molecular formula AsCl3 B116441 Arsenic trichloride CAS No. 7784-34-1

Arsenic trichloride

Cat. No.: B116441
CAS No.: 7784-34-1
M. Wt: 181.28 g/mol
InChI Key: OEYOHULQRFXULB-UHFFFAOYSA-N
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Description

Arsenic trichloride (AsCl₃), also known as arsenous chloride, is an inorganic compound presenting as a colorless, oily liquid with a density of 2.163 g/cm³ . It has a melting point of -16.2 °C and a boiling point of 130.2 °C . This compound is highly reactive with water, undergoing hydrolysis to form arsenous acid and hydrochloric acid, and fumes in moist air . Its primary research and industrial application is as a key intermediate in the synthesis of organoarsenic compounds . It is also a precursor in the preparation of other arsenic halides, such as arsenic tribromide and triiodide, via reactions with potassium halides . Furthermore, its reaction with acetylene is a known route to Lewisite, a chemical warfare agent, underscoring its role in specialized chemical research . This compound is classified as very toxic, a carcinogen, and corrosive . It is fatal if swallowed, toxic if inhaled, causes severe skin burns and eye damage, and may cause cancer . Due to its hazards, it is subject to strict reporting requirements as an Extremely Hazardous Substance under the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002) . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, household, or medical use.

Properties

IUPAC Name

trichloroarsane
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InChI

InChI=1S/AsCl3/c2-1(3)4
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InChI Key

OEYOHULQRFXULB-UHFFFAOYSA-N
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Canonical SMILES

Cl[As](Cl)Cl
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Molecular Formula

AsCl3
Record name ARSENIC TRICHLORIDE
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DSSTOX Substance ID

DTXSID3042556
Record name Arsenous trichloride
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Molecular Weight

181.28 g/mol
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Physical Description

Arsenic trichloride appears as a colorless to yellow oily fuming liquid. It is irritating to the skin, eyes, and mucous membranes. Very toxic by inhalation and ingestion., Clear, oily liquid; [HSDB] Colorless liquid with an unpleasant odor; [CHRIS]
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Boiling Point

266.4 °F at 760 mmHg (USCG, 1999), 130.5 °C, 130 °C
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Solubility

One mol can be dissolved in 9 moles of water; miscible with chloroform, carbon tetrachloride, iodine, sulfur, alkali iodides, oils and fats., Sol in hydrogen bromide, hydrochloric acid, alcohol, and phosphorus trichloride., Sol in ether
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Density

2.156 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.1450 @ 25 °C, PER CENT IN SATURATED AIR: 1.3 (23.5 °C); DENSITY OF SATURATED AIR: 1.07 (AIR= 1); 1 MG/L IS EQUIVALENT TO 135 PPM, 1 PPM IS EQUIVALENT TO 7.4 MG/CU M AT 25 °C, 760 MM HG, DENSITY: 2.163 AT 20 °C (LIQUID)
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Vapor Density

6.25 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.25 (Air= 1)
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Vapor Pressure

10 mmHg at 74.3 °F (EPA, 1998), 10 mm Hg @ 23.5 °C
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Color/Form

Oily liquid, Colorless liquid

CAS No.

7784-34-1
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Melting Point

3.2 °F (EPA, 1998), -16 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Arsenic Trichloride (AsCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of arsenic trichloride (AsCl₃), a key intermediate in the synthesis of organoarsenic compounds. A thorough understanding of its three-dimensional geometry, bond angles, and electronic configuration is fundamental for predicting its reactivity, intermolecular interactions, and potential applications in chemical synthesis and drug development.

Theoretical Framework: VSEPR and Hybridization

The molecular geometry of this compound is accurately predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of orbital hybridization.

Lewis Structure and VSEPR Analysis

To determine the geometry, we first consider the electronic arrangement around the central arsenic (As) atom.

  • Valence Electrons : Arsenic (Group 15) contributes 5 valence electrons, and each of the three chlorine (Cl) atoms (Group 17) contributes 7 valence electrons.

    • Total Valence Electrons = 5 + (3 × 7) = 26.

  • Lewis Structure : The arsenic atom forms a single covalent bond with each of the three chlorine atoms. The remaining two valence electrons reside on the arsenic atom as a non-bonding lone pair. Each chlorine atom is surrounded by three lone pairs, satisfying the octet rule.

  • VSEPR Prediction : The central arsenic atom has four regions of electron density: three bonding pairs (As-Cl bonds) and one lone pair.[1][2] According to VSEPR theory, these four electron pairs arrange themselves in a tetrahedral electron geometry to minimize electrostatic repulsion.[2] However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal .[1][2] The presence of the lone pair of electrons compresses the bond angles, resulting in a shape resembling a pyramid with the arsenic atom at the apex.[1][3]

Hybridization

To accommodate four regions of electron density (three bonding pairs and one lone pair), the arsenic atom undergoes sp³ hybridization .[4][5] The one 4s and three 4p atomic orbitals of arsenic combine to form four equivalent sp³ hybrid orbitals. Three of these orbitals overlap with the p-orbitals of the chlorine atoms to form sigma (σ) bonds, while the fourth sp³ orbital holds the non-bonding lone pair of electrons.[4][6]

Quantitative Structural Data

Experimental techniques have provided precise measurements of the bond lengths and angles in the AsCl₃ molecule. These values deviate slightly from the ideal tetrahedral angle of 109.5° due to the increased repulsion exerted by the lone pair of electrons compared to bonding pairs.[3][7]

ParameterExperimental ValueIdeal VSEPR AngleMethod
Cl-As-Cl Bond Angle 98° 25' ± 30' (~98.42°)[8]109.5°Gas Electron Diffraction
98° 34′ ± 34′ (~98.57°)[9]Gas Electron Diffraction
98.60°[10]Not Specified
As-Cl Bond Length 2.161 Å[8]N/AGas Electron Diffraction
2.1621 ± 0.0033 Å[9]N/AGas Electron Diffraction

Experimental Protocols for Structure Determination

The molecular structure of AsCl₃ has been elucidated primarily through gas-phase electron diffraction and X-ray crystallography.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular forces present in solids or liquids.[1]

Methodology:

  • Sample Introduction : A volatile sample of AsCl₃ is introduced into a high-vacuum chamber, where it forms a molecular beam.

  • Electron Beam Interaction : A high-energy beam of electrons is directed perpendicular to the molecular beam. These electrons are scattered by the electrostatic potential of the arsenic and chlorine atoms in the AsCl₃ molecules.[1]

  • Diffraction Pattern Formation : Since the molecules in the gas are randomly oriented, the scattered electrons produce a diffraction pattern consisting of concentric rings of varying intensity.[1]

  • Data Collection : A detector, such as a photographic plate or a charge-coupled device (CCD), records the intensity of the scattered electrons as a function of the scattering angle.

  • Structural Analysis : The total scattering intensity is composed of atomic and molecular scattering components.[8] The molecular scattering component, which contains information about the internuclear distances, is isolated from the total intensity. By analyzing the oscillations in the molecular scattering curve, researchers can precisely calculate the bond lengths (As-Cl) and bond angles (Cl-As-Cl).[1]

X-ray Crystallography

X-ray crystallography is used to determine the atomic and molecular structure of a substance in its crystalline solid state. While GED provides data on individual molecules, crystallography reveals how molecules are arranged in a crystal lattice.

Methodology:

  • Crystallization : The first and often most challenging step is to grow a high-quality single crystal of the substance (e.g., an adduct of AsCl₃).[2][11] The crystal must be sufficiently large and possess a highly ordered internal structure.

  • X-ray Diffraction : The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract in a specific, predictable pattern of spots.[3][5]

  • Data Collection : As the crystal is rotated, a detector measures the position and intensity of the thousands of diffracted spots.[5]

  • Structure Solution and Refinement : The diffraction pattern is mathematically analyzed using Fourier transforms to generate a three-dimensional electron density map of the unit cell.[3] From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental diffraction data, yielding highly accurate bond lengths, bond angles, and details of the crystal packing.

Visualizations

The following diagrams illustrate the theoretical basis for the molecular geometry of this compound.

Diagram 1: Lewis structure of AsCl₃.

VSEPR_Logic A Start: AsCl₃ Molecule B Count Valence Electrons As = 5 3 x Cl = 21 Total = 26 A->B C Determine Central Atom Arsenic (As) B->C D Draw Lewis Structure 3 Bonds, 10 Lone Pairs Total C->D E Identify Electron Groups on Central Atom (As) D->E F 3 Bonding Pairs (As-Cl) 1 Lone Pair E->F G Total Electron Groups = 4 F->G H Predict Electron Geometry (Arrangement of all electron groups) G->H J Predict Molecular Geometry (Arrangement of atoms only) G->J L Determine Hybridization G->L I Tetrahedral H->I K Trigonal Pyramidal J->K M sp³ L->M

Diagram 2: VSEPR workflow for AsCl₃.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Arsenic Trichloride (AsCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenic trichloride (AsCl₃), a fuming oily liquid, is a pivotal inorganic compound with significant applications in the synthesis of various organoarsenic compounds, which are of interest in catalysis, materials science, and pharmacology. This technical guide provides a comprehensive overview of the physical and chemical properties of AsCl₃, detailed experimental protocols for its synthesis and purification, and key chemical reactions. Furthermore, this document includes visualizations of synthetic workflows and toxicological pathways to facilitate a deeper understanding of its chemical behavior and biological interactions.

Physical Properties

This compound is a colorless to pale yellow, oily liquid with a pungent, acrid odor.[1] It is a dense liquid that fumes in moist air due to hydrolysis.[1][2] The quantitative physical properties of AsCl₃ are summarized in Table 1.

Table 1: Physical Properties of this compound (AsCl₃)

PropertyValueReferences
Molecular Formula AsCl₃[1]
Molar Mass 181.28 g/mol [1]
Appearance Colorless to pale yellow oily liquid[1]
Odor Pungent, acrid[1]
Density 2.163 g/cm³ at 20 °C[1]
Melting Point -16.2 °C[1]
Boiling Point 130.2 °C[1]
Vapor Pressure 10 mmHg at 23.5 °C[3]
Vapor Density 6.3 (air = 1)[1]
Refractive Index 1.6006 at 20 °C[1]
Solubility in Water Reacts via hydrolysis[1]
Solubility in Organic Solvents Soluble in alcohol, ether, chloroform, and carbon tetrachloride[1]

Chemical Properties and Reactivity

This compound is a highly reactive compound, serving as a precursor for a wide range of organoarsenic compounds. Its reactivity is dominated by the electrophilic nature of the arsenic atom and the lability of the As-Cl bonds.

Hydrolysis

AsCl₃ reacts vigorously with water to produce arsenous acid (As(OH)₃) and hydrochloric acid (HCl).[1] This reaction is responsible for the fuming of AsCl₃ in moist air.

Reaction: AsCl₃ + 3H₂O → As(OH)₃ + 3HCl[1]

Reactions with Halide Sources

This compound can accept chloride ions to form tetrachloroarsenate(III) anions, [AsCl₄]⁻.[1] It also undergoes halogen exchange reactions with other potassium halides to yield the corresponding arsenic trihalides.[2]

Reaction with Potassium Bromide: AsCl₃ + 3KBr → AsBr₃ + 3KCl[2] Reaction with Potassium Iodide: AsCl₃ + 3KI → AsI₃ + 3KCl[2]

Synthesis of Organoarsenic Compounds

A significant application of AsCl₃ is in organoarsenic chemistry, particularly in the synthesis of triorganoarsines through reactions with Grignard reagents or organolithium compounds. For example, triphenylarsine is synthesized from AsCl₃ and phenylmagnesium bromide.[1]

Reaction: AsCl₃ + 3PhMgBr → AsPh₃ + 3MgBrCl

Lewisite Formation

This compound reacts with acetylene to produce lewisite (2-chlorovinyldichloroarsine), a chemical warfare agent.[1]

Reaction: AsCl₃ + C₂H₂ → ClCH=CHAsCl₂[1]

Experimental Protocols

Synthesis of this compound from Arsenic(III) Oxide and Thionyl Chloride

This protocol describes a laboratory-scale synthesis of this compound from arsenic(III) oxide and thionyl chloride, followed by purification via distillation.[4]

Materials:

  • Arsenic(III) oxide (As₂O₃), 10 g

  • Thionyl chloride (SOCl₂), 20 mL

  • Argon gas supply

  • Sodium hydroxide (NaOH) solution for scrubbing

  • Anhydrous diethyl ether

  • Perfluorinated grease

Equipment:

  • Round-bottom flask

  • Condenser with a septum

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Assemble a reflux apparatus consisting of a round-bottom flask, condenser, and a gas outlet connected to a scrubber containing NaOH solution. Ensure all glassware is dry.

  • Under a stream of argon, charge the flask with 10 g of arsenic(III) oxide.

  • Add 20 mL of thionyl chloride to the flask with stirring.

  • Heat the mixture to reflux and maintain for 24 hours until all the solid As₂O₃ has dissolved, resulting in a brown solution.

  • After cooling to room temperature, reconfigure the apparatus for distillation under an argon atmosphere.

  • Heat the flask to 120 °C to distill off the excess thionyl chloride.

  • Increase the temperature to 135 °C to distill the this compound. Collect the colorless, oily product in a pre-weighed receiving flask under argon. The expected yield is approximately 94%.[4]

Synthesis of Triphenylarsine using a Grignard Reagent

This protocol details the synthesis of triphenylarsine from this compound and phenylmagnesium bromide.[5]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • This compound (AsCl₃), 37.5 g

  • Iodine crystal (as initiator)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a dry three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place magnesium turnings. Add a crystal of iodine.

  • Prepare a solution of bromobenzene in anhydrous diethyl ether and add a small portion to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with this compound: Cool the Grignard reagent in an ice bath.

  • Prepare a solution of 37.5 g of this compound in anhydrous diethyl ether and place it in the dropping funnel.

  • Add the AsCl₃ solution dropwise to the stirred Grignard reagent. A vigorous reaction with the formation of a white precipitate will occur.

  • After the addition is complete, boil the reaction mixture for one hour.

  • Work-up and Purification: The resulting triphenylarsine can be purified by recrystallization or by forming a double salt with mercuric chloride for highly selective isolation.[5]

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification As2O3 As₂O₃ Reaction Reflux (24h) As2O3->Reaction SOCl2 SOCl₂ SOCl2->Reaction Crude_AsCl3 Crude AsCl₃ Reaction->Crude_AsCl3 Cooling Distillation1 Distillation (120°C) Distillation2 Distillation (135°C) Distillation1->Distillation2 Collect AsCl₃ Pure_AsCl3 Pure AsCl₃ Distillation2->Pure_AsCl3 Crude_AsCl3->Distillation1 Remove SOCl₂

Caption: Workflow for the synthesis and purification of AsCl₃.

Reaction Pathway for Triarylarsine Synthesis

This diagram shows the stepwise reaction of this compound with a Grignard reagent to form a triarylarsine.

Triarylarsine_Synthesis AsCl3 AsCl₃ Intermediate1 ArAsCl₂ AsCl3->Intermediate1 + ArMgX - MgXCl Grignard1 ArMgX Grignard1->Intermediate1 Intermediate2 Ar₂AsCl Intermediate1->Intermediate2 + ArMgX - MgXCl Grignard2 ArMgX Grignard2->Intermediate2 Triarylarsine Ar₃As Intermediate2->Triarylarsine + ArMgX - MgXCl Grignard3 ArMgX Grignard3->Triarylarsine

Caption: Stepwise synthesis of triarylarsine from AsCl₃.

Mechanism of Arsenic Toxicity

The diagram below illustrates a key mechanism of arsenic toxicity, where arsenite (the reduced form of arsenic) inhibits the pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration.

Arsenic_Toxicity Arsenite Arsenite (As³⁺) Inhibition Inhibition Arsenite->Inhibition PDH_Complex Pyruvate Dehydrogenase (PDH) Complex (with sulfhydryl groups) PDH_Complex->Inhibition AcetylCoA Acetyl-CoA PDH_Complex->AcetylCoA Product Inhibition->PDH_Complex Inactivates Enzyme Pyruvate Pyruvate Pyruvate->PDH_Complex Substrate TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production

Caption: Inhibition of the PDH complex by arsenite.

References

Synthesis of Arsenic Trichloride from Arsenic Trioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of arsenic trichloride (AsCl₃) from arsenic trioxide (As₂O₃). This compound is a pivotal intermediate in the production of various organoarsenic compounds, which have applications in pharmaceuticals and other specialized chemical industries.[1] This document outlines the primary synthesis methodologies, detailed experimental protocols, and critical safety considerations.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactant and product is essential for the safe and effective execution of the synthesis.

PropertyArsenic Trioxide (As₂O₃)This compound (AsCl₃)
Molar Mass 197.84 g/mol 181.28 g/mol [1]
Appearance White solid or crystalline powder[2]Colorless, oily, fuming liquid[1][3]
Density 3.74 g/cm³ (arsenolite)2.163 g/cm³ (liquid)[1]
Melting Point 312.2 °C (594.0 °F; 585.3 K)-16.2 °C (2.8 °F; 256.9 K)[1]
Boiling Point 465 °C (869 °F; 738 K) (sublimes)130.2 °C (266.4 °F; 403.3 K)[1]
Solubility Sparingly soluble in water, dissolves in alkaline solutions to form arsenites.[4][5] Soluble in hydrochloric acid.[4][5]Hydrolyzes in water to form arsenous acid and hydrochloric acid.[1][6] Soluble in alcohol, ether, HCl, and chloroform.[1]

Core Synthesis Methodologies

The synthesis of this compound from arsenic trioxide can be achieved through several chlorinating agents. The choice of method often depends on the desired purity, scale, and available resources.

Reaction with Hydrogen Chloride (HCl)

This method involves the direct reaction of arsenic trioxide with hydrogen chloride, followed by distillation to separate the this compound. The reaction is reversible, and an excess of HCl is typically used to drive the equilibrium towards the product and prevent hydrolysis.[6]

Reaction: As₂O₃ + 6 HCl ⇌ 2 AsCl₃ + 3 H₂O[1][6]

Reaction with Thionyl Chloride (SOCl₂)

Refluxing arsenic trioxide with thionyl chloride is a convenient laboratory method for producing this compound. Thionyl chloride serves as both a reactant and a solvent in this process.

Reaction: 2 As₂O₃ + 3 SOCl₂ → 2 AsCl₃ + 3 SO₂[1][6]

Reaction with Sulfur Monochloride (S₂Cl₂)

This efficient method utilizes sulfur monochloride as the chlorinating agent and requires simple apparatus.[1] It has been used for the radiosynthesis of this compound.[7]

Reaction: 2 As₂O₃ + 6 S₂Cl₂ → 4 AsCl₃ + 3 SO₂ + 9 S[1][6]

Comparative Summary of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis routes.

MethodReactantsKey ConditionsYieldPurity
Hydrogen Chloride As₂O₃, HClExcess HCl, followed by distillation[1][6]Not specifiedNot specified
Thionyl Chloride As₂O₃, SOCl₂Reflux for 24 hours, followed by distillation at 135°C[8]94%[8]High (colorless oil)[8]
Sulfur Monochloride As₂O₃, S₂Cl₂Reaction under a dry inert atmosphere, followed by distillation[7]Efficient[1]High (requires purification)[7]

Detailed Experimental Protocol: Thionyl Chloride Method

The following protocol is based on a documented laboratory procedure for the synthesis of this compound using thionyl chloride.[8]

Materials:

  • Arsenic trioxide (As₂O₃): 10 g

  • Thionyl chloride (SOCl₂): 20 mL (excess, serves as solvent)[8]

  • Argon (Ar) gas for inert atmosphere

  • Sodium hydroxide (NaOH) solution for scrubbing vented gases

Equipment:

  • Round-bottom flask

  • Condenser with a septum

  • Stirring apparatus

  • Heating mantle

  • Distillation unit

  • Gas venting needle and scrubbing flask

Procedure:

  • Setup: A flask is charged with 10 g of arsenic trioxide. A condenser is attached, and the system is placed under a constant stream of argon gas. A venting needle is inserted through the septum to direct any evolved gases (SO₂, HCl) into a sodium hydroxide scrubbing solution.[8]

  • Reaction: 20 mL of thionyl chloride is added to the flask with stirring over a period of 5 minutes.[8]

  • Reflux: The mixture is heated to reflux. The reaction is monitored until all the solid arsenic trioxide has dissolved, which may take up to 24 hours, resulting in a brown solution.[8]

  • Distillation: After cooling the reaction mixture, the condenser is replaced with a distillation unit, and the system is rapidly put back under an argon atmosphere.

  • Purification: The flask is heated to 120°C to distill off the excess thionyl chloride. The receiving flask is then replaced.

  • Product Collection: The temperature is raised to 135°C to distill the this compound. The product is collected as a dense, colorless oil.[8] This procedure yields approximately 17.2 g (94%) of this compound.[8]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the synthesis process.

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_purification Purification A Charge flask with As₂O₃ B Assemble condenser and place under Argon A->B C Set up gas scrubber (NaOH solution) B->C D Add Thionyl Chloride (SOCl₂) C->D Begin Reaction E Heat to reflux (approx. 24h) D->E F Monitor for complete dissolution of solids E->F G Cool reaction mixture F->G Reaction Complete H Set up for distillation under Argon G->H I Distill off excess SOCl₂ (120°C) H->I J Distill AsCl₃ (135°C) I->J K Collect pure AsCl₃ J->K

Caption: Experimental workflow for the synthesis of AsCl₃ via the thionyl chloride route.

Safety and Handling

This compound and its precursors are extremely toxic and corrosive.[6] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

  • Toxicity: Arsenic compounds are highly toxic and carcinogenic.[5] Acute exposure can cause severe irritation, while chronic exposure can lead to arsenicosis.[5]

  • Reactivity: this compound reacts with water and moist air, releasing corrosive hydrogen chloride gas.[1][3] All glassware must be scrupulously dried, and reactions should be performed under an inert atmosphere.

  • Waste Disposal: All arsenic-containing waste must be neutralized and disposed of according to institutional and environmental regulations.

This guide provides a comprehensive overview for the synthesis of this compound from arsenic trioxide. Researchers should consult relevant safety data sheets (SDS) and institutional safety protocols before undertaking any experimental work.

References

An In-Depth Technical Guide to the Lewis Acid and Lewis Base Behavior of Arsenic Trichloride (AsCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arsenic trichloride (AsCl₃), a pyramidal molecule with C₃ᵥ symmetry, exhibits a fascinating dual chemical personality, functioning as both a Lewis acid and a Lewis base. This amphoteric character is central to its reactivity and plays a significant role in its application as an intermediate in the synthesis of various organoarsenic compounds. This technical guide provides a comprehensive overview of the Lewis acid and Lewis base behavior of AsCl₃, detailing its electronic structure, reactivity, and the experimental and computational methodologies used to characterize its interactions.

The Dual Nature of this compound

The ability of AsCl₃ to act as both an electron pair acceptor (Lewis acid) and an electron pair donor (Lewis base) stems from the electronic configuration of the central arsenic atom. Arsenic, a Group 15 element, possesses five valence electrons. In AsCl₃, three of these electrons form single covalent bonds with the three chlorine atoms, leaving one lone pair of electrons on the arsenic atom.

As a Lewis Base: The presence of this lone pair on the arsenic atom allows AsCl₃ to act as a Lewis base, donating this electron pair to a suitable Lewis acid. A classic example of this behavior is the reaction of AsCl₃ with boron trifluoride (BF₃), a strong Lewis acid.

As a Lewis Acid: Conversely, the arsenic atom in AsCl₃ can expand its valence shell beyond the octet by utilizing its vacant d-orbitals. This allows it to accept a pair of electrons from a Lewis base, thereby functioning as a Lewis acid. A prominent example is the reaction with a chloride ion (Cl⁻) to form the tetrachloroarsenate(III) anion, [AsCl₄]⁻.

Lewis Acid Behavior of AsCl₃

As a Lewis acid, this compound reacts with a variety of Lewis bases, including halide ions and neutral donor molecules.

Reaction with Halide Ions

The most well-documented Lewis acidic behavior of AsCl₃ is its reaction with chloride ions to form the square pyramidal [AsCl₄]⁻ anion. This reaction is a classic example of Lewis acid-base adduct formation.

Reaction: AsCl₃ + Cl⁻ ⇌ [AsCl₄]⁻

The formation of this complex anion is a key step in various synthetic procedures involving arsenic.

Adducts with Neutral Donors

This compound also forms adducts with a range of neutral Lewis bases containing donor atoms such as oxygen, nitrogen, and sulfur. These reactions are often studied to quantify the Lewis acidity of AsCl₃ and to understand the nature of the resulting coordinate bonds.

Lewis Base Behavior of AsCl₃

The lone pair of electrons on the arsenic atom in AsCl₃ enables it to act as a Lewis base, particularly in the presence of strong Lewis acids.

Reaction with Boron Trifluoride

The reaction between AsCl₃ and BF₃ serves as a prime example of its Lewis basicity. In this interaction, the arsenic atom donates its lone pair to the electron-deficient boron atom of BF₃, forming a Lewis acid-base adduct.

Reaction: AsCl₃ + BF₃ ⇌ Cl₃As→BF₃

This type of reaction highlights the ability of the pnictogen trihalides to act as ligands in coordination chemistry.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational methods.

The Gutmann-Beckett Method

Thermodynamic and Spectroscopic Characterization

The formation of Lewis acid-base adducts with AsCl₃ can be characterized by various thermodynamic and spectroscopic techniques.

Thermodynamic Data

Calorimetric studies provide valuable information on the thermodynamics of adduct formation, including the enthalpy (ΔH) and entropy (ΔS) of the reaction. These parameters offer insights into the strength of the Lewis acid-base interaction.

Table 1: Enthalpy of Adduct Formation for AsCl₃ with Amides

Lewis BaseAdduct-ΔH (kJ/mol)
Tetramethylurea (TMU)AsCl₃·TMU75.3 ± 0.4
N,N-Dimethylacetamide (DMA)AsCl₃·DMA68.2 ± 0.8
N,N-Dimethylformamide (DMF)AsCl₃·DMF61.1 ± 0.5

Data obtained from solution calorimetry in 1,2-dichloroethane.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the structural changes that occur upon adduct formation. The formation of a new coordinate bond and the perturbation of existing bonds lead to shifts in the vibrational frequencies of both the Lewis acid and the Lewis base. For instance, the vibrational modes of the [AsCl₄]⁻ anion have been studied to understand its structure and bonding.

Experimental Protocols

Synthesis of a Representative AsCl₃ Adduct: [AsCl₃(PMe₃)]

Materials:

  • This compound (AsCl₃)

  • Trimethylphosphine (PMe₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.

  • A solution of trimethylphosphine (1 molar equivalent) in anhydrous dichloromethane is added dropwise to a stirred solution of this compound (1 molar equivalent) in anhydrous dichloromethane at a low temperature (e.g., -78 °C).

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • The solvent is removed under reduced pressure to yield the solid product.

  • The product can be purified by recrystallization from a suitable solvent.

Characterization: The resulting adduct, [AsCl₃(PMe₃)], can be characterized by:

  • ¹H and ³¹P{¹H} NMR spectroscopy: To confirm the presence of the phosphine ligand and to study the electronic environment of the phosphorus atom.

  • IR and Raman spectroscopy: To observe the vibrational modes of the adduct.

  • Single-crystal X-ray diffraction: To determine the precise molecular structure, including bond lengths and angles.

Visualizing AsCl₃'s Dual Behavior

The logical relationship of AsCl₃'s dual Lewis acid-base character can be visualized as follows:

Lewis_Behavior_AsCl3 AsCl3 AsCl₃ Lewis_Acid Lewis Acid (Electron Pair Acceptor) AsCl3->Lewis_Acid Accepts e⁻ pair Lewis_Base Lewis Base (Electron Pair Donor) AsCl3->Lewis_Base Donates lone pair Adduct_Acid [AsCl₄]⁻ Adduct Lewis_Acid->Adduct_Acid Reacts with Adduct_Base Cl₃As→BF₃ Adduct Lewis_Base->Adduct_Base Reacts with Cl_ion Cl⁻ Cl_ion->Adduct_Acid BF3 BF₃ BF3->Adduct_Base

Dual Lewis acid-base behavior of AsCl₃.

An experimental workflow for characterizing a newly synthesized AsCl₃ adduct is outlined below:

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants AsCl₃ + Lewis Base Reaction Reaction in Anhydrous Solvent Reactants->Reaction Isolation Isolation & Purification Reaction->Isolation NMR NMR Spectroscopy (¹H, ¹³C, ³¹P, etc.) Isolation->NMR VibSpec Vibrational Spectroscopy (IR, Raman) Isolation->VibSpec XRay Single-Crystal X-ray Diffraction Isolation->XRay CompChem Computational Analysis NMR->CompChem Structure Structural Elucidation NMR->Structure VibSpec->CompChem VibSpec->Structure XRay->CompChem XRay->Structure Bonding Bonding Analysis CompChem->Bonding Structure->Bonding Properties Property Determination Bonding->Properties

Workflow for AsCl₃ adduct characterization.

Conclusion

This compound's ability to act as both a Lewis acid and a Lewis base makes it a versatile reagent in chemical synthesis. Its Lewis acidic nature allows for the formation of adducts with a variety of donor molecules, while its Lewis basicity enables it to coordinate to strong Lewis acids. A thorough understanding of this dual behavior, supported by quantitative thermodynamic and spectroscopic data, is crucial for predicting and controlling its reactivity. Further research, particularly in quantifying its Lewis acidity using methods like the Gutmann-Beckett protocol and expanding the library of structurally and thermodynamically characterized adducts, will continue to enhance its utility in the fields of chemistry and materials science.

The Hydrolysis of Arsenic Trichloride: A Mechanistic and Methodological Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the hydrolysis reaction mechanism of arsenic trichloride (AsCl₃), a volatile and highly toxic inorganic compound. Understanding the kinetics, thermodynamics, and pathways of this reaction is critical for applications in organoarsenic chemistry, materials science, and for developing effective safety and remediation protocols. This guide synthesizes available data, proposes a detailed reaction mechanism based on analogous chemical systems, and outlines experimental methodologies for its study.

Executive Summary

This compound reacts vigorously with water in a highly exothermic process to produce arsenous acid (As(OH)₃) and hydrochloric acid (HCl). The overall reaction is well-established:

AsCl₃ + 3 H₂O → As(OH)₃ + 3 HCl [1][2][3]

While this equation represents the stoichiometry, the underlying mechanism involves a series of sequential nucleophilic substitution steps. Due to the rapid nature of this reaction, direct experimental observation of intermediates is challenging. This guide draws upon computational studies of analogous compounds, such as phosphorus trichloride (PCl₃), to propose a detailed stepwise mechanism. Furthermore, it presents relevant thermodynamic and kinetic data and details experimental protocols suitable for investigating this fast reaction.

Core Reaction Mechanism

The hydrolysis of this compound is proposed to proceed through a stepwise nucleophilic attack by water molecules on the arsenic center, leading to the sequential displacement of chloride ions. The arsenic atom in AsCl₃ has vacant d-orbitals, making it susceptible to attack by nucleophiles like water. Each step likely involves the formation of a transient pentacoordinate intermediate.

The proposed stepwise mechanism is as follows:

  • First Hydrolysis Step: A water molecule attacks the arsenic atom in AsCl₃, forming an unstable intermediate which then eliminates a molecule of HCl to yield dichloroarsenous acid (AsCl₂OH).

  • Second Hydrolysis Step: A second water molecule attacks AsCl₂OH, leading to the formation of chloroarsenous acid (AsCl(OH)₂) and another molecule of HCl.

  • Third Hydrolysis Step: The final step involves the nucleophilic attack of a third water molecule on AsCl(OH)₂, resulting in the formation of arsenous acid (As(OH)₃) and the last molecule of HCl.

Computational studies on the hydrolysis of PCl₃ suggest that water molecules can act as catalysts by facilitating proton transfer within a molecular cluster, thereby lowering the activation energy of each step. A similar catalytic role of water is anticipated in the hydrolysis of AsCl₃.

Below is a diagram illustrating the proposed logical pathway for the hydrolysis of this compound.

G AsCl3 This compound (AsCl₃) H2O_1 + H₂O AsCl3->H2O_1 Intermediate1 Dichloroarsenous Acid (AsCl₂(OH)) H2O_1->Intermediate1 HCl_1 - HCl Intermediate1->HCl_1 H2O_2 + H₂O HCl_1->H2O_2 Intermediate2 Chloroarsenous Acid (AsCl(OH)₂) H2O_2->Intermediate2 HCl_2 - HCl Intermediate2->HCl_2 H2O_3 + H₂O HCl_2->H2O_3 Product Arsenous Acid (As(OH)₃) H2O_3->Product HCl_3 - HCl Product->HCl_3

Figure 1: Proposed Stepwise Hydrolysis of AsCl₃

Quantitative Data

The hydrolysis of this compound is a rapid and exothermic reaction. In neutral water, the reaction is considered to be pseudo-first-order due to the large excess of water. The rate of hydrolysis for this compound is noted to be intermediate between that of phosphorus trichloride and antimony trichloride.

ParameterValueConditionsReference
Thermodynamic Data
Enthalpy of Hydrolysis (ΔH)-297.5 ± 0.3 kJ mol⁻¹In 1 mol dm⁻³ Sodium Hydroxide (NaOH) solution[2]
Kinetic Data
Reaction OrderPseudo-first-orderIn neutral water (large excess of water)[2]
Comparative Kinetics
Relative Hydrolysis RatePCl₃ > AsCl₃ > SbCl₃Under identical conditions at 25 °C[2]

Experimental Protocols

Studying the kinetics of a fast reaction like the hydrolysis of this compound requires specialized techniques capable of monitoring rapid changes in concentration.

Stopped-Flow Spectroscopy

This is the preferred method for studying fast reactions in solution with half-lives in the millisecond range.

Objective: To determine the pseudo-first-order rate constant of AsCl₃ hydrolysis by monitoring changes in the concentration of a reactant or product over time.

Methodology:

  • Reagent Preparation:

    • Solution A: A dilute solution of this compound in a dry, inert solvent (e.g., dioxane).

    • Solution B: An aqueous solution (e.g., buffered water) containing a pH indicator. The production of HCl during hydrolysis will cause a pH change, which can be monitored spectrophotometrically.

  • Instrumentation: A stopped-flow spectrophotometer equipped with a rapid mixing chamber and a detector (e.g., UV-Vis spectrophotometer).

  • Procedure:

    • The two syringes of the stopped-flow apparatus are loaded with Solution A and Solution B, respectively.

    • Equal volumes of the two solutions are rapidly injected into the mixing chamber.

    • The flow is abruptly stopped, and the change in absorbance of the pH indicator is monitored over time as the reaction proceeds in the observation cell.

  • Data Analysis: The rate constant is determined by fitting the absorbance versus time data to a first-order rate equation.

The following diagram illustrates the general workflow for a stopped-flow experiment.

G cluster_0 Preparation cluster_1 Stopped-Flow Apparatus cluster_2 Data Acquisition & Analysis SolA Solution A (AsCl₃ in Dioxane) SyringeA Syringe A SolA->SyringeA SolB Solution B (Aqueous pH Indicator) SyringeB Syringe B SolB->SyringeB Mixer Rapid Mixing Chamber SyringeA->Mixer SyringeB->Mixer Cell Observation Cell Mixer->Cell Stop Stopping Syringe Cell->Stop Detector Spectrophotometer Cell->Detector Plot Absorbance vs. Time Detector->Plot Analysis Kinetic Analysis (Rate Constant) Plot->Analysis

Figure 2: Stopped-Flow Experimental Workflow
Conductometry

The hydrolysis of AsCl₃ produces ionic species (H⁺ and Cl⁻), leading to an increase in the electrical conductivity of the solution. This change can be monitored to determine the reaction rate.

Objective: To measure the rate of hydrolysis by tracking the change in conductivity of the solution over time.

Methodology:

  • Setup: A conductometer with a time-course measurement function is used. The conductivity cell is placed in a thermostated vessel containing a known volume of deionized water.

  • Procedure:

    • The initial conductivity of the water is recorded.

    • A small, precise amount of AsCl₃ (or a solution of AsCl₃ in an inert solvent) is rapidly injected into the water with vigorous stirring.

    • The conductivity of the solution is recorded as a function of time.

  • Data Analysis: The initial rate of reaction can be determined from the initial slope of the conductivity versus time plot. By calibrating the conductivity with known concentrations of HCl, the rate of ion production can be quantified and used to calculate the reaction rate constant.

Conclusion

The hydrolysis of this compound is a fundamental and vigorous chemical process. While the overall reaction is simple, the mechanism involves a rapid, stepwise substitution of chloride ions by hydroxyl groups. Due to the lack of direct experimental data on the intermediates and kinetics, this guide has proposed a mechanism by analogy with similar compounds and outlined robust experimental protocols, such as stopped-flow spectroscopy and conductometry, for its investigation. The provided quantitative data, though limited, offers a thermodynamic and kinetic foundation for further research. A deeper understanding of this reaction is paramount for professionals in chemistry and drug development who handle arsenic-containing compounds.

References

An In-depth Technical Guide to the Solubility of Arsenic Trichloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of arsenic trichloride (AsCl₃) in various organic solvents. Due to the hazardous nature of this compound, this document also outlines detailed experimental protocols with a strong emphasis on safety and proper handling.

Core Data Presentation: Solubility of this compound

This compound is a colorless to pale yellow, oily, fuming liquid that is highly toxic and corrosive.[1][2] Its solubility in organic solvents is a critical parameter in various chemical syntheses, including the manufacturing of organoarsenic compounds.[2]

SolventChemical FormulaQualitative SolubilityNotes
ChloroformCHCl₃Miscible[4][5]Forms a homogeneous solution in all proportions.
Carbon TetrachlorideCCl₄Miscible[4][5]Forms a homogeneous solution in all proportions.
Diethyl Ether(C₂H₅)₂OMiscible[1]Forms a homogeneous solution in all proportions.
EthanolC₂H₅OHSoluble, but reacts[1][2]This compound reacts with alcohols. This chemical reaction complicates simple solubility measurements.
Alcohol (general)R-OHSoluble, but reacts[2][4]Similar to ethanol, this compound is soluble but also reactive with alcohols in general.
BenzeneC₆H₆Soluble[6]
TolueneC₇H₈Miscible[1]
Tetrahydrofuran (THF)C₄H₈OMiscible[1]
XyleneC₈H₁₀Miscible[1]

Experimental Protocols

Given the extreme toxicity and reactivity of this compound, all experimental work must be conducted with stringent safety measures in place.

Safety Precautions
  • Work Area: All manipulations must be performed within a certified chemical fume hood with excellent ventilation. The work area should be clearly designated for hazardous substance use.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Respiratory Protection: A full-face respirator with a cartridge appropriate for inorganic arsenic compounds and acid gases, or a self-contained breathing apparatus (SCBA).[7]

    • Hand Protection: Double-gloving with chemically resistant gloves (e.g., butyl rubber or Viton) is recommended.

    • Body Protection: A chemical-resistant apron or full-body suit over a lab coat.

    • Eye Protection: Chemical splash goggles and a face shield.[1]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[6] Spill kits containing absorbent materials suitable for this compound (e.g., dry sand, vermiculite) should be readily available.[8] All personnel must be trained in emergency procedures for this compound exposure.[4]

Experimental Protocol for Determining Miscibility

This protocol is designed to qualitatively assess whether this compound is miscible with a given organic solvent.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent to be tested

  • Dry glass test tubes with stoppers

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Preparation: Ensure all glassware is scrupulously dried to prevent hydrolysis of this compound.[8] All solvent and this compound transfers should be performed in the chemical fume hood.

  • Initial Addition: In a dry, labeled test tube, add a specific volume (e.g., 1 mL) of the organic solvent.

  • Incremental Addition of AsCl₃: Using a calibrated pipette, add a small, equivalent volume (e.g., 1 mL) of this compound to the solvent.

  • Mixing: Stopper the test tube and gently vortex the mixture for 30 seconds.

  • Observation: Visually inspect the mixture for any signs of immiscibility, such as the formation of layers, cloudiness, or precipitation.[9] A clear, single-phase liquid indicates miscibility at that proportion.

  • Further Additions: Continue to add incremental volumes of this compound, mixing and observing after each addition, until a significant excess has been added or immiscibility is observed.

  • Reverse Addition: Repeat the experiment by incrementally adding the organic solvent to a starting volume of this compound to confirm miscibility across all proportions.

Experimental Protocol for Quantitative Solubility Determination (for Non-Reactive Solvents)

This protocol outlines a method to determine the quantitative solubility of this compound in a non-reactive organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent

  • Temperature-controlled shaker bath

  • Sealed, airtight, and chemically resistant vials

  • Gas-tight syringes for sampling

  • Analytical balance

  • Gas chromatography-mass spectrometry (GC-MS) or inductively coupled plasma-mass spectrometry (ICP-MS) for concentration analysis

Procedure:

  • Preparation of Saturated Solution:

    • In a pre-weighed, airtight vial, add a measured volume of the organic solvent.

    • Add an excess of this compound to the solvent to create a saturated solution with undissolved solute.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the undissolved this compound to settle.

    • Carefully extract a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe. To avoid drawing in any solid particles, the syringe needle should be positioned in the upper portion of the liquid.

    • Immediately transfer the sample to a pre-weighed vial and seal it.

    • Determine the mass of the collected sample.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the collected sample and the calibration standards using a suitable analytical technique such as GC-MS or ICP-MS to determine the concentration of arsenic in the sample.

  • Calculation:

    • From the concentration determined in the analysis and the mass of the sample, calculate the solubility of this compound in the solvent in grams per 100 mL or other appropriate units.

Waste Disposal: All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines. This typically involves neutralization with an appropriate reagent before collection by a certified hazardous waste disposal company.[10]

Visualizations

Logical Workflow for Safe Handling and Experimentation

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Equipment prep_hood->prep_materials prep_waste Prepare Hazardous Waste Containers prep_materials->prep_waste exp_transfer Transfer AsCl3 and Solvents prep_waste->exp_transfer exp_mix Mix and Equilibrate Samples exp_transfer->exp_mix exp_observe Observe and Record Data exp_mix->exp_observe cleanup_decon Decontaminate Glassware exp_observe->cleanup_decon cleanup_dispose Dispose of Hazardous Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Thoroughly Wash Hands cleanup_remove_ppe->cleanup_wash

References

An In-depth Technical Guide to the Thermochemical Properties of Arsenic Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermochemical data for arsenic trichloride (AsCl₃). The information is curated to support research, development, and safety protocols involving this critical, yet hazardous, chemical compound. All quantitative data is presented in easily scannable tables, and detailed experimental methodologies are provided for key thermochemical parameters.

Core Thermochemical Data

This compound is a colorless to pale yellow, oily, and fuming liquid. It is a key intermediate in the synthesis of various organoarsenic compounds. A thorough understanding of its thermochemical properties is paramount for safe handling, process design, and theoretical modeling.

Table 1: Standard Enthalpy, Entropy, and Gibbs Free Energy of Formation

The following table summarizes the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔfG°) for this compound in its liquid and gaseous states at 298.15 K (25 °C).

PropertyAsCl₃ (l)AsCl₃ (g)UnitsCitations
Standard Enthalpy of Formation (ΔfH°)-305.2 ± 1.9-261.5kJ·mol⁻¹[1][2][3]
Standard Molar Entropy (S°)216.3327.17J·K⁻¹·mol⁻¹[3]
Standard Gibbs Free Energy of Formation (ΔfG°)-259.4-248.9kJ·mol⁻¹[3]
Table 2: Physical and Thermochemical Properties

This table provides additional physical and thermochemical data for this compound.

PropertyValueUnitsCitations
Molecular Weight181.28g·mol⁻¹[4]
Boiling Point130.2°C[5]
Melting Point-16°C[5]
Heat of Vaporization (ΔHvap)35.01kJ·mol⁻¹[4]
8.9kcal·mol⁻¹[5]
Specific Heat Capacity (liquid)3.19cal·mol⁻¹·°C⁻¹[4][5]
0.400 (at ~1 to 24 °C)Btu·lb⁻¹·°F⁻¹[6]
Heat Capacity (Cp) (gas)75.73J·K⁻¹·mol⁻¹[3]
Dipole Moment2.17D[4][5]

Experimental Protocols

The determination of thermochemical data for a corrosive and toxic substance like this compound requires specialized experimental setups and procedures. Below are detailed methodologies for key experiments.

Determination of the Enthalpy of Reaction by Calorimetry

The enthalpy of formation of this compound can be determined indirectly by measuring the enthalpy of a reaction involving it, such as its hydrolysis. A reaction calorimeter is employed for this purpose.[7][8]

Principle: Reaction calorimetry measures the heat released or absorbed during a chemical reaction. By knowing the heat capacity of the calorimeter and measuring the temperature change, the heat of the reaction can be calculated.[9] For a reaction at constant pressure, this heat change is equal to the enthalpy change (ΔH).

Apparatus:

  • Reaction Calorimeter: A well-insulated vessel (Dewar) equipped with a stirrer, a high-precision thermometer (e.g., a platinum resistance thermometer), a port for sample introduction, and a calibration heater. For corrosive substances like AsCl₃, the vessel and stirrer must be made of inert materials.

  • Sample Ampoule: A sealed, thin-walled glass ampoule to contain the this compound sample.

  • Temperature and Power Measurement: A resistance bridge and a potentiometer for precise temperature and electrical energy measurements, respectively.[10]

Procedure:

  • Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of electrical energy through the calibration heater and measuring the resulting temperature rise.[10]

  • Sample Preparation: A known mass of high-purity this compound is sealed in a glass ampoule under an inert atmosphere to prevent premature reaction with moisture.[10]

  • Reaction Initiation: The calorimeter vessel is filled with a precise amount of the reaction medium (e.g., a sodium hydroxide solution for hydrolysis).[1] Once thermal equilibrium is reached, the ampoule containing the this compound is broken within the sealed vessel to initiate the reaction.

  • Temperature Monitoring: The temperature of the system is monitored continuously before, during, and after the reaction until a stable final temperature is achieved.

  • Data Analysis: The heat of the reaction is calculated from the observed temperature change and the heat capacity of the calorimeter. This value is then used in conjunction with known enthalpies of formation of other reactants and products to determine the enthalpy of formation of this compound using Hess's Law.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Calculation A Weigh AsCl₃ B Seal in Ampoule A->B E Break Ampoule & Initiate Reaction B->E C Calibrate Calorimeter H Calculate q_reaction C->H D Fill Calorimeter with Reactant D->E F Record Temperature vs. Time E->F G Determine ΔT F->G G->H I Calculate ΔH_formation H->I

Determination of Gas-Phase Ion Energetics by Mass Spectrometry

Mass spectrometry is a crucial technique for determining the appearance potentials of fragment ions from this compound, which can be used to derive thermochemical data for gas-phase species.

Principle: Electron ionization mass spectrometry bombards molecules with electrons of known energy. The minimum energy required to form a specific ion (the appearance potential) can be related to the enthalpy of formation of that ion.

Apparatus:

  • Mass Spectrometer: An instrument equipped with an electron ionization source, a mass analyzer (e.g., quadrupole or time-of-flight), and a detector.

  • Gas Inlet System: A system capable of introducing a controlled and steady flow of this compound vapor into the ion source.

Procedure:

  • Sample Introduction: A sample of this compound is vaporized and introduced into the high-vacuum region of the mass spectrometer's ion source at a constant rate.

  • Ionization: The gaseous AsCl₃ molecules are bombarded with a beam of electrons. The energy of these electrons is varied systematically.

  • Mass Analysis: The resulting positive ions are accelerated, and their mass-to-charge ratios (m/z) are determined by the mass analyzer.

  • Ionization Efficiency Curves: For each fragment ion and the parent molecular ion, an ionization efficiency curve is constructed by plotting the ion intensity as a function of the electron energy.

  • Appearance Potential Determination: The appearance potential for each ion is determined from the threshold of its ionization efficiency curve.

  • Thermochemical Calculations: The appearance potentials, along with known ionization energies and enthalpies of formation of other species in the fragmentation process, are used to calculate the enthalpies of formation of the arsenic-containing ions.

G cluster_0 Sample Introduction cluster_1 Ionization & Analysis cluster_2 Data Processing A Vaporize AsCl₃ B Introduce into Ion Source A->B C Electron Ionization B->C D Mass Analysis (m/z) C->D E Plot Ionization Efficiency Curves D->E F Determine Appearance Potentials E->F G Calculate Gas-Phase Enthalpies F->G

References

Unveiling the Solid State Architecture of Arsenic Trichloride: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the crystalline structure of solid arsenic trichloride (AsCl₃) has been compiled for researchers, scientists, and professionals in drug development. This document furnishes an in-depth analysis of the solid-state arrangement of AsCl₃, presenting key crystallographic data, detailed experimental methodologies for its determination, and visual representations of its molecular and crystalline frameworks.

Solid this compound crystallizes in the orthorhombic space group P2₁2₁2₁ at low temperatures.[1][2] The structure consists of discrete pyramidal AsCl₃ molecules, a geometry dictated by the C₃ᵥ symmetry.[1][2] This pyramidal shape arises from the presence of a stereochemically active lone pair of electrons on the arsenic atom. The molecular packing in the crystal lattice is a result of weak intermolecular interactions.

Crystallographic Data Summary

The crystallographic parameters of solid this compound have been determined by low-temperature single-crystal X-ray diffraction. The following tables summarize the key quantitative data obtained at 221 K.

Crystal System Space Group
OrthorhombicP2₁2₁2₁
Lattice Parameters (Å) Lattice Angles (°) Unit Cell Volume (ų)
a = 9.475(3)α = 90461.27
b = 11.331(2)β = 90
c = 4.2964(8)γ = 90
Atom Wyckoff Position x y z
As4a0.013480.6984010.786118
Cl14a0.2492370.5215230.865389
Cl24a0.2285550.2967210.124157
Cl34a0.2368750.1368010.377691
Bond Length (Å) Angle Degree (°)
As-Cl2.161Cl-As-Cl98.42

Experimental Protocols

The determination of the crystalline structure of this compound involves a meticulous experimental workflow, from sample preparation to data analysis.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction are typically grown by in-situ crystallization from the liquid phase. Commercial this compound is purified by distillation under an inert atmosphere to remove any hydrolysis products. The purified liquid is then sealed in a thin-walled glass capillary. The crystallization is induced by slowly cooling the sample below its melting point (-16.2 °C) using a controlled temperature environment, such as a cold nitrogen stream on the diffractometer.

X-ray Diffraction Data Collection

Low-temperature single-crystal X-ray diffraction data is collected to minimize thermal vibrations and obtain a precise structural model.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on the goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: The diffractometer is equipped with a low-temperature device. Data collection is performed at a stable temperature, typically around 221 K. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used. A series of diffraction images are collected by rotating the crystal through a range of angles.

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections. The data is then corrected for various factors, including Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The crystal structure is solved and refined using specialized crystallographic software.

  • Structure Solution: The positions of the arsenic and chlorine atoms are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares procedure. This process optimizes the atomic coordinates, anisotropic displacement parameters, and other structural parameters to achieve the best agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor and other crystallographic indicators.

Visualizations

The following diagrams illustrate the experimental workflow and the resulting crystalline architecture of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_xtal Crystallization cluster_data Data Collection cluster_analysis Structure Analysis purification Purification of AsCl3 (Distillation) sealing Sealing in Capillary purification->sealing cooling Controlled Cooling (Below -16.2 °C) sealing->cooling growth In-situ Single Crystal Growth cooling->growth mounting Crystal Mounting growth->mounting xray Low-Temperature X-ray Diffraction mounting->xray processing Data Processing (Integration & Correction) xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement final_model final_model refinement->final_model Final Structural Model

Experimental workflow for determining the crystal structure of AsCl₃.

molecular_packing cluster_unit_cell Unit Cell Packing of AsCl3 As As Cl Cl As1 As Cl11 Cl As1->Cl11 Cl12 Cl As1->Cl12 Cl13 Cl As1->Cl13 As2 As Cl21 Cl As2->Cl21 Cl22 Cl As2->Cl22 Cl23 Cl As2->Cl23 As3 As Cl31 Cl As3->Cl31 Cl32 Cl As3->Cl32 Cl33 Cl As3->Cl33 As4 As Cl41 Cl As4->Cl41 Cl42 Cl As4->Cl42 Cl43 Cl As4->Cl43

Schematic of the molecular packing of AsCl₃ in the solid state.

References

Vapor pressure of arsenic trichloride at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the vapor pressure of arsenic trichloride (AsCl₃) at various temperatures. The document presents a compilation of experimental data, details the methodologies for vapor pressure determination, and offers a visual representation of the experimental workflow. This information is critical for professionals in research and development who handle this compound, as vapor pressure is a fundamental property influencing its storage, handling, and reaction kinetics.

Data Presentation: Vapor Pressure of this compound

The vapor pressure of this compound has been determined experimentally and can be reliably calculated over a range of temperatures using the Antoine equation. The following tables summarize the available quantitative data.

Table 1: Vapor Pressure of this compound Calculated using Antoine Equation Parameters.

The vapor pressure of this compound can be calculated using the Antoine equation in the form:

log₁₀(P) = A − (B / (T + C))

where P is the vapor pressure in bar and T is the temperature in Kelvin. The parameters for this compound, valid for a temperature range of 261.8 K to 403.6 K, are provided by the National Institute of Standards and Technology (NIST), based on the work of Stull (1947).[1][2]

ParameterValue
A4.47547
B1620.019
C-41.362

Using these parameters, the following vapor pressures at selected temperatures have been calculated:

Temperature (°C)Temperature (K)Vapor Pressure (kPa)Vapor Pressure (mmHg)
20.0293.151.209.02
40.0313.153.6927.68
60.0333.159.4270.66
80.0353.1521.2159.01
100.0373.1543.1323.28
120.0393.1580.4603.05
130.2403.35101.3760.0

Table 2: Experimentally Determined Vapor Pressure Data Points.

This table includes discrete experimental data points from various sources.

Temperature (°C)Vapor Pressure (mmHg)Vapor Pressure (kPa)Source
208.781.17
10738050.66[3]

Experimental Protocols

The determination of the vapor pressure of a corrosive and toxic substance like this compound requires specialized equipment and procedures to ensure accuracy and safety. The most suitable method is the static method , which involves introducing a pure, degassed sample into an evacuated, temperature-controlled system and directly measuring the pressure of the vapor in equilibrium with the liquid.

Principle of the Static Method

The static method is based on the direct measurement of the pressure exerted by a vapor in thermodynamic equilibrium with its condensed (liquid) phase at a specific temperature in a closed system. For a pure substance, this equilibrium vapor pressure is a unique function of temperature.

Apparatus for Vapor Pressure Measurement of this compound

A typical apparatus for the static measurement of the vapor pressure of a corrosive liquid consists of the following components:

  • Sample Cell: A corrosion-resistant vessel, typically made of borosilicate glass or stainless steel, designed to hold the this compound sample.

  • Vacuum System: A high-vacuum pump (e.g., a turbomolecular pump backed by a rotary vane pump) to evacuate the system and degas the sample.

  • Pressure Transducer: A corrosion-resistant pressure sensor (e.g., a capacitance manometer) capable of accurately measuring pressures in the desired range.

  • Thermostat: A constant-temperature bath or a cryostat to precisely control the temperature of the sample cell.

  • Temperature Sensor: A calibrated thermometer (e.g., a platinum resistance thermometer) to measure the temperature of the sample.

  • Isolation Valves: Valves made of corrosion-resistant materials to isolate different parts of the system.

Detailed Experimental Procedure
  • Sample Preparation and Loading:

    • A high-purity sample of this compound is obtained. Due to its reactivity with moisture, all handling must be performed in a dry, inert atmosphere (e.g., a glovebox).

    • The sample cell is thoroughly cleaned, dried, and evacuated.

    • A small, precisely known amount of this compound is transferred into the sample cell under an inert atmosphere.

  • Degassing the Sample:

    • The sample in the cell is frozen by immersing the cell in a cryogenic bath (e.g., liquid nitrogen).

    • The vacuum system is then used to evacuate the space above the frozen sample, removing any dissolved gases or volatile impurities.

    • The isolation valve to the vacuum pump is closed, and the sample is allowed to melt.

    • This freeze-pump-thaw cycle is repeated multiple times until the pressure reading in the evacuated, frozen state is negligible, indicating that the sample is thoroughly degassed.

  • Vapor Pressure Measurement:

    • The degassed sample cell is placed in the thermostat and allowed to reach thermal equilibrium at the desired temperature.

    • The temperature of the sample is precisely measured using the calibrated thermometer.

    • The pressure transducer measures the pressure of the vapor in equilibrium with the liquid this compound. This pressure reading is the vapor pressure at that temperature.

    • The temperature is then incrementally changed, and the system is allowed to reach equilibrium at each new temperature before the vapor pressure is recorded. This process is repeated to obtain a series of vapor pressure-temperature data points.

  • Data Analysis:

    • The collected data of vapor pressure versus temperature are plotted.

    • The data can be fitted to a vapor pressure equation, such as the Antoine equation, to determine the equation's constants for this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow of the static method for determining the vapor pressure of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_degas Degassing cluster_measure Measurement cluster_analysis Data Analysis prep1 Obtain High-Purity AsCl3 prep2 Clean and Evacuate Sample Cell prep1->prep2 prep3 Load AsCl3 into Cell (Inert Atmosphere) prep2->prep3 degas1 Freeze Sample (e.g., with Liquid N2) prep3->degas1 degas2 Evacuate Headspace degas1->degas2 degas3 Thaw Sample degas2->degas3 degas4 Repeat Freeze-Pump-Thaw Cycle degas3->degas4 measure1 Set and Stabilize Temperature degas4->measure1 Degassed Sample measure2 Measure Temperature and Pressure measure1->measure2 measure3 Record Data Point measure2->measure3 measure4 Increment Temperature measure3->measure4 analysis1 Plot P vs. T measure3->analysis1 Complete Data Set measure4->measure1 Repeat for next temperature analysis2 Fit Data to Antoine Equation analysis1->analysis2

References

Vibrational Modes of the AsCl3 Molecule: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vibrational modes of the arsenic trichloride (AsCl3) molecule as determined by spectroscopic methods. It is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of the molecular dynamics of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for Raman and Infrared (IR) spectroscopy, and presents a logical workflow for vibrational mode analysis.

Introduction to the Vibrational Spectroscopy of AsCl3

This compound (AsCl3) is a pyramidal molecule belonging to the C3v point group.[1] This molecular structure dictates its vibrational behavior, which can be probed using spectroscopic techniques such as Raman and Infrared (IR) spectroscopy. Understanding the vibrational modes of AsCl3 is crucial for characterizing its chemical bonding, determining its force field, and predicting its behavior in various chemical environments.

A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. For AsCl3 (N=4), this results in 3(4) - 6 = 6 vibrational modes. However, due to the degeneracy of certain vibrational modes in molecules with high symmetry, AsCl3 exhibits four fundamental vibrational frequencies. These are categorized into symmetry species A1 and E based on the C3v point group. The vibrational modes are as follows:

  • ν1(A1): Symmetric As-Cl stretching

  • ν2(A1): Symmetric Cl-As-Cl bending (umbrella mode)

  • ν3(E): Degenerate asymmetric As-Cl stretching

  • ν4(E): Degenerate asymmetric Cl-As-Cl bending

Both A1 and E modes are active in both Raman and Infrared spectroscopy, making these techniques highly suitable for the complete vibrational analysis of AsCl3.

Quantitative Vibrational Data

The fundamental vibrational frequencies of AsCl3 have been determined experimentally through Raman and Infrared spectroscopy. The accepted values are summarized in the table below.

Vibrational ModeSymmetryWavenumber (cm⁻¹)Spectroscopic Method
ν1A1416Raman, IR
ν2A1192Raman, IR
ν3E393Raman, IR
ν4E152Raman, IR

Table 1: Experimentally determined fundamental vibrational frequencies of AsCl3.[1]

Experimental Protocols

The following sections detail the methodologies for acquiring Raman and Infrared spectra of AsCl3. These protocols are based on established spectroscopic principles and are tailored for the analysis of a liquid sample like this compound.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of liquid AsCl3 to determine the frequencies of its vibrational modes.

Instrumentation:

  • A high-resolution Raman spectrometer equipped with a laser excitation source (e.g., an argon-ion laser operating at 514.5 nm or a diode laser at 785 nm).

  • A sample holder suitable for corrosive liquids, such as a sealed quartz capillary tube.

  • A high-sensitivity detector, such as a charge-coupled device (CCD).

Procedure:

  • Sample Preparation: A sample of high-purity, liquid AsCl3 is carefully transferred into a clean, dry quartz capillary tube under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. The capillary is then hermetically sealed.

  • Instrument Setup:

    • The laser is powered on and allowed to stabilize to ensure a constant output power and wavelength.

    • The spectrometer is calibrated using a standard reference material with known Raman peaks (e.g., silicon or cyclohexane).

    • The sealed capillary containing the AsCl3 sample is placed in the sample holder of the spectrometer.

  • Data Acquisition:

    • The laser beam is focused onto the AsCl3 sample within the capillary tube.

    • The scattered light is collected at a 90° angle to the incident laser beam to minimize Rayleigh scattering.

    • The collected light is passed through a notch filter to remove the strong Rayleigh scattering component at the laser wavelength.

    • The remaining Raman scattered light is dispersed by a diffraction grating and projected onto the CCD detector.

    • Spectra are acquired over a spectral range that encompasses all expected vibrational modes of AsCl3 (e.g., 100 cm⁻¹ to 500 cm⁻¹).

    • Multiple scans are typically accumulated and averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting Raman spectrum is processed to correct for any background fluorescence and instrumental response.

    • The positions (in wavenumbers, cm⁻¹) of the Raman bands are accurately determined.

    • The polarization of the scattered light is measured to aid in the assignment of the vibrational modes to their respective symmetry species. A1 modes will produce polarized bands, while E modes will result in depolarized bands.

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of liquid AsCl3 to identify its IR-active vibrational modes.

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

  • An appropriate sample cell for corrosive liquids with IR-transparent windows (e.g., KBr or CsI). A thin film between two salt plates is a common method for neat liquids.

  • A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Procedure:

  • Sample Preparation:

    • Under an inert and dry atmosphere, a small drop of liquid AsCl3 is placed on a clean, dry KBr or CsI plate.

    • A second plate is carefully placed on top to create a thin liquid film of the sample. The plates are then mounted in the spectrometer's sample holder.

  • Instrument Setup:

    • The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide absorption bands.

    • A background spectrum is collected with the empty salt plates in the beam path. This will be used to correct the sample spectrum.

  • Data Acquisition:

    • The sample holder with the AsCl3 film is placed in the infrared beam.

    • The sample is scanned over the mid-infrared range (e.g., 4000 cm⁻¹ to 400 cm⁻¹) or the far-infrared range to capture all fundamental vibrations.

    • Multiple interferograms are collected and co-added to enhance the signal-to-noise ratio.

    • The instrument's software performs a Fourier transform on the averaged interferogram to generate the infrared spectrum.

  • Data Analysis:

    • The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

    • The positions of the absorption bands corresponding to the vibrational modes of AsCl3 are identified and their frequencies are recorded.

Logical Workflow and Data Interpretation

The determination and analysis of the vibrational modes of AsCl3 from spectroscopic data follow a logical progression. The following diagram illustrates this workflow.

Vibrational_Mode_Analysis cluster_experiment Experimental Spectroscopy cluster_data Data Acquisition & Processing cluster_analysis Vibrational Analysis cluster_output Final Output raman_exp Raman Spectroscopy of AsCl3 raman_spectrum Acquire Raman Spectrum raman_exp->raman_spectrum ir_exp Infrared (IR) Spectroscopy of AsCl3 ir_spectrum Acquire IR Spectrum ir_exp->ir_spectrum process_raman Process Raman Data (Baseline Correction, Calibration) raman_spectrum->process_raman process_ir Process IR Data (Background Subtraction, FT) ir_spectrum->process_ir peak_picking Identify Peak Frequencies (Raman Shifts & IR Absorptions) process_raman->peak_picking process_ir->peak_picking symmetry_analysis Symmetry Analysis (C3v Point Group, Selection Rules) peak_picking->symmetry_analysis mode_assignment Assign Vibrational Modes (ν1, ν2, ν3, ν4) symmetry_analysis->mode_assignment force_field Force Field Calculation (Optional) mode_assignment->force_field data_table Quantitative Data Table of Vibrational Frequencies mode_assignment->data_table

Workflow for the spectroscopic determination of AsCl3 vibrational modes.

The interpretation of the acquired spectra relies on the principles of molecular symmetry and group theory. For a C3v molecule like AsCl3, the selection rules predict that all four fundamental modes (2A1 + 2E) are both Raman and IR active. The assignment of the observed spectral bands to specific vibrational modes is aided by:

  • Polarization measurements in Raman spectroscopy: The symmetric A1 modes (ν1 and ν2) will give rise to polarized Raman bands, while the degenerate E modes (ν3 and ν4) will be depolarized.

  • Comparison with theoretical calculations: Computational chemistry methods can be used to calculate the vibrational frequencies and visualize the atomic motions associated with each mode, providing a theoretical basis for the experimental assignments.

  • Isotopic substitution studies: While not detailed here, replacing atoms with their isotopes can cause predictable shifts in the vibrational frequencies, confirming the assignments.

By combining the data from both Raman and IR spectroscopy, a complete and confident assignment of the vibrational modes of the AsCl3 molecule can be achieved. This detailed understanding of its molecular vibrations is fundamental for applications in materials science, toxicology, and inorganic synthesis.

References

Methodological & Application

Application Notes: Arsenic Trichloride as a Precursor for Organoarsenic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arsenic trichloride (AsCl₃), a colorless, oily liquid, is a fundamental and versatile precursor in the field of organoarsenic chemistry.[1][2] As a trivalent arsenic compound, its reactivity is primarily centered around the electrophilic arsenic atom and the three reactive arsenic-chloride bonds. This allows for the facile introduction of organic moieties through reactions with a variety of nucleophiles, making it an essential starting material for a wide array of organoarsenic compounds.[1][3] Historically, these compounds have played significant roles, from being the first modern antimicrobial drugs to controversial uses as agricultural additives and chemical warfare agents.[3][4][5] Today, there is a renewed interest in organoarsenic compounds for applications in medicinal chemistry, particularly as anticancer agents.[6][7] These notes detail the primary applications of this compound and provide protocols for the synthesis of key organoarsenic derivatives.

Application 1: Synthesis of Trialkyl and Triaryl Arsines

One of the most common applications of this compound is the synthesis of tertiary arsines (R₃As), such as trimethylarsine and triphenylarsine. These compounds are widely used as ligands in coordination chemistry, analogous to phosphine ligands.[3] The synthesis is typically achieved through the reaction of AsCl₃ with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).[3][8]

A prominent example is the synthesis of triphenylarsine (AsPh₃), a colorless crystalline solid used as a ligand and a reagent in organic synthesis.[9] This can be prepared via a Wurtz-Fittig type reaction, where this compound is reacted with chlorobenzene in the presence of sodium metal as a reducing agent.[9][10]

Reaction Scheme: AsCl₃ + 3 C₆H₅Cl + 6 Na → As(C₆H₅)₃ + 6 NaCl[10]

Quantitative Data Summary

Table 1: Reaction Parameters for Triphenylarsine Synthesis

Parameter Value/Condition Reference
Reactants This compound, Chlorobenzene, Sodium Metal [9][10]
Solvent Benzene (or Toluene) [11]
Reaction Type Wurtz-Fittig Coupling [9]
Stoichiometry (AsCl₃:PhCl:Na) 1 : 3 : 6 [9][10]
Temperature Reflux [11]

| Typical Yield | High (Specific yield depends on scale and conditions) |[11] |

Application 2: Synthesis of Amino-dihaloarsines

This compound readily reacts with primary and secondary amines to form N-substituted arsenical compounds. The reaction with secondary amines (R₂NH) typically yields N,N-dialkyl amidodichloroarsenites (R₂NAsCl₂).[12] These compounds are sensitive to hydrolysis and can cause severe skin irritation.[12] The reaction is generally performed in a non-polar solvent like benzene, with two equivalents of the amine, where one acts as a nucleophile and the other as a base to neutralize the liberated HCl.[12]

Reaction Scheme: AsCl₃ + 2 R₂NH → R₂NAsCl₂ + R₂NH·HCl[12]

Quantitative Data Summary

Table 2: Synthesis of N,N'-Dialkyl amidodichloroarsenites from AsCl₃ [12]

Amine Used (R₂) Product Yield (%) Boiling Point (°C / mm Hg) Refractive Index (n²⁰)
Diethylamine (C₂H₅)₂NAsCl₂ 78.5 70-71 / 9 1.5345
Piperidine (C₅H₁₀)NAsCl₂ 75.0 91 / 10 1.5675

| Morpholine | (C₄H₈O)NAsCl₂ | 76.0 | 125-127 / 13 | - |

Application 3: Synthesis of Arsonic Acids (Indirect Pathway)

Many medicinally important organoarsenic compounds are aryl arsonic acids, such as p-arsanilic acid and Roxarsone (4-hydroxy-3-nitrobenzenearsonic acid).[3][4][13] These are typically synthesized via the Béchamp reaction, which involves heating an aromatic amine with arsenic acid (H₃AsO₄).[3][6][14]

While this compound is not a direct reactant in the Béchamp reaction, it is the fundamental precursor to the arsenic acid required. This compound hydrolyzes readily in water to form arsenous acid (As(OH)₃), which can then be oxidized to arsenic acid.[1][15] Therefore, AsCl₃ is a key starting material in the overall synthetic pathway for these important compounds.

G AsCl3 This compound (AsCl₃) H2O Hydrolysis (+ 3H₂O) AsCl3->H2O AsOH3 Arsenous Acid (As(OH)₃) H2O->AsOH3 Oxidation Oxidation AsOH3->Oxidation H3AsO4 Arsenic Acid (H₃AsO₄) Oxidation->H3AsO4 Bechamp Béchamp Reaction (+ Aniline) H3AsO4->Bechamp ArsonicAcid Aryl Arsonic Acids (e.g., p-Arsanilic Acid) Bechamp->ArsonicAcid

Caption: Logical workflow for aryl arsonic acid synthesis.

Application 4: Synthesis of Lewisites

Historically, this compound was used to produce the chemical warfare agent Lewisite (2-chlorovinylarsonous dichloride).[5][16] This is achieved by the addition of AsCl₃ to acetylene in the presence of a catalyst, such as mercuric chloride or aluminum trichloride.[16][17][18][19] The reaction can produce a mixture of Lewisite 1, 2, and 3, corresponding to the addition of one, two, or three vinyl chloride groups to the arsenic atom.[17][18] Due to its extreme toxicity and vesicant (blistering) properties, the synthesis of Lewisite is restricted and should only be referenced in a historical and safety context.[17]

Reaction Scheme: AsCl₃ + C₂H₂ → ClCH=CHAsCl₂[16]

Experimental Protocols

Protocol 1: Synthesis of Triphenylarsine (As(C₆H₅)₃)

This protocol is based on the Wurtz-Fittig reaction method.[9][10] EXTREME CAUTION IS ADVISED. This reaction involves highly toxic and reactive materials. It must be conducted in a high-performance fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An inert atmosphere is critical.

Materials and Reagents:

  • This compound (AsCl₃), freshly distilled

  • Chlorobenzene (C₆H₅Cl), anhydrous

  • Sodium metal (Na)

  • Anhydrous benzene or toluene

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (0.1 mol) in anhydrous chlorobenzene (0.3 mol).

  • Reaction Initiation: To the three-neck flask, add anhydrous benzene or toluene (approx. 150 mL) and sodium metal (0.6 mol), cut into small pieces. Heat the solvent to reflux.

  • Addition: Once the solvent is refluxing, begin the slow, dropwise addition of the this compound/chlorobenzene solution from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, continue to heat the mixture under reflux for several hours until the sodium metal is completely consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add ethanol to quench any unreacted sodium.

    • Slowly add water to dissolve the sodium chloride byproduct.

    • Transfer the mixture to a separatory funnel. The organic layer contains the triphenylarsine.

    • Wash the organic layer with water, then with a dilute HCl solution, and finally with water again. . Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • The crude triphenylarsine can be purified by recrystallization from a suitable solvent like ethanol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble dry glassware under inert atmosphere B Add sodium and solvent to 3-neck flask A->B C Prepare AsCl₃/PhCl solution in dropping funnel A->C D Heat solvent to reflux B->D E Slowly add AsCl₃/PhCl solution C->E D->E F Continue reflux until Na is consumed E->F G Cool and quench excess sodium F->G H Aqueous workup to remove NaCl G->H I Dry organic layer H->I J Evaporate solvent I->J K Recrystallize product J->K

Caption: Experimental workflow for triphenylarsine synthesis.

Protocol 2: General Synthesis of N,N-Dialkyl amidodichloroarsenites (R₂NAsCl₂)

This protocol is adapted from the methodology for reacting this compound with secondary amines.[12] EXTREME CAUTION IS ADVISED. These compounds are corrosive, toxic, and moisture-sensitive. The procedure must be performed in a high-performance fume hood with appropriate PPE.

Materials and Reagents:

  • This compound (AsCl₃)

  • Aliphatic secondary amine (e.g., diethylamine, piperidine)

  • Anhydrous benzene

  • Reaction flask with dropping funnel and magnetic stirrer

  • Ice bath

Procedure:

  • Setup: Place the reaction flask in an ice bath on a magnetic stirrer. Ensure all glassware is dry.

  • Reagent Preparation:

    • In the reaction flask, prepare a solution of this compound (0.1 mol) in anhydrous benzene (200 mL).

    • In the dropping funnel, prepare a solution of the secondary amine (0.21 mol) in anhydrous benzene (50 mL).

  • Reaction:

    • Begin stirring the cooled this compound solution.

    • Slowly add the amine solution dropwise from the funnel. The amine hydrochloride will begin to precipitate immediately.

    • Maintain cooling with the ice bath for 10 minutes after the addition is complete to control the exothermic reaction.

  • Completion: Remove the ice bath and continue stirring for an additional 30 minutes at room temperature to ensure the reaction is complete.

  • Isolation and Purification:

    • Filter the reaction mixture by suction filtration to remove the precipitated amine hydrochloride. Wash the precipitate with a small amount of benzene.

    • Combine the filtrate and washings. Remove the benzene solvent by distillation (or rotary evaporation) at reduced pressure (e.g., 100 mm Hg).

    • Purify the crude liquid product by vacuum fractionation to obtain the desired N,N-dialkyl amidodichloroarsenite.

G AsCl3 AsCl₃ Grignard Grignard (RMgX) or Organolithium (RLi) AsCl3->Grignard Alkylation/ Arylation Amine Secondary Amine (2 R₂NH) AsCl3->Amine Amination Acetylene Acetylene (C₂H₂) + Catalyst AsCl3->Acetylene Addition TertiaryArsine Tertiary Arsine (R₃As) Grignard->TertiaryArsine AmidoArsenite Amidodichloroarsenite (R₂NAsCl₂) Amine->AmidoArsenite Lewisite Lewisite (ClCH=CHAsCl₂) Acetylene->Lewisite

Caption: Key synthetic pathways starting from AsCl₃.

References

Application Notes and Protocols for the Synthesis of Triphenylarsine from Arsenic Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of triphenylarsine (AsPh₃) utilizing arsenic trichloride (AsCl₃) as a key precursor. Two primary synthetic routes are outlined: the Grignard reaction and the Wurtz-Fittig reaction. Both methods are effective for the formation of the arsenic-carbon bond, yielding triphenylarsine, a versatile reagent and ligand in organic synthesis and coordination chemistry.[1][2]

Data Presentation

The following table summarizes key quantitative data for the synthesis of triphenylarsine and its physical properties.

ParameterGrignard ReactionWurtz-Fittig ReactionTriphenylarsine Properties
Reactants Phenylmagnesium bromide, this compoundChlorobenzene, Sodium, this compound-
Solvent Anhydrous diethyl etherBenzene (with ethyl acetate catalyst)Soluble in ether, benzene; slightly soluble in ethanol; insoluble in water.[1]
Reaction Time Several hours (including Grignard reagent formation)Approximately 12 hours-
Reported Yield Not explicitly stated in detailed protocolHighA 35% yield has been reported in a similar, non-peer-reviewed procedure.
Melting Point --58-61 °C[1]
Molar Mass --306.23 g/mol
Appearance --Colorless crystalline solid[1]

Experimental Protocols

Extreme caution should be exercised when handling arsenic compounds as they are highly toxic. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Method 1: Synthesis of Triphenylarsine via Grignard Reaction

This protocol involves the reaction of a phenyl Grignard reagent with this compound. The Grignard reagent is prepared in situ from bromobenzene and magnesium.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous diethyl ether

  • This compound

  • Mercuric chloride (for purification)

  • Potassium hydroxide

  • Carbon dioxide (solid or gas)

  • Ethanol

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 5.0 g of magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of 32.5 g of bromobenzene in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the bromobenzene solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to bubble. Gentle warming may be necessary.

    • Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

    • Prepare a solution of 37.5 g of this compound in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the this compound solution dropwise to the stirred Grignard reagent. A brisk reaction and the formation of a white precipitate will be observed.

    • After the addition is complete, boil the mixture for one hour.

  • Work-up and Purification:

    • Cool the reaction mixture and then cautiously add water. The precipitate will decompose energetically.

    • The ethereal solution is then separated and evaporated to yield a mixture of a colorless crystalline solid and a yellowish oil.

    • To purify, dissolve the crude product in ether and treat it with an ethereal solution of mercuric chloride until no more white precipitate (a double salt of triphenylarsine and mercuric chloride) is formed.

    • Isolate the precipitate and dissolve it in boiling absolute alcohol.

    • Add an excess of alcoholic potassium hydroxide to precipitate reddish-brown mercuric oxide.

    • Filter off the mercuric oxide.

    • Saturate the filtrate with carbon dioxide, filter again, and concentrate the solution.

    • Upon standing, colorless crystals of triphenylarsine will form.

    • Recrystallize the product from alcohol to obtain pure triphenylarsine with a melting point of 59-60 °C.

Method 2: Synthesis of Triphenylarsine via Wurtz-Fittig Reaction

This method involves the coupling of chlorobenzene with this compound using sodium metal as a reducing agent.[2]

Materials:

  • Sodium metal

  • Benzene

  • Ethyl acetate

  • Chlorobenzene

  • This compound

Procedure:

  • Reaction Setup:

    • In a round-bottomed flask fitted with a reflux condenser, place 57 g of sodium cut into slices.

    • Cover the sodium with 300 ml of benzene containing 1-2% ethyl acetate to catalyze the reaction.

    • Allow the mixture to stand for 30 minutes to activate the sodium.

  • Reaction:

    • Slowly add a mixture of 136 g of chlorobenzene and 85 g of this compound to the flask.

    • The reaction will accelerate after a few minutes. If necessary, cool the flask externally with a freezing mixture.

    • Allow the reaction to proceed in the freezing mixture for 12 hours, with agitation for the first 2-3 hours.

  • Work-up and Purification:

    • After the reaction is complete, cautiously add a mixture of equal parts of alcohol and water to decompose the excess sodium.

    • Separate the benzene layer and distill off the benzene.

    • The residue is then steam-distilled to remove any unreacted chlorobenzene and by-products.

    • The remaining yellow oil, which is crude triphenylarsine, is separated.

  • Final Purification:

    • Dissolve the crude triphenylarsine in hot benzene.

    • Filter the solution and wash the precipitate with hot benzene.

    • Combine the filtrate and washings and distill until the temperature reaches 200°C.

    • The remaining yellow oil will solidify upon cooling to yield triphenylarsine.[3]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of triphenylarsine.

Grignard_Synthesis cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Main Reaction cluster_purification Work-up and Purification reactant_node reactant_node process_node process_node product_node product_node intermediate_node intermediate_node purification_node purification_node Mg Mg turnings Prep_Grignard Prepare Phenylmagnesium Bromide Mg->Prep_Grignard PhBr Bromobenzene in Ether PhBr->Prep_Grignard PhMgBr Phenylmagnesium Bromide Prep_Grignard->PhMgBr Reaction React with AsCl3 PhMgBr->Reaction AsCl3 AsCl3 in Ether AsCl3->Reaction Crude_Product Crude Triphenylarsine Reaction->Crude_Product Workup Aqueous Work-up Crude_Product->Workup HgCl2_Complex Form HgCl2 Complex Workup->HgCl2_Complex Decomposition Decompose Complex with KOH HgCl2_Complex->Decomposition Recrystallization Recrystallize from Ethanol Decomposition->Recrystallization Pure_AsPh3 Pure Triphenylarsine Recrystallization->Pure_AsPh3

Caption: Workflow for Triphenylarsine Synthesis via Grignard Reaction.

Wurtz_Fittig_Synthesis cluster_reaction Wurtz-Fittig Reaction cluster_purification Work-up and Purification reactant_node reactant_node process_node process_node product_node product_node intermediate_node intermediate_node purification_node purification_node Na Sodium Metal Reaction Couple Reactants Na->Reaction PhCl_AsCl3 Chlorobenzene & AsCl3 in Benzene PhCl_AsCl3->Reaction Reaction_Mixture Reaction Mixture Reaction->Reaction_Mixture Quench Quench excess Na (Alcohol/Water) Reaction_Mixture->Quench Steam_Distill Steam Distillation Quench->Steam_Distill Crude_AsPh3 Crude Triphenylarsine (oil) Steam_Distill->Crude_AsPh3 Dissolve_Filter Dissolve in Hot Benzene & Filter Crude_AsPh3->Dissolve_Filter Distill_Solvent Distill Benzene Dissolve_Filter->Distill_Solvent Pure_AsPh3 Pure Triphenylarsine (solidifies on cooling) Distill_Solvent->Pure_AsPh3

Caption: Workflow for Triphenylarsine Synthesis via Wurtz-Fittig Reaction.

References

Application Notes and Protocols for AsCl₃ as a Dopant Precursor in Semiconductor Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of arsenic trichloride (AsCl₃) as a dopant precursor in the fabrication of semiconductor materials. It covers the application of AsCl₃ in doping cadmium selenide telluride (CdSeTe) for solar cells and gallium arsenide (GaAs) for various electronic devices. Safety protocols for handling this hazardous chemical are also detailed.

Overview of AsCl₃ as a Dopant Precursor

This compound (AsCl₃) is a liquid precursor used for introducing arsenic (As) as a dopant into semiconductor materials. Doping is the intentional introduction of impurities to modulate the electrical properties of a semiconductor. Arsenic, a Group V element, is typically used to create n-type semiconductors by providing excess electrons as charge carriers[1][2]. While arsine (AsH₃) is a more common arsenic precursor for silicon doping, AsCl₃ finds application in specific processes like vapor phase epitaxy for III-V semiconductors and vapor annealing for II-VI compounds.

Application in Cadmium Selenide Telluride (CdSeTe) for Photovoltaics

A vapor-based annealing process using AsCl₃ has been shown to be an effective ex-situ method for doping polycrystalline CdSeTe thin-film solar cells. This process enhances the material's carrier lifetime and the power conversion efficiency of the solar cell device[3][4][5].

Quantitative Data

The following table summarizes the improvements in CdSeTe solar cell performance after AsCl₃ vapor annealing.

ParameterWithout AsCl₃ AnnealingWith AsCl₃ Annealing
Power Conversion Efficiency (PCE)5.5%~18%
Open-Circuit Voltage (Voc)577 mV850 mV
Short-Circuit Current Density (Jsc)16.2 mA/cm²30.5 mA/cm²
Carrier Lifetime-> 72 ns
Hole Density2.25 x 10¹⁴ cm⁻³2.64 x 10¹⁴ cm⁻³

Data compiled from multiple sources[3][4][5][6].

Experimental Protocol: Ex-Situ Doping of CdSeTe via AsCl₃ Vapor Annealing

This protocol describes a laboratory-scale procedure for the ex-situ doping of CdSeTe thin films using AsCl₃ vapor annealing.

Materials and Equipment:

  • CdCl₂-treated polycrystalline CdSeTe thin film on a suitable substrate

  • This compound (AsCl₃), high purity

  • Nitrogen-filled glovebox

  • Hot plate or annealing furnace

  • Petri dish or other suitable container to confine vapor

  • Gold (Au) for electrode deposition

  • Standard photolithography and metallization equipment

Procedure:

  • Preparation: Transfer the CdCl₂-treated CdSeTe film into a nitrogen-filled glovebox to prevent hydrolysis of AsCl₃[7].

  • AsCl₃ Application: Place a small, controlled amount of liquid AsCl₃ onto the surface of the CdSeTe film. The liquid will spread across the surface[7].

  • Vapor Confinement: Immediately cover the substrate with a petri dish or a similar vessel to confine the AsCl₃ vapor during annealing[7].

  • Annealing: Place the entire assembly onto a pre-heated hot plate or into an annealing furnace. The annealing temperature is a critical parameter and should be optimized. Temperatures in the range of 200-400°C have been investigated.

  • Post-Annealing: After the specified annealing time, allow the substrate to cool down to room temperature within the glovebox.

  • Electrode Deposition: Deposit gold (Au) electrodes onto the doped CdSeTe film using standard techniques to complete the solar cell device structure[7].

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_doping Doping Process cluster_fab Device Fabrication prep1 CdCl₂-treated CdSeTe Film prep2 Transfer to N₂ Glovebox prep1->prep2 doping1 Apply liquid AsCl₃ prep2->doping1 doping2 Confine Vapor doping1->doping2 doping3 Anneal (200-400°C) doping2->doping3 fab1 Cool Down doping3->fab1 fab2 Deposit Au Electrodes fab1->fab2

AsCl₃ Vapor Annealing Workflow for CdSeTe Solar Cells.

Application in Gallium Arsenide (GaAs)

AsCl₃ is a key precursor in the Chloride Vapor Phase Epitaxy (Cl-VPE) technique for growing high-purity GaAs epitaxial layers. In this process, AsCl₃ serves as the arsenic source and also as a transport agent for gallium.

Chemical Signaling Pathway in Cl-VPE

The fundamental chemical reactions in the Ga/AsCl₃/H₂ system for GaAs growth are as follows:

  • Decomposition of AsCl₃: At high temperatures, AsCl₃ in a hydrogen carrier gas stream decomposes.

    • 4 AsCl₃ + 6 H₂ → As₄ + 12 HCl

  • Reaction with Gallium Source: The resulting hydrogen chloride (HCl) gas reacts with a gallium (Ga) source to form gallium chloride (GaCl).

    • Ga + HCl ⇌ GaCl + ½ H₂

  • Deposition of GaAs: The GaCl and arsenic species then react at the substrate surface to deposit an epitaxial layer of GaAs.

    • 4 GaCl + As₄ + 2 H₂ ⇌ 4 GaAs + 4 HCl

Diagram of Cl-VPE Reaction Pathway:

G AsCl3 AsCl₃ As4 As₄ AsCl3->As4 + H₂ HCl HCl AsCl3->HCl + H₂ H2 H₂ GaAs GaAs Epitaxial Layer As4->GaAs Ga Ga Source GaCl GaCl Ga->GaCl GaCl->GaAs + As₄ + H₂

Simplified Reaction Pathway for GaAs Growth via Cl-VPE.
Experimental Protocol: N-type Doping of GaAs using Cl-VPE

This protocol provides a general outline for the n-type doping of GaAs using AsCl₃ in a Cl-VPE system. Specific parameters will vary depending on the reactor geometry and desired material properties.

Materials and Equipment:

  • Cl-VPE reactor with a heated Ga source boat and substrate holder

  • High-purity hydrogen (H₂) carrier gas

  • High-purity this compound (AsCl₃) source with temperature control

  • Gallium (Ga) source, electronic grade

  • GaAs substrate

  • Mass flow controllers for gas handling

  • Exhaust gas scrubbing system

Procedure:

  • Substrate Preparation: Prepare and clean a GaAs substrate using standard procedures to ensure an oxide-free and contaminant-free surface.

  • System Purge: Load the substrate into the reactor and purge the system thoroughly with high-purity H₂.

  • Temperature Stabilization: Heat the Ga source to the desired temperature (e.g., 800-850°C) and the substrate to the growth temperature (e.g., 700-750°C).

  • AsCl₃ Introduction: Heat the AsCl₃ source to a controlled temperature to establish a specific vapor pressure. The vapor pressure of AsCl₃ can be calculated using the Antoine equation or from vapor pressure tables.

  • Doping and Growth: Introduce a controlled flow of H₂ carrier gas through the AsCl₃ bubbler and into the reactor. The mole fraction of AsCl₃ will determine the arsenic partial pressure and influence the doping level.

  • Termination: Stop the AsCl₃ flow and cool down the reactor under an H₂ atmosphere.

Process Parameters and Expected Outcomes: The carrier concentration in the grown GaAs layer is primarily controlled by the AsCl₃ mole fraction and the growth temperature. Higher AsCl₃ partial pressures generally lead to higher arsenic incorporation and can be used to achieve n-type doping.

ParameterTypical RangeEffect on Doping
Ga Source Temperature800 - 850 °CAffects GaCl formation rate
Substrate Temperature700 - 750 °CInfluences surface reactions and incorporation
AsCl₃ Bubbler Temperature0 - 20 °CControls AsCl₃ vapor pressure
H₂ Flow Rate (through bubbler)10 - 100 sccmControls AsCl₃ mole fraction
H₂ Main Flow Rate1 - 5 slmDilutes reactants and affects transport
Resulting Carrier Concentration 10¹⁴ - 10¹⁸ cm⁻³ Doping level in the grown GaAs layer

Application in Silicon (Si)

The use of AsCl₃ as a direct dopant precursor for silicon is not common in modern semiconductor manufacturing. The preferred precursor for arsenic doping of silicon is arsine (AsH₃).

Comparison of AsCl₃ and AsH₃ for Silicon Doping:

FeatureThis compound (AsCl₃)Arsine (AsH₃)
State at STP LiquidGas
Doping Method Primarily for Cl-VPE of III-V materialsGas-phase doping, ion implantation
Byproducts Corrosive HClHydrogen
Compatibility with Si Less common; potential for chlorine incorporation and surface etchingWell-established; clean decomposition
Control Complex vapor pressure controlPrecise mass flow control

The primary reasons for the preference of AsH₃ over AsCl₃ for silicon doping include:

  • Purity and Control: AsH₃ is a gas, allowing for precise control of dopant concentration using mass flow controllers.

  • Byproducts: The decomposition of AsH₃ yields hydrogen, which is relatively benign in the silicon process. In contrast, AsCl₃ produces HCl, which can etch the silicon surface and incorporate chlorine impurities, negatively affecting device performance.

  • Established Processes: Decades of research and development have optimized AsH₃-based doping processes for silicon, making it the industry standard.

Safety Protocols for Handling AsCl₃

This compound is a highly toxic, corrosive, and carcinogenic substance that reacts with moisture. Strict safety protocols must be followed.

  • Handling: Always handle AsCl₃ in a well-ventilated chemical fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves (consult manufacturer's compatibility chart), safety goggles, a face shield, and a lab coat.

  • Storage: Store AsCl₃ in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials. The container should be kept under an inert atmosphere (e.g., nitrogen).

  • Spills: In case of a spill, evacuate the area and follow established emergency procedures. Use appropriate absorbent materials for containment and cleanup, and dispose of waste as hazardous material.

  • First Aid:

    • Inhalation: Move to fresh air immediately. Seek urgent medical attention.

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek urgent medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek urgent medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek urgent medical attention.

Always consult the Safety Data Sheet (SDS) for AsCl₃ before handling.

References

Application Notes and Protocols for the Use of Arsenic Trichloride in Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic trichloride (AsCl₃) is a highly toxic and corrosive inorganic compound that serves as a precursor for the deposition of arsenic-containing thin films, particularly III-V semiconductors such as gallium arsenide (GaAs) and indium arsenide (InAs), via chemical vapor deposition (CVD) and specifically Halide Vapor Phase Epitaxy (HVPE). Its high vapor pressure and reactivity make it a suitable source for introducing arsenic into the deposition chamber. However, its extreme toxicity necessitates stringent safety protocols and handling procedures.

This document provides detailed application notes and a comprehensive protocol for the safe and effective use of this compound in a laboratory-scale CVD process. It is intended for trained personnel in a controlled research environment.

Safety Precautions and Handling

This compound is acutely toxic, a carcinogen, and reacts violently with water.[1][2] All handling must be performed within a certified and properly functioning fume hood with a dedicated exhaust ventilation system.[1]

Personal Protective Equipment (PPE):

  • Respiratory Protection: A full-face respirator with a cartridge suitable for inorganic arsenic compounds and acid gases is mandatory.[1][2] A self-contained breathing apparatus (SCBA) may be required for emergency situations.[3]

  • Eye Protection: Chemical splash goggles and a face shield are required.[2]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and closed-toe shoes.[2] An emergency shower and eyewash station must be immediately accessible.[4]

Handling and Storage:

  • Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as water, moisture, and active metals.[4]

  • The container must be kept tightly closed.[2]

  • All equipment used for handling must be grounded to prevent static discharge.[3]

  • Never work alone when handling this compound.

Emergency Procedures:

  • Inhalation: Immediately move the victim to fresh air and seek medical attention.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1]

  • Spills: Evacuate the area. For small spills, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[3][4] For larger spills, contact emergency response personnel.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is critical for its use as a CVD precursor.

PropertyValueReference
Molecular Formula AsCl₃[6]
Molecular Weight 181.28 g/mol [6]
Appearance Colorless, oily, fuming liquid[7]
Boiling Point 130.2 °C[6]
Vapor Pressure 10 mmHg at 23.5 °C[7]
Density 2.15 g/cm³[6]

The vapor pressure of AsCl₃ is a key parameter for controlling its delivery into the CVD reactor. The Antoine equation for this compound is:

log₁₀(P) = A − (B / (T + C))

Where P is the vapor pressure in bar and T is the temperature in Kelvin.

ABCTemperature Range (K)Reference
4.475471620.019-41.362261.8 to 403.6[8]

Experimental Protocol: Halide Vapor Phase Epitaxy (HVPE) of InAs on GaAs

This protocol outlines the general steps for the deposition of an indium arsenide (InAs) layer on a gallium arsenide (GaAs) substrate using this compound in an HVPE system. Parameters can be adjusted based on the specific material and desired film characteristics.

4.1. Equipment and Materials

  • HVPE reactor with a multi-zone furnace

  • This compound bubbler with temperature and mass flow control

  • Indium (In) metal source

  • High-purity hydrogen (H₂) as a carrier gas

  • GaAs substrates ((100), (111)A, or (111)B orientations)

  • Substrate holder (e.g., quartz)

  • Exhaust gas scrubbing system

4.2. Pre-Deposition Procedure

  • Substrate Preparation:

    • Degrease the GaAs substrate using a standard solvent clean (e.g., acetone, isopropanol).

    • Perform an etch to remove the native oxide and create a fresh surface. A common etchant is a solution of H₂SO₄:H₂O₂:H₂O.

    • Rinse thoroughly with deionized water and dry with nitrogen gas.

    • Immediately load the substrate into the reactor's load-lock.

  • System Preparation:

    • Ensure the HVPE system is leak-tight.

    • Heat the indium source to the desired temperature (e.g., 750-850°C).

    • Heat the substrate to the deposition temperature (e.g., 650-750°C).

    • Set the this compound bubbler to the desired temperature to control the AsCl₃ vapor pressure.

    • Purge the entire system with high-purity H₂ carrier gas.

4.3. Deposition Process

The growth of InAs via HVPE using AsCl₃ involves the following key reactions:

  • Formation of indium chloride (InCl) by reacting HCl (formed from the reaction of H₂ and AsCl₃) with the indium source.

  • Transport of InCl and arsenic species (As₄, As₂) to the substrate.

  • Reaction on the substrate surface to form InAs.

Experimental Parameters for InAs Growth on GaAs:

ParameterTypical RangeNotes
Substrate Temperature 650 - 750 °CThe orientation of the substrate can affect the optimal temperature.
Indium Source Temperature 750 - 850 °C
AsCl₃ Mole Fraction 1 x 10⁻³ - 5 x 10⁻³Can be varied to control electrical properties of the film.
H₂ Carrier Gas Flow Rate 100 - 500 sccm
Reactor Pressure Atmospheric or slightly reduced
Deposition Time 5 - 60 minutesDependent on the desired film thickness.

4.4. Post-Deposition Procedure

  • Terminate the flow of this compound.

  • Cool down the reactor under a continuous flow of H₂.

  • Once at a safe temperature, unload the sample.

  • Follow proper waste disposal procedures for any residual arsenic compounds.

Visualizations

Experimental Workflow for AsCl₃ HVPE

HVPE_Workflow cluster_prep Pre-Deposition cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Preparation (Cleaning & Etching) sys_prep System Preparation (Leak Check, Heating, Purging) sub_prep->sys_prep precursor_intro Introduce AsCl3 and H2 sys_prep->precursor_intro growth InAs Film Growth on Substrate precursor_intro->growth stop_flow Terminate AsCl3 Flow growth->stop_flow cooldown Cool Down Under H2 stop_flow->cooldown unload Unload Sample cooldown->unload

Caption: Workflow for InAs deposition using AsCl₃ in an HVPE system.

Safety Protocol Logic

Safety_Protocol start Handling AsCl3 ppe Mandatory PPE Check (Respirator, Goggles, Gloves) start->ppe fume_hood Work in Certified Fume Hood ppe->fume_hood OK stop STOP! Do Not Proceed ppe->stop Fail emergency_access Verify Emergency Access (Shower, Eyewash) fume_hood->emergency_access OK fume_hood->stop Fail proceed Proceed with Experiment emergency_access->proceed OK emergency_access->stop Fail

Caption: Decision logic for safe handling of this compound.

Conclusion

The use of this compound in CVD for the synthesis of III-V semiconductors is a powerful technique for research and development. However, the extreme toxicity of this precursor demands a thorough understanding of its properties and strict adherence to safety protocols. By following the guidelines outlined in this document, researchers can minimize risks and achieve successful and reproducible film growth. Always consult your institution's safety officer and the material safety data sheet (MSDS) before working with this compound.

References

Application Notes and Protocols for Arsenic Trichloride (AsCl₃) in Semiconductor Vapor-Phase Processes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arsenic Trichloride (AsCl₃) is a highly volatile, inorganic arsenic compound. As a simple halide, it has been explored as a source of arsenic for the deposition and doping of semiconductor materials. While its application in true self-limiting Atomic Layer Deposition (ALD) for thin film growth is not well-documented and appears limited due to significant practical challenges, AsCl₃ serves as a critical precursor in related vapor-phase techniques, most notably for doping processes in the fabrication of photovoltaic devices. This document provides an overview of its applications, challenges, and detailed protocols for its use in a research and development setting.

AsCl₃ in Atomic Layer Deposition (ALD): A Challenging Precursor

While theoretically a candidate for ALD of arsenic-containing thin films such as Gallium Arsenide (GaAs), AsCl₃ is not a commonly used precursor. The preference for alternative arsenic sources like arsine (AsH₃) or organoarsenic compounds (e.g., tris(triethylsilyl)arsine, (Et₃Si)₃As) in established ALD processes suggests that AsCl₃ presents significant challenges.[1][2][3]

Key Challenges:

  • Corrosivity: AsCl₃ is highly corrosive, particularly to stainless steel components commonly found in ALD reactors. This can lead to equipment degradation and contamination of the deposited films.

  • High Reactivity and Etching: Its aggressive nature can lead to non-ideal surface reactions, including etching of the substrate or the growing film, which disrupts the self-limiting growth mechanism essential for ALD.

  • Safety: AsCl₃ is extremely toxic, moisture-sensitive, and reacts with water to form hazardous byproducts like hydrogen chloride and arsenic trioxide.[4] This necessitates stringent and complex safety protocols for handling and storage.[5][6][7]

In contrast, alternative precursors have been successfully used for GaAs ALD. For instance, a process based on the dechlorosilylation reaction between GaCl₃ and (Et₃Si)₃As demonstrates characteristic self-limiting ALD growth for uniform, stoichiometric GaAs films.[1][2]

Conceptual ALD Workflow

Even though not practically established with AsCl₃, a theoretical ALD cycle for a generic arsenic-containing film (e.g., M-As) would follow the sequence illustrated below. This diagram shows the fundamental, self-limiting, sequential nature of the ALD process.

ALD_Workflow cluster_cycle Single ALD Cycle Step1 Step 1: Precursor A Pulse (e.g., Metal Precursor) Purge1 Step 2: Inert Gas Purge Step1->Purge1 Self-limiting chemisorption Step2 Step 3: Precursor B Pulse (e.g., AsCl₃) Purge1->Step2 Remove excess precursor & byproducts Purge2 Step 4: Inert Gas Purge Step2->Purge2 Surface reaction Purge2->Step1 Remove excess precursor & byproducts End 1 Monolayer Deposited Purge2->End Start Start (Hydroxylated Substrate) Start->Step1

Caption: Conceptual workflow of a single four-step ALD cycle.

Primary Application: Ex-Situ Doping via AsCl₃ Vapor Annealing

A well-documented and effective application of AsCl₃ is in the ex-situ vapor annealing of polycrystalline thin films, particularly Cadmium Selenide Telluride (CdSeTe), for the fabrication of high-efficiency solar cells.[8][9] This process promotes the diffusion of arsenic atoms into the CdSeTe bulk, acting as a p-type dopant.

This vapor-based method has demonstrated significant improvements in device performance by increasing the carrier lifetime and open-circuit voltage (Voc).[8][9]

Experimental Protocol: AsCl₃ Vapor Annealing of CdSeTe Films

This protocol is adapted from published research on doping CdSeTe solar cells.[8][9][10]

Objective: To perform ex-situ p-type doping of a CdCl₂-treated polycrystalline CdSeTe film using AsCl₃ vapor.

Materials and Equipment:

  • CdSeTe-coated substrate (e.g., on FTO glass).

  • This compound (AsCl₃), high purity.

  • Nitrogen-filled glovebox.

  • Hot plate or rapid thermal annealing (RTA) system inside the glovebox.

  • Petri dish or other shallow container with a cover (e.g., quartz).

  • Micropipette.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., butyl rubber), lab coat, full-face respirator with appropriate cartridges, safety goggles.

Workflow:

Doping_Workflow Start 1. Transfer CdSeTe Substrate to N₂ Glovebox Step1 2. Place Substrate in Annealing Container Start->Step1 Step2 3. Dispense AsCl₃ Liquid onto Substrate Surface (~20-50 µL) Step1->Step2 Step3 4. Cover the Container to Confine Vapor Step2->Step3 Step4 5. Anneal on Hot Plate (e.g., 350-450°C for 10-30 min) Step3->Step4 Step5 6. Cool Down to Room Temperature Step4->Step5 End 7. Remove Substrate for Electrode Deposition Step5->End

Caption: Workflow for AsCl₃ vapor annealing doping of CdSeTe films.

Detailed Steps:

  • Preparation: All procedures involving AsCl₃ must be performed inside a certified, dry, nitrogen-filled glovebox to prevent hydrolysis and exposure.[10]

  • Substrate Placement: Place the CdCl₂-treated CdSeTe substrate inside the bottom half of a petri dish or a similar container.

  • Precursor Application: Using a micropipette, carefully dispense a small amount of liquid AsCl₃ directly onto the surface of the CdSeTe film.

  • Vapor Confinement: Immediately place the cover over the container to confine the AsCl₃ vapor that will be generated during heating.[10]

  • Annealing: Transfer the covered container to a pre-heated hot plate or RTA system. The annealing temperature and time are critical parameters that must be optimized.

  • Cooling: After annealing, allow the container to cool down completely to room temperature before opening.

  • Post-Doping: Once cooled, the substrate can be removed for subsequent processing steps, such as back-contact electrode deposition.

Quantitative Data from AsCl₃ Vapor Annealing

The following table summarizes typical process parameters and resulting film properties from literature.

ParameterValue / RangeReference
Process Parameters
SubstrateCdCl₂-treated CdSeTe[10]
AsCl₃ Volume20 - 50 µL[10]
Annealing Temperature350 - 450 °C[8][9]
Annealing Time10 - 30 minutes[8][9]
Annealing AmbientConfined AsCl₃ Vapor (in N₂)[10]
Resulting Properties
Carrier Lifetime> 70 ns[8][9]
Open-Circuit Voltage (Voc)~850 mV[8][9]
Power Conversion Efficiency~18%[8][9]

Safety Protocols and Hazard Management

This compound is a highly hazardous material. A comprehensive safety plan is mandatory.

Hazard Summary:

Hazard TypeDescription
Toxicity Highly toxic by inhalation, ingestion, and skin absorption. May be fatal.[4]
Carcinogenicity Contains inorganic arsenic, a known human carcinogen.[4][5]
Corrosivity Causes severe burns to skin, eyes, and the respiratory tract.[4]
Reactivity Reacts violently with water, producing toxic and corrosive fumes of HCl and As₂O₃.[4]
Target Organs Liver, kidneys, central nervous system, skin, respiratory system.[4]

Logical Flow for Safe Handling of AsCl₃

Safety_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Review SDS and SOP B Designate Work Area (Fume Hood / Glovebox) A->B C Don Full PPE B->C D Work Under Inert Atmosphere (Glovebox) C->D E Use Compatible Materials (Glass, PTFE) D->E Spill Spill or Exposure? D->Spill F Keep Away From Water & Incompatible Substances E->F G Decontaminate Surfaces F->G H Dispose of Waste in Sealed, Labeled Container G->H I Remove PPE and Wash Hands Thoroughly H->I Spill->G No Emergency Follow Emergency Response Plan: 1. Evacuate 2. Notify EHS 3. Seek Medical Aid Spill->Emergency Yes

Caption: Logical workflow for the safe handling of AsCl₃.

Key Handling Procedures:

  • Engineering Controls: All handling of AsCl₃ must occur within a certified chemical fume hood or, preferably, a glovebox with a nitrogen atmosphere.[7][11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered chemical-resistant gloves (e.g., butyl rubber outer, nitrile inner).[6]

    • Eye Protection: Use chemical splash goggles and a face shield.[7]

    • Body Protection: A chemical-resistant apron or lab coat is required.[11]

    • Respiratory: A full-face respirator with appropriate cartridges for inorganic arsenic and acid gases is mandatory if working outside of a glovebox.[4]

  • Storage: Store AsCl₃ in a cool, dry, well-ventilated, and locked poison cabinet, away from direct sunlight and incompatible materials (especially water and bases). The container must be tightly sealed, preferably under an inert atmosphere.[6]

  • Spill & Emergency: An emergency eyewash and safety shower must be immediately accessible. Have a spill kit with appropriate absorbent material (e.g., vermiculite, sand) ready. In case of exposure, remove contaminated clothing immediately, flush affected areas with copious amounts of water for at least 15 minutes, and seek immediate medical attention.[4][6]

References

Application Notes and Protocols: Grignard Reactions Involving Arsenic Trichloride for the Synthesis of Organoarsenic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reactions involving arsenic trichloride (AsCl₃) represent a fundamental and versatile method for the formation of carbon-arsenic bonds, providing access to a wide array of organoarsenic compounds.[1] These compounds, particularly triarylarsines and trialkylarsines, are of significant interest across various scientific disciplines, including their use as ligands in catalysis, intermediates in organic synthesis, and as potential therapeutic agents in drug development.[1] The reaction leverages the nucleophilic character of the Grignard reagent (RMgX) to displace the chloride ions from the electrophilic arsenic center of AsCl₃. This document provides detailed application notes, experimental protocols, and relevant data for the synthesis of organoarsenic compounds via this pathway.

Core Principles

The reaction proceeds through a stepwise nucleophilic substitution, where three equivalents of the Grignard reagent react with one equivalent of this compound to form the corresponding tertiary arsine (R₃As). The overall reaction can be summarized as follows:

3 RMgX + AsCl₃ → R₃As + 3 MgXCl

Due to the high reactivity of Grignard reagents, these reactions are extremely sensitive to moisture and atmospheric oxygen. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial for successful synthesis.[1] Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly employed as they effectively solvate the Grignard reagent.[2]

Applications in Drug Development

Organoarsenic compounds have a long history in medicine, with renewed interest in their potential as anticancer agents. While inorganic arsenic compounds like arsenic trioxide are used in cancer therapy, organic arsenicals are being explored for their therapeutic potential. Several synthetic organoarsenic compounds have demonstrated significant antitumor activity against various human cancer cell lines. For instance, certain organoarsenic compounds have shown high growth inhibition of leukemia, gastric cancer, and breast cancer cells, inducing apoptosis via oxidative stress.

Data Presentation: Synthesis of Organoarsenic Compounds

The following tables summarize quantitative data for the synthesis of various triarylarsines and trialkylarsines using the Grignard reaction with this compound.

Table 1: Synthesis of Triarylarsines

Aryl Grignard Reagent (ArMgX)Product (Ar₃As)SolventYield (%)Melting Point (°C)
Phenylmagnesium bromideTriphenylarsineDiethyl ether~70-80%59-60
p-Tolylmagnesium bromideTri-p-tolylarsineDiethyl etherNot specified146-147
α-Naphthylmagnesium bromideTri-α-naphthylarsineDiethyl etherNot specified240-241

Note: Yields can vary based on reaction conditions and purity of reagents.[1]

Table 2: Anticancer Activity of Selected Organoarsenic Compounds

CompoundCancer Cell LineIC₅₀ (µM)
Representative Organoarsenic Compound 1Lung Carcinoma (A549)5.988 ± 0.12
Representative Organoarsenic Compound 2Breast Cancer (MCF-7)0.51 ± 0.083
Representative Organoarsenic Compound 3Breast Cancer (MCF-7)8.45 ± 0.65
Representative Organoarsenic Compound 4Breast Cancer (MDA-MB-231)35.1
Representative Organoarsenic Compound 5Liver Cancer (HepG-2)1.14 ± 0.063

Note: The compounds in this table are representative of organoarsenic compounds and may not have been synthesized using the Grignard reaction with this compound. This data is provided to illustrate the potential biological activity of this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of Triphenylarsine

This protocol details the synthesis of triphenylarsine from phenylmagnesium bromide and this compound.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • This compound (AsCl₃)

  • Iodine crystal (for initiation)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Set up a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by a change in color and gentle refluxing.

    • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel.[1]

    • Add the this compound solution dropwise to the stirred Grignard reagent. A precipitate will form.[1]

    • After the addition is complete, warm the reaction mixture to room temperature and then gently reflux for one hour.[1]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and cautiously add ice-cold water to quench the reaction and decompose any unreacted Grignard reagent and magnesium salts.

    • Transfer the mixture to a separatory funnel.

    • Add more diethyl ether and wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent using a rotary evaporator.

    • The crude triphenylarsine can be purified by recrystallization from a suitable solvent like ethanol to yield colorless crystals.[1]

Mandatory Visualizations

Grignard_Reaction_Pathway cluster_reactants Reactants cluster_products Products RMgX 3 RMgX (Grignard Reagent) Intermediate [R-AsCl₂] [R₂-AsCl] RMgX->Intermediate Stepwise Nucleophilic Substitution AsCl3 AsCl₃ (this compound) AsCl3->Intermediate Product R₃As (Tertiary Arsine) Intermediate->Product Byproduct 3 MgXCl

Caption: General reaction pathway for the synthesis of tertiary arsines.

Experimental_Workflow start Start grignard_prep Prepare Grignard Reagent (RMgX) in Anhydrous Ether start->grignard_prep reaction React with AsCl₃ in Anhydrous Ether grignard_prep->reaction workup Aqueous Work-up (Quench, Wash) reaction->workup purification Purification (Recrystallization) workup->purification characterization Characterization (e.g., MP, NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of organoarsenic compounds.

References

Application Notes and Protocols: Arsenic Trichloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic trichloride (AsCl₃) is a highly toxic, corrosive, and moisture-sensitive inorganic compound. While historically investigated for a range of potential applications, its role in modern organic synthesis is primarily as a reagent for the formation of organoarsenic compounds, rather than as a catalyst.[1][2] Its extreme toxicity and the availability of more efficient and less hazardous alternatives have limited its use as a Lewis acid catalyst in common reactions like Friedel-Crafts alkylations or acylations.[3][4][5]

These application notes provide an overview of the primary synthetic utility of this compound, focusing on its role as a precursor to organoarsenic compounds. Detailed safety protocols for handling this hazardous material are also provided, alongside an experimental protocol for a representative synthesis.

Safety Precautions and Handling

This compound is extremely toxic, corrosive, and a known carcinogen.[1] It reacts violently with water to release hydrochloric acid and fumes in moist air.[6] All manipulations must be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) and Engineering Controls:

EquipmentSpecification
Ventilation Operations must be conducted in a certified chemical fume hood.
Gloves Solvent-resistant gloves (e.g., nitrile or neoprene) should be worn. Consult manufacturer for compatibility.
Eye Protection Chemical safety goggles and a face shield are mandatory.
Lab Coat A flame-resistant lab coat should be worn.
Storage Store in a cool, dry, well-ventilated area, away from water and incompatible materials. Keep container tightly sealed.[6]
Waste Disposal All arsenic-containing waste must be disposed of as hazardous waste according to institutional and national guidelines. Neutralization of arsenic halides is complex and should be handled by trained personnel.[6]

Emergency Procedures:

SituationAction
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Inhalation Move to fresh air immediately. Seek immediate medical attention.
Ingestion Do not induce vomiting. Seek immediate medical attention.
Spill Evacuate the area. Use appropriate absorbent material for hazardous liquids. Do not use water. Follow institutional guidelines for hazardous material spills.

Applications in Organic Synthesis: A Reagent for Organoarsenic Compounds

The principal application of this compound in organic synthesis is as a precursor for the synthesis of organoarsenic compounds, such as triarylarsines. These compounds can serve as ligands in coordination chemistry and organometallic catalysis.

A notable example is the synthesis of triphenylarsine (As(C₆H₅)₃), a common ligand in transition metal catalysis.[1][2]

General Reaction Scheme for Triphenylarsine Synthesis

G cluster_reactants Reactants cluster_products Products AsCl3 This compound (AsCl₃) reaction + AsCl3->reaction Na Sodium (Na) Na->reaction PhCl Chlorobenzene (C₆H₅Cl) PhCl->reaction AsPh3 Triphenylarsine (As(C₆H₅)₃) NaCl Sodium Chloride (NaCl) reaction->AsPh3 reaction->NaCl caption Reaction scheme for triphenylarsine synthesis.

Caption: Reaction scheme for triphenylarsine synthesis.

Experimental Protocols

Synthesis of Triphenylarsine from this compound

This protocol is adapted from established synthetic procedures and should only be performed by trained personnel in a suitable laboratory environment.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound (AsCl₃)181.2821.0 mL (45.4 g)0.25
Chlorobenzene (C₆H₅Cl)112.5675 mL (82.9 g)0.74
Sodium (Na)22.9910.6 g0.46
Benzene (solvent)78.1175 mL-

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet. Ensure all glassware is dry.

  • Sodium Dispersion: In the flask, add 75 mL of dry benzene and 10.6 g of sodium metal, cut into small pieces. Heat the mixture to reflux with vigorous stirring to create a sodium dispersion.

  • Reactant Addition: In the dropping funnel, prepare a solution of 21.0 mL of this compound in 75 mL of chlorobenzene.

  • Reaction: Slowly add the this compound solution to the refluxing sodium dispersion over a period of 4 hours. The reaction is exothermic. Maintain a gentle reflux.

  • Reflux: After the addition is complete, continue to reflux the mixture for an additional 3-4 hours until the sodium is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. Cautiously add ethanol to quench any unreacted sodium, followed by water.

  • Extraction: Separate the organic layer. Wash the organic layer with dilute hydrochloric acid and then with water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation. The crude triphenylarsine can be purified by recrystallization from ethanol.

Experimental Workflow Diagram

G start Assemble and dry glassware under inert atmosphere na_dispersion Prepare sodium dispersion in benzene start->na_dispersion add_reactants Slowly add AsCl₃/Chlorobenzene solution na_dispersion->add_reactants reflux Reflux for 3-4 hours add_reactants->reflux cool Cool to room temperature reflux->cool quench Quench with ethanol and water cool->quench extract Separate and wash organic layer quench->extract dry Dry organic layer extract->dry purify Remove solvent and recrystallize dry->purify caption Workflow for triphenylarsine synthesis.

Caption: Workflow for triphenylarsine synthesis.

Conclusion

While this compound is a potent Lewis acid, its practical application as a catalyst in organic synthesis is severely limited by its high toxicity and the availability of safer and more effective alternatives. Its primary utility lies in its role as a key precursor for the synthesis of various organoarsenic compounds. Researchers and professionals in drug development should be aware of its limited catalytic scope and handle this substance with extreme caution, adhering to strict safety protocols. The synthesis of triphenylarsine serves as a representative example of its application as a reagent in modern organic chemistry.

References

Application Notes and Protocols: Synthesis of Arsenic-Based Nanocrystals Using an Arsenic Trichloride (AsCl₃) Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic-based nanocrystals, particularly arsenic sulfides (As₂S₃) and arsenic selenides (As₂Se₃), are emerging as materials of significant interest in biomedical research and drug development. Their unique properties, including quantum confinement effects and inherent therapeutic activity, make them promising candidates for applications ranging from bioimaging to cancer therapy.[1][2][3] The encapsulation of arsenic compounds into nanocarriers is a strategy being explored to enhance their delivery to solid tumors and mitigate systemic toxicity.[4] Arsenic sulfide (As₄S₄), a component of traditional medicine, has demonstrated potent antitumor activity by inducing apoptosis.[2][3] This document provides detailed protocols for the synthesis of arsenic-based nanocrystals using arsenic trichloride (AsCl₃) as a precursor, focusing on a hot-injection method adapted from established protocols for analogous metal chalcogenide nanocrystals.[5]

Quantitative Data Summary

The following table summarizes key parameters for the synthesis and properties of arsenic-based nanocrystals. Please note that specific values can be tuned by modifying the experimental conditions.

ParameterArsenic Sulfide (As₂S₃) NanocrystalsNotes
Precursors This compound (AsCl₃), Sulfur source (e.g., H₂S-oleylamine complex)The use of a reactive sulfur precursor is crucial for controlled nucleation and growth.[6]
Solvent 1-octadecene (ODE)A high-boiling, non-coordinating solvent is ideal for hot-injection synthesis.[5]
Capping Agent Oleylamine (OAm)Stabilizes nanocrystals, prevents aggregation, and controls growth kinetics.
Synthesis Temperature Injection: 120-180 °C; Growth: 100-160 °CTemperature control is critical for tuning nanocrystal size and morphology.[5]
Typical Size Range 5 - 20 nmSize is dependent on reaction time, temperature, and precursor concentration.
Optical Properties Quantum confinement-dependentAbsorption and emission spectra are tunable with nanocrystal size.
Potential Applications Cancer therapy, Bioimaging, Photodetectors, Optical fibers[1][2][3]

Experimental Protocols

Caution: this compound (AsCl₃) is highly toxic and corrosive. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol 1: Hot-Injection Synthesis of Arsenic Sulfide (As₂S₃) Nanocrystals

This protocol is adapted from the hot-injection synthesis of antimony sulfide (Sb₂S₃) nanocrystals due to the chemical similarities between arsenic and antimony.[5]

Materials:

  • This compound (AsCl₃)

  • 1-octadecene (ODE), anhydrous

  • Oleylamine (OAm), technical grade

  • Sulfur precursor: Oleylammonium hydrosulfide (OLAHS) or a solution of elemental sulfur in oleylamine. OLAHS can be prepared by bubbling H₂S gas through oleylamine.[6]

  • Anhydrous methanol or ethanol for washing

  • Anhydrous toluene or hexane for dispersion

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller and thermocouple

  • Schlenk line for inert atmosphere (Argon or Nitrogen)

  • Syringes and needles

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of the Arsenic Precursor Solution:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of AsCl₃ in anhydrous oleylamine. For example, dissolve 1 mmol of AsCl₃ in 5 mL of oleylamine. Gentle heating may be required for complete dissolution.

  • Preparation of the Sulfur Precursor Solution:

    • If using OLAHS, it can be used directly.

    • If using elemental sulfur, dissolve 1.5 mmol of sulfur powder in 5 mL of oleylamine in a separate vial. This may require heating to ~80°C.

  • Reaction Setup:

    • Set up a 50 mL three-neck flask with a condenser, a thermocouple adapter, and a rubber septum on a Schlenk line.

    • Add 10 mL of 1-octadecene to the flask.

    • Degas the solvent by heating to 120°C under vacuum for 1 hour.

    • Backfill the flask with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.

  • Hot-Injection and Nanocrystal Growth:

    • Inject the arsenic precursor solution into the hot ODE at a set temperature (e.g., 150°C) with vigorous stirring.

    • Immediately following, rapidly inject the sulfur precursor solution into the reaction flask.

    • A color change should be observed, indicating the nucleation of As₂S₃ nanocrystals.

    • Reduce the temperature to a growth temperature (e.g., 120°C) and allow the reaction to proceed for a desired time (e.g., 5-30 minutes). The reaction time will influence the final size of the nanocrystals.

  • Isolation and Purification:

    • Quench the reaction by removing the heating mantle and allowing the flask to cool to room temperature.

    • Add 20 mL of anhydrous methanol or ethanol to the reaction mixture to precipitate the nanocrystals.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the nanocrystal pellet in a minimal amount of anhydrous toluene or hexane.

    • Repeat the precipitation and re-dispersion steps two more times to remove unreacted precursors and excess capping agents.

    • The final purified As₂S₃ nanocrystals can be stored as a colloidal dispersion in an appropriate organic solvent.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: Hot-Injection Synthesis of As₂S₃ Nanocrystals

G cluster_0 Precursor Preparation (Inert Atmosphere) cluster_1 Reaction Setup cluster_2 Nanocrystal Synthesis cluster_3 Purification As_precursor AsCl₃ in Oleylamine Injection Inject Precursors (150°C) As_precursor->Injection S_precursor Sulfur in Oleylamine S_precursor->Injection Solvent_prep Degas 1-Octadecene (120°C, 1 hr, vacuum) Inert_atm Backfill with Ar/N₂ Solvent_prep->Inert_atm Inert_atm->Injection Growth Nanocrystal Growth (120°C, 5-30 min) Injection->Growth Quench Cool to Room Temp. Growth->Quench Precipitate Add Methanol/Ethanol Quench->Precipitate Centrifuge Centrifuge (4000 rpm) Precipitate->Centrifuge Wash Re-disperse & Repeat Centrifuge->Wash Final_product As₂S₃ Nanocrystals in Toluene/Hexane Wash->Final_product

Caption: Workflow for the hot-injection synthesis of As₂S₃ nanocrystals.

Signaling Pathway: Apoptosis Induction by Arsenic-Based Nanoparticles

Arsenic compounds, including those in nanoparticle form, are known to induce apoptosis in cancer cells, a key mechanism for their therapeutic effect.[2][3]

G As_NP Arsenic-Based Nanocrystals Cell Cancer Cell As_NP->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

Application Notes & Protocols: Laboratory-Scale Preparation of High-Purity Arsenic Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Arsenic trichloride (AsCl₃) is a critical precursor in the synthesis of various organoarsenic compounds, which have applications in pharmaceuticals and materials science.[1][2] The purity of AsCl₃ is paramount, as impurities can lead to undesirable side reactions and affect the quality of the final product. This document provides detailed protocols for the laboratory-scale synthesis of high-purity this compound, focusing on methods that ensure anhydrous conditions and high yields. Safety protocols, essential for handling the highly toxic and corrosive materials involved, are also extensively detailed.

Critical Safety Precautions

This compound and its precursors are extremely hazardous.[3] All manipulations must be performed by trained personnel in a certified chemical fume hood. A comprehensive risk assessment must be completed before commencing any experimental work.

  • Toxicity & Corrosivity: this compound is fatal if swallowed, inhaled, or in contact with skin.[4][5] It causes severe skin burns and eye damage.[4] It is also a suspected carcinogen and may cause genetic defects.[4]

  • Reactivity: AsCl₃ reacts violently with water, hydrolyzing to form toxic and corrosive arsenous acid and hydrochloric acid (HCl).[1][3] All glassware and reagents must be scrupulously dry.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, chemical splash goggles, and a face shield.[5][6] A respirator with an appropriate cartridge for acid gases and inorganic compounds should be used whenever there is a risk of vapor inhalation.[5]

  • Handling: All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[4][7] Use grounded equipment to prevent static discharge.[8]

  • Spill & Waste Management: In case of a spill, absorb the material with dry, inert sand or earth. Do not use water.[5][8] All waste, including rinses and contaminated materials, must be collected in designated, sealed containers and disposed of as hazardous waste according to institutional and governmental regulations.[6]

  • First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[5] For eye contact, flush with lukewarm water for at least 15 minutes.[8] If inhaled, move the victim to fresh air.[6] In all cases of exposure, seek immediate medical attention.[4][5]

Overview of Synthetic Routes

Several methods are available for the laboratory preparation of this compound. The choice of method often depends on the available starting materials and the desired purity. The most common routes involve the chlorination of arsenic trioxide (As₂O₃) or elemental arsenic.[1][3] A water-free route, such as the direct chlorination of arsenic, is often preferred for achieving the highest purity.[3]

Table 1: Comparison of Common Synthesis Methods
MethodReactantsKey ConditionsReported YieldReported PurityReference(s)
Direct ChlorinationElemental Arsenic (As), Chlorine (Cl₂)80–85 °C, under negative pressure (optional)94–95%99.5–99.8%[1][3][9]
Thionyl Chloride MethodArsenic Trioxide (As₂O₃), Thionyl Chloride (SOCl₂)Reflux94%High[1][7]
Sulfur Monochloride MethodArsenic Trioxide (As₂O₃), Sulfur Monochloride (S₂Cl₂)RefluxEfficientNot specified[1][3]
Hydrogen Chloride MethodArsenic Trioxide (As₂O₃), Hydrogen Chloride (HCl)Distillation with excess HClNot specifiedNot specified[1][3]

Experimental Protocols

The following protocols describe two reliable methods for producing high-purity this compound.

Protocol 1: Synthesis from Arsenic Trioxide and Thionyl Chloride

This method is convenient for a standard laboratory setting and produces AsCl₃ with high yield.[1][7] Thionyl chloride serves as both a chlorinating agent and a solvent.[7]

Materials and Reagents:

  • Arsenic trioxide (As₂O₃), high purity: 10.0 g

  • Thionyl chloride (SOCl₂), distilled: 20 mL (excess)

  • Anhydrous sodium hydroxide (for scrubber)

  • Argon or Nitrogen gas supply

Apparatus:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser

  • Septum and gas inlet/outlet needles

  • Distillation apparatus (short path)

  • Heating mantle

  • Gas scrubber/trap containing NaOH solution

Procedure:

  • Setup: Assemble the round-bottom flask with the stir bar and reflux condenser under a constant, positive pressure of inert gas (Argon or Nitrogen). All glassware must be oven-dried before use. Vent the apparatus through a gas scrubber.

  • Charging the Reactor: Add 10.0 g of arsenic trioxide to the flask.

  • Reaction: With stirring, add 20 mL of thionyl chloride to the flask via syringe or dropping funnel over 5 minutes.[7]

  • Reflux: Heat the mixture to reflux using the heating mantle. The reaction can be slow; continue to reflux with stirring until all the solid arsenic trioxide has dissolved, which may take up to 24 hours.[7] The completion is indicated by the formation of a brown solution.[7]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Reconfigure the apparatus for distillation, ensuring the system remains under an inert atmosphere.

    • First, distill off the excess thionyl chloride (boiling point ~76 °C) by heating the flask to approximately 120 °C.[7]

    • Change the receiving flask and then increase the temperature to distill the this compound product at its boiling point (~130 °C).[1][7] A yield of approximately 17.2 g (94%) can be expected.[7]

  • Storage: Collect the distilled, colorless AsCl₃ in a pre-weighed, dry glass container (e.g., an ampule) and seal it under an inert atmosphere.[7]

Protocol 2: Direct Chlorination of Elemental Arsenic

This water-free method is capable of producing very high-purity this compound and is suitable for industrial applications.[3][9] This protocol is adapted from a patented process emphasizing safety through negative pressure.[9]

Materials and Reagents:

  • Elemental Arsenic (As), chunky shape, high purity

  • Chlorine (Cl₂) gas, dry

  • Argon or Nitrogen gas supply

Apparatus:

  • Jacketed glass reactor with gas inlet and outlet tubes

  • Condenser connected to a receiving flask

  • Gas flow controller for chlorine

  • Heating/cooling circulator for the reactor jacket

  • Vacuum pump (optional, for negative pressure operation)

  • Gas scrubber/trap

Procedure:

  • Setup: Assemble the reactor and condenser. Ensure the entire system is purged with dry inert gas to remove air and moisture. The outlet must be connected to a scrubber to neutralize unreacted chlorine and any AsCl₃ vapors.

  • Charging the Reactor: Add the elemental arsenic to the reactor.

  • Reaction Initiation: Heat the reactor to a starting temperature of 80–85 °C using the circulator.[9]

  • Chlorination: Slowly introduce a controlled stream of dry chlorine gas into the reactor. The reaction is exothermic.[7] Maintain the reaction temperature between 80-85 °C by adjusting the chlorine flow rate and/or the circulator temperature.

  • Product Collection: The this compound product will form and can be distilled directly from the reaction zone and collected in the receiving flask.

  • Purification: The collected crude product can be further purified by a second fractional distillation under normal pressure, collecting the fraction boiling at 130-131 °C.[9] This process can yield a product with a purity of 99.5-99.8%.[9]

  • Storage: Store the purified, colorless liquid under an inert atmosphere in a sealed, dry container.

Product Characterization & Properties

The purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace metal analysis.

Table 2: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Chemical FormulaAsCl₃[1]
Molar Mass181.28 g/mol [1]
AppearanceColorless, oily liquid that fumes in moist air[1][3]
Density2.163 g/cm³[1]
Melting Point-16.2 °C[1]
Boiling Point130.2 °C[1]
Solubility in WaterHydrolyzes[1]
SolubilitySoluble in alcohol, ether, chloroform, CCl₄[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the laboratory-scale synthesis and purification of high-purity this compound.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Storage reactants Select & Weigh Reactants (e.g., As₂O₃ or As) glassware Oven-Dry All Glassware setup Assemble Apparatus under Inert Gas (Ar or N₂) glassware->setup reaction Initiate Reaction (Add Reagents, Apply Heat/Reflux) setup->reaction monitor Monitor Reaction (e.g., Dissolution of Solids) reaction->monitor distill_crude Isolate Crude AsCl₃ monitor->distill_crude distill_pure Fractional Distillation (Collect ~130 °C fraction) distill_crude->distill_pure storage Store Pure AsCl₃ under Inert Gas distill_pure->storage safety CRITICAL SAFETY CHECK (Fume Hood, PPE) safety->reactants

Caption: General workflow for this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Handling the Moisture Sensitivity of Arsenic Trichloride in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with arsenic trichloride (AsCl₃). It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to safely and effectively manage its high moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

This compound readily reacts with water in a hydrolysis reaction. This reaction breaks down the this compound molecule, forming arsenous acid (As(OH)₃) and hydrochloric acid (HCl).[1][2] This reaction not only consumes your starting material, reducing the yield of your desired product, but the generation of corrosive HCl gas can also lead to pressure buildup and potential side reactions. Even exposure to moist air can cause this compound to fume as it reacts with atmospheric moisture.[1][2]

Q2: What are the visible signs of moisture contamination in my this compound or reaction?

Visible signs of moisture contamination include:

  • Fuming: this compound will fume in the presence of moist air, producing a white, corrosive vapor.[1][2]

  • Cloudiness: A previously clear solution containing this compound may become cloudy or form a precipitate as arsenous acid is formed.

  • Color Change: While pure this compound is a colorless, oily liquid, impure samples may appear yellow.[1] Significant color changes during your reaction that are not expected could indicate side reactions caused by moisture.

Q3: How can I purify this compound that may have been exposed to moisture?

The most effective method for purifying this compound is distillation under an inert atmosphere (e.g., nitrogen or argon).[2] It is crucial to use oven-dried glassware and a Schlenk line or glovebox to prevent re-exposure to moisture during the process. The boiling point of this compound is 130.2 °C.

Q4: What is the primary safety concern when quenching a reaction containing this compound?

The primary safety concern is the highly exothermic and rapid reaction with water, which generates significant amounts of toxic and corrosive hydrochloric acid gas. Quenching must be done slowly, at a low temperature, and with a less reactive quenching agent before the addition of water.

Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Low or no product yield Moisture contamination: The most likely cause is the hydrolysis of this compound.- Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. - Use anhydrous solvents that have been properly dried and stored. - Perform the entire reaction under a strictly inert atmosphere (Schlenk line or glovebox). - Purify the this compound by distillation if it is old or has been potentially exposed to air.
Formation of a white precipitate at the start of the reaction Hydrolysis of this compound: The white solid is likely arsenous acid.- The reaction should be stopped. The presence of significant hydrolysis products will likely prevent the desired reaction from proceeding efficiently. - Review your experimental setup and procedures to identify the source of moisture.
Inconsistent results between batches Variable moisture content: Inconsistent levels of moisture in reagents or solvents.- Standardize your procedure for drying solvents and handling reagents. - Use freshly opened bottles of anhydrous solvents or re-dry them before use. - If possible, quantify the water content of your solvent using a Karl Fischer titrator.
Pressure buildup in the reaction vessel Generation of HCl gas: Hydrolysis of this compound produces HCl gas.- Ensure the reaction is properly vented through a bubbler to prevent pressure buildup. - The rate of addition of reagents should be slow to control the rate of gas evolution.
Impact of Moisture on Reaction Yield (Qualitative)
Water Content in SolventExpected Product YieldPurity of Crude ProductObservations
Anhydrous (<10 ppm)HighHighClean reaction profile, minimal side products.
Moderately Dry (10-50 ppm)ReducedModerateSome formation of hydrolysis byproducts may be observed.
Wet (>50 ppm)Very Low to NoneLowSignificant precipitate (arsenous acid), fuming, potential for complex mixture of products.

Experimental Protocols

Protocol 1: General Setup for a Moisture-Sensitive Reaction using a Schlenk Line

This protocol outlines the fundamental steps for setting up a reaction vessel to be free of atmospheric moisture and oxygen.

Materials:

  • Schlenk flask and other required glassware (e.g., dropping funnel, condenser)

  • High-vacuum grease

  • Schlenk line with a dual vacuum/inert gas manifold

  • Heat gun or oven

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Thoroughly clean and dry all glassware in an oven at >120 °C for at least 4 hours (preferably overnight).

  • Assembly: While still hot, assemble the glassware, lightly greasing all joints.

  • Connection to Schlenk Line: Securely attach the reaction flask to the Schlenk line via thick-walled tubing.

  • Evacuation and Heating: Open the flask to the vacuum line and gently heat the entire surface of the glassware with a heat gun for several minutes to drive off any adsorbed water.

  • Inert Gas Backfill: Close the vacuum tap and slowly open the inert gas tap to fill the flask with nitrogen or argon. You should see the gas bubbling through the bubbler on the Schlenk line.

  • Purge Cycles: Repeat the evacuation and backfilling cycle at least three times to ensure a completely inert atmosphere.

  • Positive Pressure: After the final cycle, leave the flask under a slight positive pressure of inert gas, indicated by a slow, steady bubbling rate in the bubbler.

Protocol 2: Synthesis of Triphenylarsine from this compound

This reaction is a classic example that requires strict anhydrous conditions.

Reaction: AsCl₃ + 3 PhMgBr → As(C₆H₅)₃ + 3 MgBrCl

Materials:

  • This compound (distilled)

  • Anhydrous diethyl ether

  • Phenylmagnesium bromide solution in diethyl ether

  • Oven-dried Schlenk flasks and syringes

  • Inert atmosphere (Schlenk line or glovebox)

Procedure:

  • Setup: Assemble a three-necked Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to the Schlenk line. Prepare the apparatus as described in Protocol 1.

  • Reagent Preparation: In the inert atmosphere, draw the required volume of this compound into a dry, nitrogen-flushed syringe.

  • Reaction Initiation: Add anhydrous diethyl ether to the reaction flask via cannula or syringe. Cool the flask to 0 °C in an ice bath.

  • Slow Addition: Slowly add the this compound to the stirred diethyl ether.

  • Grignard Addition: Add the phenylmagnesium bromide solution to the dropping funnel via cannula. Add the Grignard reagent dropwise to the this compound solution over at least 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Quenching (see Protocol 3): Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to yield pure triphenylarsine.

Protocol 3: Safe Quenching of this compound Reactions

This protocol describes a safe method for neutralizing unreacted this compound and reactive intermediates.

Materials:

  • Isopropanol

  • Saturated aqueous ammonium chloride solution or water

  • Large beaker or flask for quenching

  • Stir plate

Procedure:

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Initial Quench with Alcohol: While stirring vigorously, slowly add isopropanol to the reaction mixture. This will react with any remaining reactive intermediates in a more controlled manner than water.

  • Aqueous Quench: Once the initial exothermic reaction has subsided, slowly and dropwise add a saturated aqueous solution of ammonium chloride or water. Continue to cool and stir the mixture.

  • Neutralization: After the reaction is fully quenched, the mixture can be neutralized with a base (e.g., sodium bicarbonate) if necessary, before proceeding with the workup.

Visualizations

Hydrolysis of this compound

Hydrolysis AsCl3 This compound (AsCl₃) AsOH3 Arsenous Acid (As(OH)₃) AsCl3->AsOH3 Hydrolysis HCl Hydrochloric Acid (3 HCl) AsCl3->HCl H2O Water (3 H₂O) H2O->AsOH3 H2O->HCl

Caption: The reaction of this compound with water to form arsenous acid and hydrochloric acid.

Experimental Workflow for Moisture-Sensitive Reactions

Workflow cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction cluster_workup Workup A 1. Oven-dry glassware B 2. Assemble hot glassware A->B C 3. Connect to Schlenk line B->C D 4. Evacuate under vacuum C->D E 5. Backfill with inert gas D->E F 6. Repeat 3x E->F G 7. Add anhydrous solvent F->G H 8. Add AsCl₃ via syringe G->H I 9. Add other reagents H->I J 10. Monitor reaction I->J K 11. Cool reaction J->K L 12. Quench safely K->L M 13. Isolate product L->M

Caption: A generalized workflow for performing a reaction with moisture-sensitive this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield Observed CheckMoisture Check for sources of moisture Start->CheckMoisture Glassware Was glassware properly dried? CheckMoisture->Glassware Yes Solvent Was the solvent anhydrous? CheckMoisture->Solvent Yes Atmosphere Was a strict inert atmosphere maintained? CheckMoisture->Atmosphere Yes Other Investigate other reaction parameters (temp, stoichiometry, etc.) CheckMoisture->Other No obvious source Solution Address moisture source: - Re-dry glassware/solvents - Improve inert technique Glassware->Solution No Solvent->Solution No Atmosphere->Solution No

Caption: A decision-making diagram for troubleshooting low yields in this compound reactions.

References

Technical Support Center: Purification of Arsenic Trichloride by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the purification of arsenic trichloride (AsCl₃) via fractional distillation. Due to the extremely hazardous nature of this compound, all procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound and why is fractional distillation a suitable purification method?

A1: this compound has a boiling point of approximately 130.2°C.[1] Fractional distillation is effective for its purification because it can separate AsCl₃ from impurities with different boiling points. This method is particularly useful when the boiling points of the components in the mixture are relatively close.

Q2: What are the primary hazards associated with this compound?

A2: this compound is highly toxic if inhaled, ingested, or absorbed through the skin.[2] It is also corrosive and reacts with moisture in the air to produce hydrochloric acid and arsenous acid, which are also hazardous.[1] It is classified as an extremely hazardous substance.

Q3: Why is a dry, inert atmosphere crucial during the distillation of this compound?

A3: this compound readily hydrolyzes in the presence of water or moisture to form arsenous acid and hydrochloric acid.[1] This not only contaminates the product but also creates a corrosive and hazardous environment. Performing the distillation under a dry, inert atmosphere (e.g., argon or nitrogen) prevents this reaction.

Q4: What are some common impurities found in crude this compound?

A4: Common impurities can include unreacted starting materials from its synthesis, such as arsenic trioxide (As₂O₃), hydrochloric acid (HCl), thionyl chloride (SOCl₂), or disulfur dichloride (S₂Cl₂).[1] The nature of the impurities will depend on the synthetic route used to prepare the crude AsCl₃.

Q5: What type of material should the distillation apparatus be made of?

A5: The distillation apparatus should be constructed from materials resistant to corrosion by this compound and hydrochloric acid. All-glass setups are common. For column packing, materials like glass beads or chemically resistant structured packing (e.g., PTFE) are suitable.[3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product is cloudy or fuming. Contamination with water/moisture leading to hydrolysis.Ensure the entire apparatus is thoroughly dried before use. Maintain a positive pressure of a dry, inert gas (argon or nitrogen) throughout the distillation process.
Distillation rate is too slow or stalling. Insufficient heating. Heat loss from the fractionating column.Gradually increase the heating mantle temperature. Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[4][5]
Sudden, violent boiling (bumping). Uneven heating. Lack of boiling chips or magnetic stirring.Use a heating mantle for uniform heating. Add inert boiling chips or use a magnetic stirrer to ensure smooth boiling. Never add boiling chips to a hot liquid.
Poor separation of fractions (incorrect boiling point reading). Thermometer bulb is incorrectly positioned. Distillation rate is too fast. Inefficient fractionating column.The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[4] Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column. Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column).
Product loss or low yield. Leaks in the apparatus. Significant hold-up in the fractionating column.Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary. For smaller quantities, consider that a significant portion may wet the surface of the column packing.
Corrosion of equipment. Use of incompatible materials. Hydrolysis leading to the formation of corrosive acids.Ensure all components of the apparatus are made of corrosion-resistant materials. Strictly maintain anhydrous conditions to prevent the formation of hydrochloric acid.

Quantitative Data

Table 1: Physical Properties of this compound and Potential Impurities

Compound Formula Boiling Point (°C) Molar Mass ( g/mol ) Notes
This compoundAsCl₃130.2181.28The desired product.[1]
Arsenic TrioxideAs₂O₃465 (sublimes)197.84A common solid impurity from synthesis.
Hydrochloric AcidHCl-85.0536.46Can be present from synthesis or hydrolysis.
Thionyl ChlorideSOCl₂76118.97A potential impurity from certain synthetic routes.
Disulfur DichlorideS₂Cl₂138135.04Another potential impurity from specific syntheses.

Table 2: Vapor Pressure of this compound

Temperature (°C) Vapor Pressure (mmHg)
208.78
4025.5
6065.8
80151.5
100316.2
130.2760

Note: Vapor pressure data is calculated based on the Antoine equation parameters for this compound.[6][7]

Experimental Protocol: Purification of this compound by Fractional Distillation

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with glass beads)

  • Distillation head with condenser and receiving flask(s)

  • Heating mantle with a stirrer

  • Thermometer

  • Inert gas source (argon or nitrogen) with a bubbler

  • Schlenk line or similar apparatus for handling air-sensitive compounds

  • Appropriate PPE (chemical resistant gloves, flame-resistant lab coat, safety goggles, face shield)

Procedure:

  • Apparatus Setup:

    • Thoroughly dry all glassware in an oven and assemble the fractional distillation apparatus while still warm, flushing with a dry, inert gas.

    • Place the crude this compound and a magnetic stir bar in the round-bottom flask.

    • Connect the flask to the fractionating column, followed by the distillation head, condenser, and receiving flask.

    • Ensure all joints are securely clamped.

    • Position the thermometer correctly in the distillation head.

    • Connect the inert gas source to the distillation apparatus, with the outlet leading to a bubbler to maintain a slight positive pressure.

  • Distillation:

    • Begin stirring the crude this compound.

    • Slowly heat the round-bottom flask using the heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.

    • Collect any initial low-boiling fractions in a separate receiving flask. The temperature should then stabilize.

    • When the temperature reaches the boiling point of this compound (approximately 130°C), switch to a clean receiving flask to collect the purified product. A distillation temperature of around 135°C under positive argon pressure has been reported to yield a colorless oil.[8]

    • Maintain a slow and steady distillation rate for optimal separation.

    • Once the majority of the this compound has distilled and the temperature begins to rise again, or if the distillation pot is nearly dry, stop the heating.

    • Never distill to dryness.

  • Shutdown and Cleanup:

    • Allow the apparatus to cool completely under the inert atmosphere.

    • Carefully dismantle the apparatus in a fume hood.

    • The purified this compound should be stored in a tightly sealed container under an inert atmosphere.

    • Neutralize any residue and clean the glassware according to appropriate safety protocols for arsenic compounds.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation prep1 Dry all glassware prep2 Assemble apparatus under inert gas prep1->prep2 prep3 Charge flask with crude AsCl₃ prep2->prep3 dist1 Heat slowly with stirring prep3->dist1 dist2 Collect low-boiling fraction dist1->dist2 dist3 Collect pure AsCl₃ fraction (approx. 130°C) dist2->dist3 dist4 Stop heating before dryness dist3->dist4 post1 Cool apparatus under inert gas dist4->post1 post2 Store purified product post1->post2 post3 Neutralize residue and clean post2->post3 Troubleshooting_Logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Distillation Issue Observed symptom1 Cloudy/Fuming Product start->symptom1 symptom2 Poor Separation start->symptom2 symptom3 Slow/Stalled Distillation start->symptom3 symptom4 Bumping start->symptom4 cause1 Moisture Contamination symptom1->cause1 cause2 Incorrect Thermometer Placement or Fast Heating symptom2->cause2 cause3 Insufficient Heat or Heat Loss symptom3->cause3 cause4 Uneven Heating symptom4->cause4 sol1 Ensure Dry Apparatus & Inert Atmosphere cause1->sol1 sol2 Adjust Thermometer & Reduce Heating Rate cause2->sol2 sol3 Increase Heat & Insulate Column cause3->sol3 sol4 Use Heating Mantle & Stirring cause4->sol4

References

Technical Support Center: Purification of Reaction Mixtures Containing Arsenic Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of arsenic trichloride (AsCl₃) impurities from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: I've completed my reaction in an organic solvent and need to remove unreacted this compound. What is the most common and effective method?

A1: The most common and effective method for removing this compound from a reaction mixture is through an aqueous workup. This compound reacts rapidly with water in a process called hydrolysis.[1] This reaction converts the this compound into arsenous acid (As(OH)₃) and hydrochloric acid (HCl), both of which are water-soluble and can be separated from your organic product.[1]

Q2: How does the aqueous workup remove this compound?

A2: The underlying principle is the chemical transformation of the organic-soluble this compound into water-soluble inorganic arsenic species. The hydrolysis reaction is as follows:

AsCl₃ + 3H₂O → As(OH)₃ + 3HCl[1]

By adding water to your reaction mixture (a process often referred to as "quenching"), the AsCl₃ is converted. You can then use a separatory funnel to separate the aqueous layer, containing the arsenic byproducts, from the organic layer, which retains your desired product.[2][3]

Q3: Are there any safety concerns I should be aware of during the aqueous workup of this compound?

A3: Yes, safety is paramount when handling arsenic compounds. The hydrolysis of this compound generates hydrochloric acid, which is corrosive. The reaction can also be exothermic, so it is crucial to perform the quenching step slowly and with cooling (e.g., in an ice bath) to control the heat generated. Furthermore, arsenic compounds are highly toxic and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Q4: Can I use a basic aqueous solution (e.g., sodium bicarbonate) for the workup?

A4: While a basic solution will neutralize the hydrochloric acid formed during hydrolysis, it is generally recommended to start with a neutral water or brine wash. This is because adding a base directly to the reaction mixture could potentially lead to a vigorous and difficult-to-control reaction, especially if there is a large amount of unreacted this compound. A stepwise approach is often safer: first, quench with water or brine, and then wash the separated organic layer with a dilute basic solution like sodium bicarbonate to remove any residual acid.[2]

Q5: My desired product has some solubility in water. How can I minimize product loss during the aqueous workup?

A5: To reduce the loss of a water-soluble organic product, you can use a saturated sodium chloride solution (brine) for the washes instead of plain deionized water. The high salt concentration in brine decreases the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out."[2] This will help to keep more of your product in the organic phase.

Q6: After the aqueous workup, how can I be sure all the water is removed from my organic layer?

A6: After separating the organic layer, it will be saturated with a small amount of water. To remove this residual water, you should treat the organic layer with a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3] Add the drying agent to the organic solution and swirl. If the drying agent clumps together, there is still water present. Continue adding the drying agent until some of it remains free-flowing as a fine powder.[2] Afterwards, you can filter off the drying agent to obtain a dry organic solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Emulsion formation during aqueous workup The organic solvent and aqueous layer are not separating cleanly, often due to high concentrations of reagents or byproducts.Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Let the mixture stand for a longer period. If the emulsion persists, you can try filtering the mixture through a pad of Celite.
Product seems to be lost after workup The desired product may have some water solubility, or it may have been hydrolyzed under the aqueous conditions.Check the pH of the aqueous layer; if your product is acid-sensitive, the generated HCl could be an issue. Consider using brine for the washes to minimize product loss to the aqueous phase.[2] If possible, analyze a small sample of the aqueous layer to see if your product is present.
Residual arsenic detected in the final product A single aqueous wash may not be sufficient to remove all the arsenic species.Perform multiple washes with water or brine. Three washes are typically recommended for efficient removal of water-soluble impurities. Ensure thorough mixing during each wash to maximize the transfer of arsenic species into the aqueous layer.
The reaction is very vigorous and difficult to control during quenching The hydrolysis of this compound is exothermic, and adding water too quickly can lead to a rapid increase in temperature and pressure.Always perform the quench in a flask that is being cooled in an ice bath. Add the water or aqueous solution slowly, dropwise, with vigorous stirring to dissipate the heat effectively.

Quantitative Data on Removal Methods

While specific quantitative data for every possible reaction mixture is not feasible, the following table provides an overview of the expected efficiency of common removal techniques for this compound. The primary method, aqueous workup, relies on the chemical conversion of AsCl₃ into water-soluble forms.

Method Principle of Removal Typical Efficiency Key Considerations
Aqueous Workup (Hydrolysis) Chemical conversion of AsCl₃ to water-soluble As(OH)₃ and HCl.High (>99% with multiple washes)The number of washes is critical. The efficiency depends on the partitioning of the arsenic species between the organic and aqueous phases.
Distillation Separation based on differences in boiling points.VariableEffective if the desired organic product has a significantly different boiling point than AsCl₃ (130.2 °C) and is thermally stable.[5]
Adsorption (e.g., activated carbon) Physical binding of arsenic species to a solid support.Can be effective, but less common for this specific application in organic synthesis.May require specific adsorbents and conditions. Primarily used for purification of AsCl₃ itself rather than its removal from a reaction mixture.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removing this compound

This protocol describes a general procedure for quenching a reaction containing this compound and removing the resulting arsenic species through liquid-liquid extraction.

Materials:

  • Reaction mixture in an organic solvent

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Cool the Reaction Mixture: Place the reaction flask in an ice bath and cool the mixture to 0-5 °C with stirring.

  • Quench the Reaction: Slowly add deionized water dropwise to the cold reaction mixture with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue adding water until no further exothermic reaction is observed.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • First Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently at first, then more vigorously for about 1 minute. Place the funnel back on a ring stand and allow the layers to separate completely.

  • Separate the Layers: Drain the lower (aqueous) layer into a designated waste container.

  • Second and Third Washes: Add a fresh portion of deionized water (or brine to minimize product loss) to the organic layer remaining in the separatory funnel. Repeat the shaking and separation process as described in steps 4 and 5. Perform a third wash in the same manner.

  • Dry the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (or sodium sulfate) and swirl the flask. Continue adding the drying agent until it no longer clumps together.

  • Isolate the Product: Filter the organic solution to remove the drying agent. The resulting filtrate is your organic product solution, which can then be concentrated under reduced pressure to yield the crude product. Further purification (e.g., by chromatography or crystallization) may be necessary.

Visualizations

experimental_workflow start Reaction Mixture (Organic Solvent + Product + AsCl3) quench Quench with H2O (in ice bath) start->quench extraction Liquid-Liquid Extraction (Separatory Funnel) quench->extraction aqueous_layer Aqueous Layer (As(OH)3 + HCl) extraction->aqueous_layer Remove organic_layer Organic Layer (Product + Solvent) extraction->organic_layer Retain drying Dry with MgSO4 organic_layer->drying filtration Filter drying->filtration final_product Purified Organic Product (in solution) filtration->final_product

Caption: Workflow for Aqueous Removal of this compound.

logical_relationship ascl3_organic AsCl3 (in organic phase) hydrolysis Hydrolysis Reaction ascl3_organic->hydrolysis h2o H2O (Aqueous Phase) h2o->hydrolysis as_oh_3 As(OH)3 (water-soluble) hydrolysis->as_oh_3 hcl HCl (water-soluble) hydrolysis->hcl

Caption: Chemical Basis for this compound Removal.

References

Technical Support Center: Arsenic Trichloride (AsCl3) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of arsenic trichloride (AsCl3) during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (AsCl3) decomposition?

A1: The primary causes of AsCl3 decomposition are exposure to moisture (water) and light.[1][2] AsCl3 reacts vigorously with water, including atmospheric humidity, in a process called hydrolysis.[3][4][5] This reaction produces arsenous acid (As(OH)₃) and corrosive hydrochloric acid (HCl) vapor.[6][7][8] Exposure to ultraviolet light can also promote decomposition.[9] Additionally, heating AsCl3 can lead to decomposition, releasing highly toxic fumes of arsenic and hydrogen chloride.[9][10]

Q2: I noticed that my AsCl3 is fuming and appears yellowish. What does this indicate?

A2: Fuming in moist air is a clear visual indicator that the AsCl3 is undergoing hydrolysis due to contact with moisture.[1][3][10] The white fumes are a result of the formation of hydrochloric acid and arsenous acid.[3] A yellowish or cloudy appearance in the normally colorless liquid can also signify the presence of impurities or decomposition products.[3]

Q3: What are the recommended long-term storage conditions for AsCl3?

A3: For long-term stability, AsCl3 should be stored in a tightly sealed container in a cool, dry, dark, and well-ventilated area.[2][11] It is crucial to protect it from moisture, direct sunlight, and heat.[1][2] To minimize contact with atmospheric moisture, storing the container under an inert atmosphere, such as nitrogen or argon, is highly recommended.[2][12] The storage area should be a designated corrosives area.

Q4: Can I use a standard laboratory refrigerator for storing AsCl3?

A4: While a cool environment is necessary, a standard laboratory refrigerator is not ideal unless it is specifically designed for the storage of flammable or highly corrosive materials and is explosion-proof. The primary concern is ensuring the container is absolutely airtight to prevent moisture from the refrigerator's atmosphere from causing decomposition. A desiccator cabinet stored within a cool, ventilated chemical storage area is a more suitable option.

Q5: What materials are incompatible with AsCl3?

A5: AsCl3 is incompatible with a range of materials, including:

  • Water and moisture: Leads to rapid hydrolysis.[3]

  • Strong oxidizing agents and strong acids. [1]

  • Bases and ammonia. [1]

  • Active metals: Such as sodium, potassium, and aluminum, which can cause explosive reactions.[9][13]

  • Alcohols: Reacts to form esters.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
White fumes emanating from the container upon opening. Exposure to atmospheric moisture.Immediately handle the container in a fume hood with appropriate personal protective equipment (PPE). If transferring, ensure the receiving container and all equipment are scrupulously dry. Consider purging the container headspace with an inert gas before sealing.
The liquid has turned yellow or cloudy. Presence of decomposition products or impurities.The purity of the AsCl3 is compromised. For applications requiring high purity, purification by distillation under an inert atmosphere may be necessary. Refer to the experimental protocols section for more details.
Corrosion is observed on the container cap or surrounding storage area. Leakage of HCl vapor due to decomposition.Inspect the container for any breaches in the seal. If the container is compromised, transfer the AsCl3 to a new, dry, and appropriate container in a fume hood. Neutralize any spills with a suitable agent like sodium bicarbonate before cleaning.
A solid precipitate has formed in the liquid. Advanced decomposition, likely due to significant water contamination.The AsCl3 is significantly decomposed. The solid is likely arsenous acid or arsenic trioxide. The material is likely unsuitable for most applications without extensive purification. Dispose of the material according to institutional and local regulations for hazardous waste.

Experimental Protocols

Protocol 1: Safe Handling and Transfer of Anhydrous AsCl3

Objective: To provide a standardized procedure for the safe handling and transfer of anhydrous AsCl3 to minimize exposure and prevent decomposition.

Materials:

  • Anhydrous this compound (AsCl3) in a sealed container

  • Dry, clean glass or PTFE container for transfer

  • Inert gas source (Nitrogen or Argon) with a delivery system

  • Schlenk line or glove box

  • Dry syringes and needles

  • Appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a lab coat.

Procedure:

  • Preparation:

    • Ensure all glassware and equipment are thoroughly dried in an oven at >100°C for several hours and cooled under a stream of inert gas or in a desiccator.

    • The handling area (fume hood, Schlenk line, or glove box) must be clean and dry.

  • Inert Atmosphere:

    • If using a Schlenk line, connect the AsCl3 container and the receiving flask to the line. Evacuate and backfill with inert gas at least three times to ensure an inert atmosphere.

    • If using a glove box, ensure the antechamber is properly purged and the atmosphere is dry.

  • Transfer:

    • Under a positive pressure of inert gas, carefully open the AsCl3 container.

    • Using a dry syringe or cannula, slowly withdraw the desired amount of AsCl3.

    • Transfer the AsCl3 to the receiving flask.

    • Seal the receiving flask under the inert atmosphere.

  • Storage of Aliquots:

    • For short-term storage of smaller quantities, ampules sealed under vacuum or inert gas are recommended.[14]

    • Ensure the primary container of AsCl3 is securely sealed, with the cap reinforced with paraffin film, and stored under appropriate conditions.

Protocol 2: Purification of AsCl3 by Distillation

Objective: To purify AsCl3 from non-volatile impurities and decomposition products.

Materials:

  • Impure AsCl3

  • Distillation apparatus (distilling flask, condenser, receiving flask)

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line

Procedure:

  • Setup:

    • Assemble a distillation apparatus, ensuring all glassware is oven-dried and cooled under an inert atmosphere.

    • Connect the apparatus to a Schlenk line to maintain an inert atmosphere throughout the distillation.

  • Distillation:

    • Transfer the impure AsCl3 to the distilling flask under an inert atmosphere.

    • Heat the flask gently with a heating mantle.

    • Collect the fraction that distills at the boiling point of AsCl3 (130.2°C).[4]

  • Collection and Storage:

    • Collect the purified, colorless AsCl3 in a dry receiving flask under an inert atmosphere.

    • Store the purified product in a tightly sealed container under an inert atmosphere as described in the storage recommendations.

Visual Guides

DecompositionPathway AsCl3 AsCl₃ (this compound) (Colorless Liquid) DecompositionProducts Decomposition Products: Arsenous Acid (As(OH)₃) Hydrochloric Acid (HCl) AsCl3->DecompositionProducts Hydrolysis Fumes Toxic Fumes (Arsenic, HCl) AsCl3->Fumes Thermal Decomposition Moisture Moisture (H₂O) (from air) Light UV Light Light->AsCl3 Promotes Decomposition Heat Heat

Caption: Primary pathways for the decomposition of this compound.

TroubleshootingWorkflow start Observe AsCl₃ Container is_fuming Is it fuming or discolored? start->is_fuming handle_in_hood Handle in fume hood with PPE. Ensure all equipment is dry. is_fuming->handle_in_hood Yes no_issue No signs of decomposition. is_fuming->no_issue No check_seal Check container seal for integrity. handle_in_hood->check_seal is_seal_ok Is the seal compromised? check_seal->is_seal_ok transfer_and_reseal Transfer to a new, dry container under inert atmosphere. Reseal properly. is_seal_ok->transfer_and_reseal Yes purge_and_reseal Purge headspace with inert gas and reseal tightly. is_seal_ok->purge_and_reseal No consider_purification Consider purification by distillation if high purity is required. transfer_and_reseal->consider_purification purge_and_reseal->consider_purification monitor_storage Continue to monitor during storage. consider_purification->monitor_storage no_issue->monitor_storage

References

Technical Support Center: Optimizing Reaction Conditions for Arsenic Trichloride with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction of arsenic trichloride (AsCl₃) with various alcohols to synthesize arsenite esters. All procedures involving this compound must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction between this compound and an alcohol?

A1: this compound reacts with three equivalents of an alcohol (ROH) to form a trialkyl or triaryl arsenite ester [As(OR)₃] and three equivalents of hydrogen chloride (HCl). A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct and drive the reaction to completion.[1]

General Reaction Scheme: AsCl₃ + 3 ROH + 3 Base → As(OR)₃ + 3 Base·HCl

Q2: Why is it crucial to use anhydrous conditions for this reaction?

A2: this compound is highly sensitive to moisture and will readily hydrolyze in the presence of water to form arsenous acid and hydrochloric acid.[2][3] This side reaction will consume your starting material and significantly reduce the yield of the desired arsenite ester. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.[3]

Hydrolysis Reaction: AsCl₃ + 3 H₂O → As(OH)₃ + 3 HCl[2]

Q3: What is the role of a tertiary amine base (e.g., pyridine, triethylamine) in the reaction?

A3: A tertiary amine base serves as an acid scavenger, neutralizing the hydrogen chloride gas produced during the reaction.[1] The formation of the amine hydrochloride salt is often a driving force for the reaction, shifting the equilibrium towards the formation of the arsenite ester.

Q4: What are some common alcohols used in this reaction?

A4: A variety of primary, secondary, and tertiary alcohols can be used, as well as phenols, to produce the corresponding arsenite esters. Examples include methanol, ethanol, butanol, and phenol (for the synthesis of triphenylarsine precursors).[4] The reactivity may vary depending on the steric hindrance of the alcohol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of moisture: AsCl₃ hydrolyzed before reacting with the alcohol.[2][3] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Loss of volatile product: Low boiling point esters may be lost during workup or if the reaction is heated without a condenser. 4. Sub-optimal stoichiometry: Incorrect ratio of alcohol or base to AsCl₃.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[3] 2. Monitor the reaction by TLC or GC-MS to determine completion. If necessary, increase the reaction time or temperature incrementally. 3. Use a reflux condenser and perform distillations at appropriate temperatures and pressures. 4. Use a slight excess of the alcohol (e.g., 3.1 equivalents) and the base to ensure complete reaction of the AsCl₃.
Cloudy or Discolored Product 1. Formation of arsenic oxychloride (AsOCl): Can occur from a redistribution reaction with arsenic trioxide (As₂O₃), which may be present as an impurity or form from partial hydrolysis.[2][3] 2. Presence of amine hydrochloride salt: The salt may not have been fully removed during workup. 3. Decomposition of the product: Some arsenite esters can be sensitive to heat or light.1. Use high-purity, freshly distilled this compound. Maintain strictly anhydrous conditions. 2. Filter the reaction mixture to remove the precipitated amine hydrochloride salt before product isolation. Wash the crude product with a suitable solvent to remove any remaining salt. 3. Purify the product using distillation under reduced pressure to minimize thermal stress. Store the purified product under an inert atmosphere and protected from light.
Difficulty in Product Purification 1. Similar boiling points of product and impurities: Co-distillation may occur. 2. Product is a viscous oil or solid: May be difficult to handle and purify by distillation.1. Use fractional distillation for better separation.[5][6] Alternatively, consider column chromatography on a suitable stationary phase. 2. For non-volatile products, purification can be attempted by recrystallization from an appropriate solvent or by washing with suitable solvents to remove impurities.
Reaction is very slow or does not initiate 1. Low reactivity of the alcohol: Sterically hindered alcohols may react slower. 2. Low reaction temperature. 1. Consider using a more reactive alkoxide (e.g., sodium alkoxide) instead of the alcohol and base. 2. Gently warm the reaction mixture. Monitor the reaction progress carefully as it may become exothermic once initiated.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis of trialkyl/triaryl arsenites from this compound.

experimental_workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagents Prepare Anhydrous Alcohol, Base, and Solvent start->reagents addition Dissolve AsCl₃ in Anhydrous Solvent and Cool reagents->addition reaction Slowly Add Alcohol and Base Mixture to AsCl₃ Solution addition->reaction reflux Stir at Room Temperature or Reflux for Specified Time reaction->reflux filtration Filter to Remove Amine Hydrochloride Salt reflux->filtration workup Wash Filtrate (Optional) and Dry filtration->workup purification Purify by Vacuum Distillation or Recrystallization workup->purification analysis Characterize Product (GC-MS, NMR) purification->analysis end End: Store Purified Product under Inert Atmosphere analysis->end

General experimental workflow for arsenite ester synthesis.
Detailed Methodologies

1. Synthesis of Triethyl Arsenite

  • Materials: this compound, absolute ethanol, anhydrous pyridine, anhydrous diethyl ether.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, place a solution of this compound in anhydrous diethyl ether under a nitrogen atmosphere.

    • Cool the flask in an ice bath.

    • A solution of absolute ethanol and anhydrous pyridine in diethyl ether is added dropwise with vigorous stirring.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

    • The precipitated pyridine hydrochloride is removed by filtration under an inert atmosphere.

    • The diethyl ether is removed from the filtrate by distillation.

    • The resulting crude triethyl arsenite is purified by fractional distillation under reduced pressure.

2. Synthesis of Triphenylarsine (Illustrative of Aryl Derivative Precursor Synthesis)

  • Materials: this compound, chlorobenzene, sodium metal, anhydrous benzene.

  • Procedure:

    • A Wurtz-like reaction can be employed.[4]

    • This compound is reacted with chlorobenzene in the presence of sodium metal as a reducing agent in a suitable solvent like anhydrous benzene.[4]

    • The reaction mixture is typically refluxed for an extended period.

    • After the reaction is complete, the mixture is filtered to remove sodium chloride and any unreacted sodium.

    • The solvent is removed from the filtrate, and the crude triphenylarsine can be purified by recrystallization.

Data Presentation

The following table summarizes general reaction parameters. Specific quantitative data for a range of alcohols is sparse in the available literature, and yields are highly dependent on the specific experimental conditions and the scale of the reaction.

Alcohol Base Solvent General Conditions Expected Product
MethanolPyridine/TriethylamineDiethyl etherCooled initially, then stirred at room temperatureTrimethyl arsenite
EthanolPyridine/TriethylamineDiethyl etherCooled initially, then stirred at room temperatureTriethyl arsenite
n-ButanolPyridine/TriethylamineDiethyl etherCooled initially, then stirred at room temperatureTri-n-butyl arsenite
PhenolSodium (to form phenoxide)BenzeneRefluxTriphenyl arsenite
Ethylene GlycolPyridineDiethyl etherCooled initially, then stirred at room temperatureCyclic arsenite esters[1]

Mandatory Visualization

Logical Relationship for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for troubleshooting low product yield in the synthesis of arsenite esters.

troubleshooting_low_yield start Low Yield Observed check_moisture Check for Moisture Contamination (Reagents, Glassware, Atmosphere) start->check_moisture moisture_present Moisture Present check_moisture->moisture_present dry_system Action: Thoroughly Dry All Components and Use Anhydrous Reagents moisture_present->dry_system Yes check_reaction_conditions Check Reaction Conditions (Time, Temperature, Stoichiometry) moisture_present->check_reaction_conditions No dry_system->start Re-run Experiment conditions_suboptimal Conditions Suboptimal check_reaction_conditions->conditions_suboptimal optimize_conditions Action: Monitor Reaction (TLC/GC-MS) and Adjust Conditions conditions_suboptimal->optimize_conditions Yes check_workup Review Workup and Purification (Extraction, Distillation) conditions_suboptimal->check_workup No optimize_conditions->start Re-run Experiment product_loss Product Loss Identified check_workup->product_loss refine_purification Action: Optimize Purification Method (e.g., Fractional Distillation) product_loss->refine_purification Yes side_reactions Investigate Side Reactions (e.g., AsOCl formation) product_loss->side_reactions No refine_purification->start Re-run Experiment end Yield Improved side_reactions->end

Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Managing Exothermic Reactions with Arsenic Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving arsenic trichloride. The information is presented in a question-and-answer format for troubleshooting common issues, alongside experimental protocols and safety workflows.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a rapid, unexpected temperature increase. What should I do?

A1: An unexpected temperature spike indicates a potential runaway reaction. Your immediate priorities are personal safety and bringing the reaction under control.

  • Immediate Actions:

    • Ensure your personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat, is properly worn.

    • If the reaction is on a small scale, immediately apply external cooling by lowering the reaction vessel into an ice bath. Be prepared for vigorous boiling.

    • If the temperature continues to rise uncontrollably, evacuate the immediate area and alert your lab's safety officer.

    • Do NOT add water to the reaction, as this compound reacts violently with moisture, which can exacerbate the situation.[1][2][3]

Q2: How can I prevent thermal runaway when working with this compound?

A2: Proactive measures are key to preventing thermal runaway.

  • Preventative Strategies:

    • Slow Addition: Add the this compound or other reactive reagents dropwise or in small portions to a well-stirred reaction mixture. This allows the heat generated to dissipate.

    • Adequate Cooling: Always have a cooling bath (e.g., ice-water, dry ice/acetone) on standby and use it to maintain the desired reaction temperature.

    • Dilution: Running the reaction in an appropriate, dry, and inert solvent can help to absorb and dissipate the heat generated.

    • Monitoring: Continuously monitor the internal temperature of the reaction using a thermocouple. Do not rely on the temperature of the external cooling bath.

    • Scale: Perform a small-scale trial run to understand the reaction's thermal profile before attempting a larger-scale synthesis.[4]

Q3: What are the signs of a developing exothermic event that I should watch for?

A3: Early detection is crucial. Be vigilant for the following signs:

  • A steady and uncontrolled rise in the internal reaction temperature.

  • A sudden increase in the rate of gas evolution.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent, especially if the reaction temperature is below the solvent's boiling point.

  • Fuming from the reaction vessel. This compound fumes in moist air.[1][2]

Q4: How should I properly quench a reaction containing this compound?

A4: Quenching must be done carefully to avoid a violent reaction.

  • Quenching Protocol:

    • Cool the reaction mixture to 0°C or below using an ice bath.

    • Slowly add a high-boiling point, inert solvent such as toluene to dilute the reaction mixture.

    • Under an inert atmosphere, slowly add a quenching agent like isopropanol or ethanol.[5]

    • Once the initial reactivity has subsided, a more protic solvent like methanol can be slowly added.

    • Finally, very cautiously add water dropwise to hydrolyze any remaining this compound. Be prepared for the evolution of HCl gas.[5] This step should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid Temperature Increase Reagent addition is too fast.Stop the addition immediately and apply external cooling.
Inadequate cooling.Ensure the cooling bath is at the correct temperature and making good contact with the reaction vessel.
Insufficient stirring.Increase the stirring rate to improve heat transfer.
Reaction Not Initiating Low temperature.Slowly and carefully warm the reaction mixture by a few degrees.
Impure reagents.Ensure all reagents and solvents are pure and dry.
Side Product Formation Poor temperature control leading to decomposition or side reactions.Maintain a consistent and low reaction temperature.
Presence of moisture.Ensure the reaction is performed under strictly anhydrous conditions and an inert atmosphere.

Experimental Protocols

General Protocol for a Controlled Exothermic Reaction with this compound

This protocol provides a general framework. Specific quantities and temperatures should be determined based on the specific reaction being performed.

  • Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a dropping funnel for reagent addition, and a nitrogen or argon inlet.

    • Ensure the flask is securely clamped in a cooling bath (e.g., ice-water).

  • Inert Atmosphere:

    • Purge the reaction vessel with an inert gas (nitrogen or argon) for at least 15 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation:

    • Dissolve the substrate in a suitable anhydrous, inert solvent in the reaction flask.

    • Charge the dropping funnel with this compound, diluted in the same anhydrous solvent if necessary.

  • Reaction:

    • Cool the reaction flask to the desired starting temperature (e.g., 0°C).

    • Begin slow, dropwise addition of the this compound solution from the dropping funnel into the vigorously stirred reaction mixture.

    • Carefully monitor the internal temperature. Adjust the addition rate to maintain the desired temperature and prevent a significant exotherm.

  • Monitoring:

    • Continue to monitor the reaction progress by appropriate analytical methods (e.g., TLC, GC-MS).

  • Quenching:

    • Once the reaction is complete, cool the mixture to 0°C and follow the quenching protocol outlined in the FAQs.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Assemble and Dry Glassware B Purge with Inert Gas A->B C Add Substrate and Anhydrous Solvent B->C D Cool Reaction to Set Temperature C->D E Slowly Add this compound D->E Adjust Addition Rate F Monitor Internal Temperature Continuously E->F Adjust Addition Rate G Maintain Temperature with Cooling Bath F->G Adjust Addition Rate G->E Adjust Addition Rate H Confirm Reaction Completion (TLC/GC-MS) G->H I Cool to 0°C H->I J Slowly Quench with Non-Protic Solvent I->J K Cautious Addition of Protic Solvent J->K L Final Hydrolysis K->L

Caption: A general workflow for safely conducting exothermic reactions with this compound.

Troubleshooting_Exotherm action action end end start Unexpected Temperature Rise? a1 Stop all reagent addition. Increase external cooling. start->a1 q1 Is the rise rapid and uncontrolled? q2 Is temperature still rising? q1->q2 Yes end1 Reaction Under Control q1->end1 No a1->q1 a2 Prepare for emergency shutdown. Alert safety officer. Evacuate immediate area. q2->a2 Yes q2->end1 No

Caption: A troubleshooting flowchart for managing an unexpected exotherm.

References

Side reactions of arsenic trichloride with common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with arsenic trichloride (AsCl₃). It focuses on common side reactions with laboratory solvents and offers troubleshooting advice to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What happens when my this compound is exposed to air? Why is it fuming?

A: this compound is highly sensitive to moisture.[1][2] The fuming you observe is a chemical reaction with water vapor present in the air. This reaction, known as hydrolysis, rapidly produces arsenous acid (As(OH)₃) and corrosive hydrogen chloride (HCl) gas.[3][4] The HCl gas is what appears as white fumes. Even brief exposure to moist air can degrade the reagent and introduce impurities into your experiment.

Hydrolysis cluster_reactants Reactants cluster_products Products AsCl3 AsCl₃ (this compound) AsOH3 As(OH)₃ (Arsenous Acid) AsCl3->AsOH3 Hydrolysis HCl 3 HCl (Hydrogen Chloride Gas) AsCl3->HCl H2O 3 H₂O (Water/Moisture) H2O->AsOH3

Caption: Hydrolysis of this compound with Water.

Q2: Can I use alcohols like methanol or ethanol as solvents for this compound?

A: It is strongly discouraged unless the reaction of the alcohol with this compound is the intended purpose. This compound undergoes solvolysis with alcohols, a reaction analogous to hydrolysis.[4] The hydroxyl group of the alcohol attacks the arsenic atom, displacing the chloride ions. This side reaction will consume your starting material and form arsenite esters (e.g., As(OCH₃)₃) and HCl, altering the conditions and outcome of your planned experiment.

Solvolysis AsCl3 AsCl₃ Intermediate Nucleophilic Attack AsCl3->Intermediate ROH 3 R-OH (Alcohol) ROH->Intermediate AsOR3 As(OR)₃ (Arsenite Ester) Intermediate->AsOR3 Elimination of Cl⁻ HCl 3 HCl Intermediate->HCl

Caption: Solvolysis Reaction of AsCl₃ with Alcohols.

Q3: Is it safe to use ethers like Tetrahydrofuran (THF) or diethyl ether with this compound?

A: Ethers are generally compatible and often used as solvents for reactions involving this compound as it is miscible in them.[4] However, a critical side reaction can occur with THF. As a Lewis acid, this compound can catalyze the ring-opening polymerization of THF.[5][6] This is more likely to occur at elevated temperatures or in the presence of impurities that can initiate the polymerization. If you observe your reaction mixture becoming viscous, warming unexpectedly, or forming a polymeric solid, this side reaction may be the cause. Diethyl ether is generally a safer choice as it does not undergo ring-opening.

Q4: What about aprotic polar solvents like DMSO, DMF, or acetonitrile?

A: Extreme caution is advised with these solvents.

  • Acetonitrile: Generally considered a suitable solvent. Studies have shown that this compound is stable in acetonitrile and can form simple adducts.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These solvents are Lewis bases and can form complexes with Lewis acids like this compound. Such reactions can be highly exothermic and unpredictable. There is a lack of specific literature on these combinations, so they should be avoided unless part of a validated procedure. The combination of DMSO with other reactive chlorides (like acetyl chloride) can be explosive.

Q5: What are the most reliable and inert solvents for reactions with this compound?

A: For most applications where you want to avoid side reactions with the solvent, non-polar or halogenated solvents are the best choice.

  • Halogenated Solvents: Dichloromethane (DCM) and chloroform are excellent choices. This compound is soluble in them and they are largely inert.[7]

  • Hydrocarbon Solvents: Benzene, toluene, and hexanes are also suitable inert solvents.

Troubleshooting Guide

Issue / ObservationProbable CauseRecommended Solution
Reagent bottle is fuming; white solid seen around the cap.Moisture Contamination: The reagent has been exposed to atmospheric moisture, causing hydrolysis.The reagent is likely partially decomposed. For sensitive reactions, purification by distillation under an inert atmosphere is required. Always handle AsCl₃ under dry nitrogen or argon and use tightly sealed containers (e.g., with Sure/Seal™ caps).[8]
Unexpected precipitate forms in the reaction.Hydrolysis: Trace water in the solvent or on the glassware is reacting with AsCl₃ to form insoluble arsenous acid or arsenic oxides.[9]Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled, anhydrous solvents. Purge the entire apparatus with inert gas before adding reagents.
Reaction in THF becomes thick, viscous, or solidifies.THF Polymerization: The Lewis acidity of AsCl₃ has initiated the ring-opening polymerization of your THF solvent.[5]Stop the reaction immediately and quench carefully. In the future, conduct the reaction at a lower temperature or switch to a non-polymerizable ether like diethyl ether or an inert solvent like dichloromethane.
Reaction fails or gives very low yield.Reagent Degradation / Competing Side Reactions: The AsCl₃ may be degraded due to moisture, or it may be reacting with your solvent (e.g., an alcohol) instead of your substrate.1. Verify the purity of your AsCl₃. If it is old or has been improperly stored, purify it by distillation.[10] 2. Ensure you are using a recommended inert solvent (see FAQ Q5). 3. Confirm that all other reagents are anhydrous.

Data Summary Tables

Table 1: Solvent Compatibility and Side Reactions of this compound

Solvent ClassCommon ExamplesCompatibility / Side ReactionPrimary Side Products
Protic Solvents Water, Methanol, EthanolReactive (Incompatible) : Vigorous solvolysis occurs.[4]As(OH)₃ / As(OR)₃, HCl
Ethers Diethyl Ether, DioxaneGenerally Compatible : Good solvent choice.None
Tetrahydrofuran (THF)Caution Advised : Risk of Lewis acid-catalyzed polymerization.[5]Poly(THF)
Halogenated Dichloromethane, ChloroformInert (Recommended) : Excellent solvent choice.[7]None
Hydrocarbons Hexanes, Benzene, TolueneInert (Recommended) : Excellent solvent choice.None
Polar Aprotic AcetonitrileGenerally Compatible : Suitable solvent.None (forms adducts)
DMF, DMSOCaution Advised (Avoid) : Potential for strong, exothermic reactions.Unknown; likely complex formation.
AcetoneCaution Advised (Avoid) : Potential for Lewis acid-catalyzed aldol or other side reactions.Unknown condensation products.

Table 2: Physical and Safety Data for this compound

PropertyValueCitation
Molar Mass181.28 g/mol [11]
AppearanceColorless, oily, fuming liquid[7]
Density2.15 g/mL (at 25 °C)[3]
Melting Point-16 °C[3]
Boiling Point130.2 °C[3]
GHS Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Carcinogenicity, Aquatic Hazard (Acute & Chronic)[1]
Incompatibilities Water, Alcohols, Strong Bases, Chemically Active Metals (Na, K, Al), Sunlight[7][9][12]

Experimental Protocols

General Protocol for Handling and Reaction Setup

This protocol outlines the essential steps for safely setting up a reaction using this compound under anhydrous, inert conditions.

1. Preparation and Personal Protective Equipment (PPE):

  • Conduct all work in a certified chemical fume hood.[13]

  • Wear appropriate PPE: a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Consult a glove compatibility chart.[8]

  • Have an emergency eyewash and safety shower readily accessible.[12]

2. Glassware and Solvent Preparation:

  • All glassware (flasks, syringes, cannulas) must be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator.

  • Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet) while hot and immediately place it under a positive pressure of inert gas (argon or nitrogen).

  • Use anhydrous solvents. If not purchased as anhydrous, solvents must be appropriately dried (e.g., distillation from a suitable drying agent) before use.

3. Reagent Transfer:

  • This compound is a dense, fuming liquid. It should be transferred using a dry, inert-gas-flushed syringe or a double-tipped cannula.

  • Draw up the required volume of AsCl₃ into the syringe, followed by a small "buffer" of inert gas.

  • Wipe the syringe needle with a dry cloth before inserting it into the reaction flask through a rubber septum.

  • Slowly add the reagent to the reaction mixture, which should ideally be stirred and cooled in an ice bath to control any initial exotherm.

4. Reaction and Quenching:

  • Maintain a positive pressure of inert gas throughout the reaction. Use an oil bubbler to monitor the gas flow.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Quench the reaction by slowly adding a suitable quenching agent. Never add water or protic solvents directly to a large excess of unreacted AsCl₃ . A common method is to slowly transfer the reaction mixture via cannula into a separate, stirred flask containing a quenching solution (e.g., a cold, saturated solution of sodium bicarbonate). This must be done cautiously to manage gas evolution (HCl neutralization).

5. Waste Disposal:

  • All arsenic-containing waste is hazardous.[4]

  • Quench all unreacted AsCl₃ and contaminated glassware with a basic solution (e.g., sodium bicarbonate or dilute NaOH) in the fume hood before cleaning.

  • Collect all liquid and solid waste in a designated, sealed hazardous waste container for arsenic compounds.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Disposal A 1. Oven-Dry All Glassware (>120°C) B 2. Assemble Apparatus Under Inert Gas A->B C 3. Add Anhydrous Solvent via Syringe B->C D 4. Cool Flask (Ice Bath) C->D E 5. Add AsCl₃ via Dry Syringe D->E F 6. Add Other Reagents E->F G 7. Run Reaction at Desired Temperature F->G H 8. Cool Reaction to 0°C G->H I 9. Slowly Quench by Transfer to Base Solution H->I J 10. Collect Waste in Designated Container I->J

Caption: Inert Atmosphere Experimental Workflow.

References

Troubleshooting low purity in arsenic trichloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for arsenic trichloride (AsCl₃) synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound, with a focus on achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis methods for this compound?

A1: this compound can be synthesized through several methods, including:

  • Reaction of Arsenic Trioxide (As₂O₃) with a Chlorinating Agent: This is a common laboratory approach. Suitable chlorinating agents include hydrogen chloride (HCl)[1][2], thionyl chloride (SOCl₂)[1][2], and sulfur monochloride (S₂Cl₂)[1][2].

  • Direct Chlorination of Arsenic Metal: This method involves passing chlorine gas over elemental arsenic at elevated temperatures (80-85 °C) and can produce a very pure product[1][2].

  • Reaction of Arsenic Trioxide with Phosgene: This is another documented method for synthesis.

Q2: My final product is yellow. What does this indicate and how can I fix it?

A2: A yellow coloration in the normally colorless this compound liquid is an indication of impurities[2][3]. This can be due to the presence of dissolved unreacted starting materials, byproducts, or decomposition products. Purification by fractional distillation is the recommended method to remove these impurities and obtain a colorless, high-purity product.

Q3: The reaction is not proceeding or is very slow. What are the possible causes?

A3: Several factors can lead to a slow or stalled reaction:

  • Low Temperature: Some reactions, like the direct chlorination of arsenic, require a specific temperature range (80-85 °C) to proceed efficiently[2]. For reactions involving arsenic trioxide and thionyl chloride, refluxing for an extended period may be necessary to ensure completion[4].

  • Poor Quality Reagents: The purity of your starting materials, particularly the arsenic source and the chlorinating agent, is crucial.

  • Inadequate Mixing: Ensure efficient stirring to maximize the contact between reactants, especially in heterogeneous reactions.

Q4: I observe fumes when handling the product. Is this normal and what precautions should I take?

A4: Yes, it is normal for this compound to fume in moist air[3]. This is due to its reaction with water vapor in the atmosphere, which produces hydrochloric acid[3]. It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid inhalation of or contact with the corrosive and highly toxic fumes.

Q5: What are the critical safety precautions when working with this compound?

A5: this compound is extremely toxic, corrosive, and a known carcinogen. Strict safety protocols must be followed:

  • Work in a Fume Hood: Always handle this compound and conduct all reactions in a certified chemical fume hood to prevent inhalation of toxic vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat.

  • Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture and air, which can lead to the formation of hazardous byproducts[4].

  • Spill Management: Have a spill kit ready. In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a sealed container for hazardous waste disposal. Do not use water to clean up spills as it reacts violently with this compound.

  • Waste Disposal: All arsenic-containing waste must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity of Final Product Presence of unreacted starting materials (e.g., arsenic trioxide, thionyl chloride, sulfur monochloride).- Ensure the reaction goes to completion by optimizing reaction time and temperature. - Use a slight excess of the chlorinating agent. - Purify the crude product by fractional distillation.
Formation of arsenic oxychloride (AsOCl) due to moisture contamination.- Use dry glassware and reagents. - Perform the reaction and distillation under an inert atmosphere (argon or nitrogen).
Presence of other impurities from side reactions.- Carefully control reaction conditions (temperature, stoichiometry). - Purify by fractional distillation, collecting the fraction at the correct boiling point.
Product is a Brown or Dark Solution Incomplete reaction or presence of impurities.- Reflux the reaction mixture for a longer duration to ensure all solids dissolve[4]. - Purify the crude product by distillation to separate the colored impurities.
Low Yield Incomplete reaction.- Increase reaction time and/or temperature as appropriate for the chosen method. - Ensure efficient stirring.
Loss of product during workup or distillation.- Handle the product carefully to minimize transfers. - Use a well-designed distillation apparatus to minimize losses.
Hydrolysis of the product due to exposure to moisture.- Maintain anhydrous conditions throughout the synthesis and purification process.
Difficulty in Distillation Poor separation of product from impurities.- Use a fractionating column to improve separation efficiency. - Control the heating rate to ensure a slow and steady distillation.
Bumping or uneven boiling.- Use a stir bar or boiling chips in the distillation flask.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundAsCl₃181.28130.2[5][6][7][8]
Thionyl ChlorideSOCl₂118.9774.6 - 79
Sulfur MonochlorideS₂Cl₂135.04138
Arsenic TrioxideAs₂O₃197.84465 (sublimes)
Arsenic OxychlorideAsOCl126.38Decomposes

Experimental Protocols

Protocol 1: Synthesis of this compound using Arsenic Trioxide and Thionyl Chloride

This protocol is adapted from a detailed online forum post by a home chemist and should be performed with extreme caution in a well-equipped laboratory.

Materials:

  • Arsenic trioxide (As₂O₃)

  • Thionyl chloride (SOCl₂)

  • Argon gas supply

  • Sodium hydroxide (NaOH) solution for scrubbing

Equipment:

  • Round-bottom flask

  • Condenser

  • Septum

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Set up the reaction apparatus consisting of a round-bottom flask equipped with a condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried.

  • Place 10 g of arsenic trioxide into the flask.

  • Flush the entire system with argon gas.

  • Attach a bubbler containing a sodium hydroxide solution to the outlet of the condenser to neutralize any evolved sulfur dioxide and hydrogen chloride gas.

  • Slowly add 20 mL of thionyl chloride to the flask with stirring over a period of 5 minutes. An excess of thionyl chloride is used as both a reactant and a solvent.

  • Heat the mixture to reflux. The reaction may require refluxing for up to 24 hours for all the solid arsenic trioxide to dissolve, resulting in a brown solution[4].

  • Once the reaction is complete, cool the flask to room temperature.

  • Set up a distillation apparatus and quickly connect it to the reaction flask, maintaining a positive pressure of argon.

  • Heat the flask to approximately 120 °C to distill off the excess thionyl chloride (boiling point ~76 °C).

  • Once the thionyl chloride has been removed, change the receiving flask and increase the heating mantle temperature to distill the this compound at approximately 135 °C (under positive argon pressure)[9].

  • The product should be a dense, colorless oil.

Protocol 2: Purification by Fractional Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Place the crude this compound into the distillation flask with a magnetic stir bar or boiling chips.

  • Insulate the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.

  • Begin heating the distillation flask gently.

  • Observe the temperature at the top of the column. Discard any initial distillate that comes over at a lower temperature (this could be residual thionyl chloride or other volatile impurities).

  • Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (130.2 °C).

  • Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of residue remains in the distillation flask.

  • The collected fraction should be a colorless, high-purity liquid.

Visualizations

Troubleshooting Workflow for Low Purity

Troubleshooting_Low_Purity start Low Purity AsCl3 Observed check_color Is the product colored (e.g., yellow)? start->check_color check_distillation Review Distillation Data check_color->check_distillation No yellow_impurity Yellow color indicates impurities. check_color->yellow_impurity Yes broad_bp Broad boiling point range? check_distillation->broad_bp distill_again Perform fractional distillation. yellow_impurity->distill_again end High Purity AsCl3 distill_again->end inefficient_sep Inefficient separation. broad_bp->inefficient_sep Yes incorrect_bp Distillate collected at wrong temperature? broad_bp->incorrect_bp No use_fractionating_column Use a more efficient fractionating column and control heating rate. inefficient_sep->use_fractionating_column use_fractionating_column->end impurity_codistilled Impurities co-distilled. incorrect_bp->impurity_codistilled Yes check_reaction Review Synthesis Protocol incorrect_bp->check_reaction No check_bp_table Consult boiling point table and re-distill, collecting a narrower fraction. impurity_codistilled->check_bp_table check_bp_table->end moisture Was moisture excluded? check_reaction->moisture hydrolysis AsOCl formation likely. moisture->hydrolysis No stoichiometry Correct stoichiometry used? moisture->stoichiometry Yes dry_reagents Ensure all reagents and glassware are dry. Use inert atmosphere. hydrolysis->dry_reagents dry_reagents->end unreacted_sm Unreacted starting material present. stoichiometry->unreacted_sm No stoichiometry->end Yes adjust_stoichiometry Adjust reactant ratios and ensure reaction completion. unreacted_sm->adjust_stoichiometry adjust_stoichiometry->end

Caption: A logical workflow for troubleshooting low purity in this compound synthesis.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow start Start: Synthesis of AsCl3 reaction Reaction of As Source (As or As2O3) with Chlorinating Agent (Cl2, SOCl2, etc.) under Inert Atmosphere start->reaction crude_product Obtain Crude AsCl3 reaction->crude_product distillation Fractional Distillation crude_product->distillation purity_analysis Purity Analysis (e.g., GC-MS, ICP-MS) distillation->purity_analysis high_purity High-Purity AsCl3 purity_analysis->high_purity Purity > 99.5% low_purity Low Purity purity_analysis->low_purity Purity < 99.5% troubleshoot Troubleshoot (see workflow) low_purity->troubleshoot

Caption: A general experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Safe Quenching of Arsenic Trichloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with arsenic trichloride (AsCl₃). This compound is an extremely toxic, corrosive, and water-reactive substance that demands meticulous handling and well-defined safety protocols.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard when quenching this compound?

A1: The primary and most immediate hazard is its violent reaction with water and other protic sources. This compound hydrolyzes rapidly, even with moisture in the air, to produce large volumes of corrosive hydrogen chloride (HCl) gas and toxic arsenous acid (H₃AsO₃).[1][2][3][5][6] This reaction is highly exothermic and can lead to a dangerous increase in temperature and pressure.

Q2: What is the recommended quenching agent for AsCl₃ reactions?

A2: Direct quenching with water is extremely dangerous and must be avoided.[7][8][9] The recommended method is a "reverse quench," where the reaction mixture containing AsCl₃ is added slowly to a cooled, stirred, and large excess of a weak basic solution. A saturated solution of sodium bicarbonate is a common choice, as it neutralizes the resulting HCl and arsenous acid.[10] For highly reactive systems, an initial quench with an alcohol like isopropanol can be performed before the addition to the aqueous bicarbonate solution.[11][12]

Q3: What Personal Protective Equipment (PPE) is mandatory when working with AsCl₃?

A3: A comprehensive PPE setup is critical. This includes:

  • Eye Protection: Chemical splash goggles and a full-face shield.[9]

  • Respiratory Protection: A NIOSH-approved respirator with an acid-gas canister is essential to protect against HCl fumes.[7][13] For spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[1][7]

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Check manufacturer compatibility charts.

  • Body Protection: A fire-retardant lab coat, chemical-resistant apron, and closed-toe shoes are required.[14] Emergency shower and eyewash stations must be immediately accessible.[7]

Q4: How should I handle and dispose of arsenic-containing waste?

A4: All arsenic-containing waste is classified as hazardous waste.[7][15][16]

  • Neutralization: The quenched solution should be carefully neutralized to a pH between 6 and 8.

  • Containment: The neutralized waste must be stored in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams.[17]

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[7][16][17] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Q5: What are the signs of acute exposure to this compound?

A5: AsCl₃ is extremely toxic by inhalation, ingestion, or skin contact.[1][8][15] Symptoms of acute exposure can appear within 30 minutes and include severe irritation and burns to the skin, eyes, and respiratory tract, a garlic-like odor on the breath, severe abdominal pain, vomiting, diarrhea, and cardiovascular distress.[1][4][14] In case of any exposure, seek immediate medical attention.[8][13][14]

Troubleshooting Guides

Problem: I've started the quench and observe vigorous gas evolution and white fumes.

  • Probable Cause: You are observing the rapid formation of hydrogen chloride (HCl) gas due to the reaction of AsCl₃ with the quenching solution.[1][2] This is expected, but a vigorous release indicates the addition rate is too fast.

  • Immediate Action:

    • Immediately stop the addition of the this compound solution.

    • Ensure your fume hood sash is lowered and the ventilation is functioning at maximum capacity.

    • Allow the reaction to subside before resuming addition at a significantly slower rate.

    • Monitor the temperature closely; rapid gas evolution is often accompanied by a dangerous exotherm.

Problem: The temperature of my quenching mixture is rising uncontrollably.

  • Probable Cause: This is a runaway exothermic reaction. The rate of heat generation from the hydrolysis/neutralization reaction is exceeding the capacity of your cooling system.

  • Immediate Action:

    • STOP ADDITION IMMEDIATELY.

    • Ensure the external cooling bath (e.g., ice-water) is making good contact with the flask and has sufficient capacity. Add more ice/dry ice as needed.

    • If the temperature continues to rise rapidly after stopping the addition, alert personnel nearby and be prepared to evacuate the immediate area.

    • Prevention: Always pre-cool the quenching solution to 0 °C before starting and maintain a very slow, controlled addition rate while monitoring the internal temperature with a thermometer.

Problem: A thick, white precipitate is forming and making it difficult to stir.

  • Probable Cause: The formation of a white precipitate, likely arsenous acid (As(OH)₃) or related arsenic oxides, is an expected result of the hydrolysis.[2][18] Poor stirring can cause the precipitate to clump, trapping unreacted AsCl₃ and creating a significant hazard.

  • Solution:

    • Stop the addition temporarily.

    • Increase the stirring speed to ensure the precipitate remains a fine, mobile slurry.

    • If the mixture is too thick, you may need to dilute the quenching solution with more of the same cooled bicarbonate solution. Do this slowly and with caution.

    • Ensure your stir bar or overhead stirrer is adequately sized and powered for the scale of the reaction.

Experimental Protocol: Standard Quenching Procedure

This protocol describes a standard "reverse quench" for a reaction mixture containing this compound. Perform all steps inside a certified chemical fume hood.

1. Preparation:

  • Don appropriate PPE (face shield, respirator, lab coat, chemical-resistant gloves).

  • Prepare a large ice-water bath.

  • Prepare the quenching solution: a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Prepare a volume that is at least 10-20 times the volume of the this compound solution to be quenched.

  • Place the quenching solution in a flask (at least 3-4 times larger than the total final volume) equipped with a large magnetic stir bar.

  • Submerge the quenching flask in the ice-water bath and stir until the solution temperature is ≤ 5 °C.

  • Prepare an addition funnel to slowly add the AsCl₃ reaction mixture.

2. Quenching Procedure:

  • Load the this compound-containing reaction mixture into the addition funnel.

  • Begin vigorous stirring of the cooled sodium bicarbonate solution.

  • Slowly add the AsCl₃ mixture dropwise from the addition funnel into the vortex of the stirred quenching solution.

  • Carefully monitor the internal temperature of the quenching flask with a thermometer. Maintain the temperature below 20 °C at all times. If the temperature approaches this limit, stop the addition immediately and allow it to cool before proceeding.

  • Observe for gas evolution. Adjust the addition rate to maintain a controlled, steady release of gas (CO₂ and HCl).

3. Completion and Waste Handling:

  • After the addition is complete, allow the mixture to stir while slowly warming to room temperature for at least 2 hours to ensure the reaction is complete.

  • Check the pH of the slurry using pH paper or a calibrated meter. The pH should be neutral or slightly basic (pH 7-8). If acidic, slowly add more solid sodium bicarbonate.

  • Transfer the neutralized slurry to a designated, labeled hazardous waste container.

  • Rinse the reaction flask with a small amount of water, and add this rinsate to the waste container.

Data Summary Table
ParameterSpecificationPurpose
Quenching AgentSaturated Sodium Bicarbonate (aq)Neutralizes acidic byproducts (HCl, H₃AsO₃).
Quenching Ratio>10:1 (Quench Solution : AsCl₃ Mixture)Provides a thermal sink and ensures complete neutralization.
Initial Temperature0 - 5 °CMitigates initial exotherm upon addition.
Max. Internal Temp.< 20 °CPrevents a runaway reaction.
Addition RateDropwise, controlledEnsures gradual release of heat and gas.
Post-Quench Stir Time> 2 hoursEnsures complete reaction of any trapped AsCl₃.
Final pH7 - 8Confirms complete neutralization before disposal.

Visualizations

QuenchingWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_completion Completion & Disposal start Start: Prepare to Quench AsCl3 Reaction ppe Don Full PPE (Respirator, Face Shield, Gloves) start->ppe setup Setup Quench Flask in Ice Bath (>10x vol. NaHCO3 soln) ppe->setup add Add AsCl3 mixture dropwise to cooled, stirring NaHCO3 solution setup->add monitor Monitor Temperature & Gas Evolution add->monitor stir Stir for 2 hours at RT after addition is complete add->stir temp_check Temp < 20°C? monitor->temp_check temp_check->add Yes stop STOP ADDITION! Allow to cool. temp_check->stop No stop->temp_check ph_check Check pH (Target: 7-8) stir->ph_check waste Transfer to Labeled Hazardous Waste Container ph_check->waste end End: Quench Complete waste->end HazardMitigation cluster_improper Improper Procedure cluster_proper Proper Procedure (Reverse Quench) start Unquenched AsCl3 Reaction Mixture improper_action Action: Add Water Directly to Reaction Mixture start->improper_action Incorrect Path proper_action Action: Add mixture slowly to cooled, stirred NaHCO3 solution start->proper_action Correct Path hazard HAZARD: - Violent Exotherm - Uncontrolled HCl Gas Release - Potential for Container Rupture improper_action->hazard outcome SAFE OUTCOME: - Controlled Temperature - Neutralized Gas Release (CO2) - Formation of Stable Arsenic Waste proper_action->outcome

References

Validation & Comparative

A Comparative Guide to AsCl₃ and AsI₃ as Precursors in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of organoarsenic compounds is a critical process in various fields, including materials science and the development of novel therapeutic agents. The choice of the arsenic precursor is a fundamental decision that significantly impacts reaction efficiency, safety, and the purity of the final product. This guide provides a comprehensive comparison of two common arsenic(III) halide precursors: arsenic trichloride (AsCl₃) and arsenic triiodide (AsI₃).

Executive Summary

This compound (AsCl₃) has traditionally been a widely utilized precursor in organometallic synthesis due to its reactivity. However, its high toxicity, volatility, and sensitivity to moisture present significant handling challenges and safety concerns. In contrast, arsenic triiodide (AsI₃) has emerged as a safer and more convenient alternative. It is a stable solid with lower toxicity and volatility, making it easier to handle and store. While direct quantitative comparisons in the literature are scarce, available data suggests that AsI₃ can be a highly effective precursor, particularly in reactions with organometallic reagents like Grignard and organolithium compounds.

Physicochemical Properties and Their Implications for Synthesis

The distinct physical and chemical properties of AsCl₃ and AsI₃ directly influence their application in organometallic synthesis.

PropertyThis compound (AsCl₃)Arsenic Triiodide (AsI₃)Implications for Organometallic Synthesis
Physical State Colorless to yellow oily liquid[1][2]Orange-red crystalline solid[3]AsI₃ is easier to handle, weigh, and store compared to the volatile and corrosive liquid AsCl₃.
Molar Mass 181.28 g/mol [1][2]455.63 g/mol The higher molar mass of AsI₃ needs to be accounted for in stoichiometric calculations.
Boiling Point 130.2 °C[2]403 °CThe low boiling point of AsCl₃ contributes to its high volatility and inhalation hazard. AsI₃'s high boiling point signifies its low volatility, reducing the risk of vapor exposure.[3]
Toxicity Highly toxic, corrosive, and a precursor to chemical warfare agents.[2][3]Lower toxicity compared to AsCl₃.[3]The reduced toxicity of AsI₃ significantly enhances laboratory safety.
Air & Water Stability Fumes in moist air and hydrolyzes in water.[2]Stable in air and water.[3]AsI₃'s stability simplifies reaction setup and workup procedures, as stringent anhydrous conditions may be less critical in some applications compared to reactions with AsCl₃.
As-X Bond Energy As-Cl: ~306 kJ/mol[3]As-I: ~195 kJ/mol[3]The weaker As-I bond suggests that iodide is a better leaving group, which can lead to faster reaction rates and milder reaction conditions.[3]
Electrophilicity of As Higher (due to the high electronegativity of Cl)[3]Lower (due to the lower electronegativity of I)[3]The higher electrophilicity of the arsenic center in AsCl₃ can lead to high reactivity, but also potentially more side reactions. The reactivity of AsI₃ is still sufficient for many nucleophilic substitutions.

Performance in Organometallic Reactions: A Comparative Overview

The most common application of AsCl₃ and AsI₃ in organometallic synthesis is their reaction with nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) to form tertiary arsines (AsR₃).

Synthesis of Trialkylarsines

A study on the synthesis of a homologous series of trialkylarsines (from AsC₃H₉ to AsC₁₂H₂₇) successfully utilized AsI₃ as the precursor in reactions with Grignard reagents.[3][4] The reactions proceeded readily at room temperature, and the completion of the reaction was visually indicated by the change from an orange precipitate of AsI₃ to a pale yellow solid.[4]

While a direct comparative study with AsCl₃ for the same series of trialkylarsines is not available in the cited literature, the classic method for preparing these compounds involves the reaction of Grignard or organolithium reagents with AsCl₃.[2] However, this traditional route is often hampered by the hazardous nature of AsCl₃ and its volatile, toxic intermediates.[3]

The successful synthesis of a range of trialkylarsines from AsI₃ underscores its viability as a precursor, with the significant advantages of improved safety and handling.

Synthesis of Triarylarsines

The synthesis of triphenylarsine (AsPh₃) is a well-documented example of an organoarsenic compound prepared from AsCl₃. Common methods include the reaction of AsCl₃ with phenylmagnesium bromide (a Grignard reagent) or with chlorobenzene and sodium (Wurtz-Fittig type reaction).[5]

A detailed protocol for the synthesis of triphenylarsine from AsCl₃ and phenylmagnesium bromide is available.[5] While specific yield data can vary, this method is effective. However, potential side reactions in Grignard syntheses, such as the formation of biphenyl impurities and partially substituted haloarsines, need to be carefully managed.

Although a detailed experimental protocol for the synthesis of triphenylarsine specifically from AsI₃ is not explicitly provided in the searched literature, the successful application of AsI₃ with various Grignard reagents for trialkylarsine synthesis suggests its potential applicability for triarylarsine synthesis as well. The general principles of the reaction would be the same.

Experimental Protocols

Synthesis of Tripropylarsine from AsI₃ and Propylmagnesium Bromide

This protocol is based on the supplementary information for the synthesis of a homologous series of trialkyl arsines.[1]

Materials:

  • Arsenic triiodide (AsI₃)

  • Magnesium turnings

  • Propyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl ether

Procedure:

  • In a two-neck round-bottom flask equipped with a magnetic stirrer, condenser, and under an inert atmosphere, prepare propylmagnesium bromide from magnesium (22 mmol) and propyl bromide (22 mmol) in 50 mL of dry THF.

  • Once the magnesium is consumed, add AsI₃ (7.3 mmol) portionwise to the Grignard reagent.

  • Maintain the reaction under an inert atmosphere with stirring until the orange solid of AsI₃ is replaced by a pale yellow precipitate (approximately 6 hours).

  • Quench the reaction by adding a saturated solution of ammonium chloride.

  • Extract the product with ethyl ether (3 x 10 mL).

  • The combined organic layers can then be dried and the solvent removed to yield tripropylarsine. Further purification may be achieved by vacuum distillation.

Synthesis of Triphenylarsine from AsCl₃ and Phenylmagnesium Bromide

This protocol is based on a well-established procedure for the synthesis of triarylarsines.[5]

Materials:

  • This compound (AsCl₃)

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Alcoholic potassium hydroxide

  • Carbon dioxide

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare phenylmagnesium bromide from magnesium turnings (5.0 g) and a solution of bromobenzene (32.5 g) in anhydrous diethyl ether. A small crystal of iodine can be used to initiate the reaction.

  • After the formation of the Grignard reagent is complete, cool the solution in an ice bath.

  • Slowly add a solution of AsCl₃ (37.5 g) in anhydrous diethyl ether to the stirred Grignard reagent.

  • After the addition is complete, boil the reaction mixture for one hour.

  • Cool the reaction mixture and work up by separating the ethereal layer.

  • Purification involves dissolving the crude product in diethyl ether, precipitating a double salt with mercuric chloride, and then liberating the triphenylarsine by treatment with alcoholic potassium hydroxide.

  • The final product can be recrystallized from alcohol.

Mandatory Visualizations

Experimental Workflow: Grignard Synthesis of Tertiary Arsines

experimental_workflow General Workflow for Tertiary Arsine Synthesis via Grignard Reaction cluster_AsCl3 Using AsCl3 (Precaution: High Toxicity, Moisture Sensitive) cluster_AsI3 Using AsI3 (Advantage: Lower Toxicity, Air Stable) AsCl3_start Start with AsCl3 (liquid) AsCl3_reagent Prepare Grignard Reagent (RMgX) under strict anhydrous conditions AsCl3_start->AsCl3_reagent Parallel Prep AsCl3_reaction Slowly add AsCl3 solution to Grignard reagent at low temperature AsCl3_reagent->AsCl3_reaction AsCl3_workup Aqueous workup (hydrolyzes excess Grignard) AsCl3_reaction->AsCl3_workup AsCl3_purification Purification (e.g., distillation, recrystallization) AsCl3_workup->AsCl3_purification AsCl3_product Tertiary Arsine (AsR3) AsCl3_purification->AsCl3_product AsI3_start Start with AsI3 (solid) AsI3_reagent Prepare Grignard Reagent (RMgX) under inert atmosphere AsI3_start->AsI3_reagent Parallel Prep AsI3_reaction Add solid AsI3 portionwise to Grignard reagent AsI3_reagent->AsI3_reaction AsI3_workup Aqueous workup AsI3_reaction->AsI3_workup AsI3_purification Purification (e.g., distillation, recrystallization) AsI3_workup->AsI3_purification AsI3_product Tertiary Arsine (AsR3) AsI3_purification->AsI3_product

Caption: A comparative workflow for the synthesis of tertiary arsines using AsCl₃ and AsI₃.

Logical Relationship: Key Differences Between AsCl₃ and AsI₃

key_differences Key Differentiating Properties of AsCl3 and AsI3 for Synthesis AsCl3 AsCl3 Toxicity High Toxicity AsCl3->Toxicity Volatility High Volatility (liquid) AsCl3->Volatility Stability Moisture Sensitive AsCl3->Stability Reactivity Highly Reactive (stronger As-Cl bond, more electrophilic As) AsCl3->Reactivity Handling Requires stringent anhydrous conditions and fume hood AsCl3->Handling AsI3 AsI3 Safer Lower Toxicity AsI3->Safer Less_volatile Low Volatility (solid) AsI3->Less_volatile More_stable Air & Water Stable AsI3->More_stable Good_LG Good Reactivity (weaker As-I bond, better leaving group) AsI3->Good_LG Easier_handling Easier to handle and store AsI3->Easier_handling

Caption: A diagram illustrating the contrasting properties of AsCl₃ and AsI₃.

Conclusion and Recommendations

The choice between AsCl₃ and AsI₃ as a precursor for organometallic synthesis involves a trade-off between established reactivity and enhanced safety and convenience.

  • AsCl₃ remains a viable, albeit hazardous, precursor for a wide range of organoarsenic compounds. Its high reactivity can be advantageous, but this is offset by the need for stringent safety protocols and handling procedures.

  • AsI₃ presents a compelling alternative, offering significant benefits in terms of safety and ease of handling. Its lower toxicity, air stability, and solid form reduce the risks associated with storage, transportation, and use in the laboratory. The weaker arsenic-iodine bond also facilitates nucleophilic substitution, making it an effective precursor for reactions with Grignard and other organometallic reagents.

For laboratories and professionals prioritizing safety and ease of use without compromising synthetic utility, AsI₃ is the recommended precursor for the synthesis of organoarsenic compounds , particularly in discovery and development settings where handling highly toxic and volatile reagents is a significant concern. While more direct comparative studies on yield and purity are needed, the available evidence strongly supports the adoption of AsI₃ as a modern, safer alternative to AsCl₃ in organometallic synthesis.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Arsenic Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for determining the purity of arsenic trichloride (AsCl₃): Iodometric Titration, Gas Chromatography-Mass Spectrometry (GC-MS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The selection of an appropriate method is critical for ensuring the quality and safety of materials used in research and pharmaceutical development.

Method Comparison

The following table summarizes the key performance characteristics of each method for the assay of this compound.

ParameterIodometric TitrationGas Chromatography-Mass Spectrometry (GC-MS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle Redox titration of As(III) with a standardized iodine solution.Separation of volatile compounds followed by mass-based identification and quantification.Measurement of atomic emission from excited arsenic atoms in a plasma.
Primary Use Assay of AsCl₃ content (Purity).Identification and quantification of volatile impurities and AsCl₃ (often after derivatization).Quantification of total arsenic content and metallic impurities.
Linearity Not applicable (titrimetric method).Correlation coefficient >0.999 (for derivatized arsenic species).[1]Typically excellent over several orders of magnitude.
Limit of Detection (LOD) Dependent on titrant concentration and endpoint detection.0.2 µg/L (for derivatized arsenic species).[1]~4.3 ng/mL for arsenic.
Limit of Quantification (LOQ) Dependent on titrant concentration and endpoint detection.1 µg/L (for derivatized arsenic species).[1]0.43 µg/L (using hydride generation).[2][3]
Accuracy (Recovery) High, typically >99%.[4]96-112% (for derivatized arsenic species).[1]95% (using hydride generation).[2][3]
Precision (%RSD) Low, typically <1%.Intraday: 0.9-7.4%, Interday: 0.8-9.9% (for derivatized arsenic species).[1]3.41% (using hydride generation).[2][3]
Throughput Moderate.High, suitable for automated analysis.High, suitable for multi-element analysis.
Specificity Susceptible to interference from other reducing or oxidizing agents.High, especially with mass spectrometric detection.High for elemental analysis, but does not provide information on the chemical form.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each analytical method.

Iodometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in HCl Weighing->Dissolution Neutralization Neutralization with NaHCO₃ Dissolution->Neutralization Titration Titration with Standardized Iodine Solution Neutralization->Titration Endpoint Endpoint Detection (Starch Indicator) Titration->Endpoint Calculation Purity Calculation Endpoint->Calculation

Figure 1. Workflow for Iodometric Titration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in an Organic Solvent Sample->Dilution Derivatization Derivatization (optional) Dilution->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Peak Integration and Quantification Detection->Quantification Purity Purity Determination Quantification->Purity

Figure 2. Workflow for GC-MS Analysis.

ICPOES_Workflow cluster_prep Sample Preparation cluster_analysis ICP-OES Analysis cluster_data Data Processing Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Digestion Acid Digestion Weighing->Digestion Dilution Dilution to Working Concentration Digestion->Dilution Nebulization Sample Introduction (Nebulization) Dilution->Nebulization Plasma Atomization and Excitation in Plasma Nebulization->Plasma Emission Detection of Atomic Emission Plasma->Emission Quantification Quantification against Calibration Curve Emission->Quantification Calculation Calculation of Arsenic Concentration Quantification->Calculation

Figure 3. Workflow for ICP-OES Analysis.

Detailed Experimental Protocols

Iodometric Titration for this compound Purity

This method determines the purity of this compound by titrating the arsenic(III) with a standardized iodine solution.

Principle: Arsenic(III) is oxidized to arsenic(V) by iodine in a neutral or slightly alkaline solution. The endpoint is detected using a starch indicator.

As³⁺ + I₂ → As⁵⁺ + 2I⁻

Reagents and Equipment:

  • Standard 0.1 N Iodine Solution

  • 0.1 N Sodium Thiosulfate Solution

  • Arsenic Trioxide (As₂O₃) primary standard

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl), concentrated

  • Starch Indicator Solution

  • Analytical Balance

  • Burette, Pipettes, and Flasks

Procedure:

  • Standardization of Iodine Solution:

    • Accurately weigh about 0.15-0.20 g of dry arsenic trioxide into a flask.

    • Dissolve it in 10 mL of 1 M sodium hydroxide.

    • Neutralize the solution with 0.5 M sulfuric acid, adding a few drops in excess.

    • Slowly add 50 mL of 2% sodium bicarbonate solution.

    • Add 5 mL of starch solution and titrate with the iodine solution until a persistent blue color is observed.[5]

    • Calculate the normality of the iodine solution.

  • Assay of this compound:

    • Accurately weigh a quantity of this compound sample (e.g., 0.5 g) in a stoppered weighing bottle.

    • Carefully transfer the sample to a flask containing 50 mL of concentrated hydrochloric acid, taking precautions against the fumes.

    • Slowly and carefully add 100 mL of water.

    • Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases, then add an excess of 20 mL.

    • Add 5 mL of starch indicator solution.

    • Titrate with the standardized 0.1 N iodine solution to the first permanent blue color.

    • Record the volume of iodine solution used.

  • Calculation:

    • Calculate the percentage purity of this compound using the following formula: % Purity = (V × N × E) / W × 100 Where: V = Volume of iodine solution consumed (L) N = Normality of the iodine solution (eq/L) E = Equivalent weight of AsCl₃ (90.64 g/eq) W = Weight of the sample (g)

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities and, with derivatization, the this compound content.

Principle: The sample is volatilized and separated into its components in a gas chromatograph. The separated components are then detected and identified by a mass spectrometer. Direct injection of the highly reactive this compound can be challenging for the instrument. Derivatization to a more stable compound is often preferred for quantitative analysis.

Reagents and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-624)

  • Derivatizing agent (e.g., 2,3-dimercapto-1-propanol)[1]

  • Organic solvent (e.g., hexane or dichloromethane)

  • Syringes, Vials, and a Vortex Mixer

Procedure:

  • Sample Preparation (with Derivatization):

    • Accurately weigh the this compound sample and dissolve it in a suitable organic solvent.

    • Add the derivatizing agent (e.g., 2,3-dimercapto-1-propanol) to the solution.[1]

    • Vortex the mixture to ensure complete reaction.

    • The resulting derivative can then be analyzed by GC-MS.

  • Instrumental Analysis:

    • Set up the GC-MS instrument with appropriate parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, and MS parameters).

    • Inject a known volume of the prepared sample or standard solution into the GC.

    • Acquire the chromatogram and mass spectra.

  • Data Analysis:

    • Identify the peaks corresponding to impurities and the derivatized this compound based on their retention times and mass spectra.

    • Quantify the components by comparing their peak areas to those of external or internal standards.

    • Calculate the purity of the this compound.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

This method is used to determine the total arsenic content, from which the purity of this compound can be inferred, and to quantify metallic impurities.

Principle: The sample is introduced into an argon plasma, which atomizes and excites the arsenic atoms. The excited atoms emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of arsenic in the sample.

Reagents and Equipment:

  • Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

  • High-purity nitric acid (HNO₃) and hydrochloric acid (HCl)

  • Certified arsenic standard solutions

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Carefully dissolve the sample in a mixture of nitric acid and hydrochloric acid in a fume hood.

    • Dilute the solution to a known volume with deionized water to bring the arsenic concentration within the linear range of the instrument.

  • Instrumental Analysis:

    • Calibrate the ICP-OES instrument using a series of certified arsenic standard solutions.

    • Aspirate the prepared sample solution into the plasma.

    • Measure the emission intensity at the selected arsenic wavelength (e.g., 188.980 nm).

  • Data Analysis:

    • Determine the concentration of arsenic in the sample solution from the calibration curve.

    • Calculate the percentage of arsenic in the original this compound sample.

    • The purity of this compound can be calculated based on the theoretical percentage of arsenic in pure AsCl₃ (41.33%).

Conclusion

The choice of the analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • Iodometric titration is a classic, cost-effective, and accurate method for the direct assay of this compound content, making it suitable for routine quality control.

  • GC-MS is a powerful technique for identifying and quantifying volatile organic and inorganic impurities, providing a detailed purity profile. It is particularly useful when the nature of the impurities is unknown.

  • ICP-OES is a highly sensitive and robust method for determining the total arsenic content and for the quantification of trace metallic impurities. It is the method of choice when elemental composition is the primary concern.

For a comprehensive assessment of this compound purity, a combination of these methods may be employed. For instance, titration can be used for the main component assay, while GC-MS and ICP-OES can be used to identify and quantify specific impurities.

References

Comparative Spectroscopic Analysis of Arsenic Trichloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the spectroscopic identification of products from key reactions of arsenic trichloride, including hydrolysis, organometallic synthesis, and Lewis acid-base adduction. This document provides a comparative analysis of spectroscopic data obtained through Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and visualizations to facilitate product identification and characterization.

This compound (AsCl₃) is a versatile reagent in inorganic and organometallic chemistry, utilized in the synthesis of a wide array of arsenic-containing compounds. Accurate identification of the products of its reactions is crucial for ensuring the desired chemical transformations and for the safety of researchers, given the high toxicity of many arsenic compounds. Spectroscopic techniques such as Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose. This guide provides a comparative overview of the spectroscopic signatures of AsCl₃ and its reaction products with water, an organometallic reagent (phenyl lithium for triphenylarsine synthesis), and a Lewis base (pyridine).

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its reaction products. These data are essential for distinguishing between the starting material and the resulting compounds.

Table 1: Comparative Raman Spectroscopy Data (cm⁻¹)

Compoundν(As-Cl)ν(As-O) / ν(As-C)Other Key Peaks
This compound (AsCl₃) ~410 (s), ~370 (sh)-~190 (δ(Cl-As-Cl))
Arsenous Acid (As(OH)₃) -~710 (s, broad)~570 (δ(As-O-H)), ~380 (δ(O-As-O))
Triphenylarsine (As(C₆H₅)₃) -~1000, ~695~1580, ~1025 (ring modes)
AsCl₃-Pyridine Adduct ~385 (s), ~350 (sh)-~1015, ~640 (Py ring modes)

(s) = strong, (sh) = shoulder

Table 2: Comparative Infrared (IR) Spectroscopy Data (cm⁻¹)

Compoundν(As-Cl)ν(As-O) / ν(As-C)Other Key Peaks
This compound (AsCl₃) ~405 (s)--
Arsenous Acid (As(OH)₃) -~700 (s, broad)~3200 (broad, ν(O-H)), ~1100 (δ(As-O-H))
Triphenylarsine (As(C₆H₅)₃) -~1075, ~690~3050 (ν(C-H)), ~1480, ~1435 (ring modes)
AsCl₃-Pyridine Adduct ~380 (s)-~1605, ~1010 (Py ring modes)

(s) = strong

Table 3: Comparative ¹H NMR Spectroscopy Data (ppm)

CompoundChemical Shift (δ)MultiplicityAssignment
This compound (AsCl₃) N/A-No protons
Arsenous Acid (As(OH)₃) ~5-7broad singletAs-OH
Triphenylarsine (As(C₆H₅)₃) ~7.3-7.5multipletPhenyl protons
AsCl₃-Pyridine Adduct ~8.9 (α-H), ~8.1 (γ-H), ~7.7 (β-H)multipletCoordinated pyridine

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of the discussed this compound reaction products are provided below. Due to the hazardous nature of arsenic compounds, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Hydrolysis of this compound to Arsenous Acid

Reaction: AsCl₃ + 3H₂O → As(OH)₃ + 3HCl

Procedure:

  • In a fume hood, cautiously add this compound (1 g, 5.5 mmol) dropwise to 10 mL of deionized water with gentle stirring. The reaction is exothermic and will generate HCl gas.

  • Stir the solution for 30 minutes at room temperature. Arsenous acid may precipitate as a white solid depending on the concentration.

  • For spectroscopic analysis, the resulting solution or suspension can be used directly (for Raman and NMR) or a portion can be carefully dried to isolate the solid product for IR analysis.

Spectroscopic Analysis:

  • Raman Spectroscopy: Acquire the Raman spectrum of the aqueous solution or the isolated solid.

  • IR Spectroscopy: For the solid product, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory suitable for handling corrosive materials.

  • ¹H NMR Spectroscopy: Dissolve a small amount of the product in D₂O for analysis.

Synthesis of Triphenylarsine

Reaction: AsCl₃ + 3C₆H₅Li → As(C₆H₅)₃ + 3LiCl

Procedure:

  • This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. All glassware should be oven-dried.

  • Dissolve this compound (1.81 g, 10 mmol) in 20 mL of anhydrous diethyl ether in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of phenyllithium (30 mmol in a suitable solvent like cyclohexane/ether) to the AsCl₃ solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude triphenylarsine.

  • Recrystallize the solid from ethanol to obtain pure triphenylarsine.[1][2]

Spectroscopic Analysis:

  • Raman and IR Spectroscopy: Acquire spectra of the purified solid triphenylarsine.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃) for analysis.

Formation of this compound-Pyridine Adduct

Reaction: AsCl₃ + nC₅H₅N → AsCl₃(C₅H₅N)n (n is typically 1 or 2)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.81 g, 10 mmol) in 20 mL of a dry, non-coordinating solvent such as hexane.

  • Slowly add a solution of pyridine (0.79 g, 10 mmol for a 1:1 adduct) in 10 mL of hexane to the AsCl₃ solution with stirring.

  • A precipitate will form upon addition. Stir the mixture for 1 hour at room temperature.

  • Isolate the solid product by filtration under inert atmosphere, wash with hexane, and dry under vacuum.

Spectroscopic Analysis:

  • Raman and IR Spectroscopy: Handle the solid adduct under an inert, dry atmosphere to prevent hydrolysis. An ATR-FTIR accessory with a sealed sample chamber is recommended.

  • ¹H NMR Spectroscopy: Dissolve the adduct in a dry, deuterated, non-coordinating solvent (e.g., CD₂Cl₂) for analysis.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis for each reaction.

Hydrolysis_Workflow AsCl3 This compound Reaction Hydrolysis Reaction AsCl3->Reaction Water Water Water->Reaction Product Arsenous Acid Solution/Suspension Reaction->Product Analysis Spectroscopic Analysis Product->Analysis Raman Raman Analysis->Raman IR IR Analysis->IR NMR NMR Analysis->NMR

Caption: Workflow for the hydrolysis of AsCl₃.

Triphenylarsine_Synthesis_Workflow AsCl3 This compound Reaction Grignard-type Reaction (-78 °C to RT) AsCl3->Reaction PhLi Phenyllithium PhLi->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Triphenylarsine Purification->Product Analysis Spectroscopic Analysis Product->Analysis Raman_IR Raman & IR Analysis->Raman_IR NMR ¹H & ¹³C NMR Analysis->NMR

Caption: Synthesis of Triphenylarsine from AsCl₃.

Lewis_Adduct_Formation_Workflow AsCl3 This compound Reaction Adduct Formation (Inert Atmosphere) AsCl3->Reaction Pyridine Pyridine Pyridine->Reaction Isolation Filtration & Drying Reaction->Isolation Product AsCl₃-Pyridine Adduct Isolation->Product Analysis Spectroscopic Analysis Product->Analysis Raman_IR Raman & IR Analysis->Raman_IR NMR ¹H NMR Analysis->NMR

Caption: Formation of AsCl₃-Pyridine Adduct.

Alternative Identification Methods

While Raman, IR, and NMR spectroscopy are primary methods for the identification of this compound reaction products, other techniques can provide complementary information:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the products. Electron ionization (EI-MS) is suitable for volatile and thermally stable compounds like triphenylarsine, while electrospray ionization (ESI-MS) can be used for less volatile or more polar products.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles. This is the gold standard for structural elucidation.

  • Elemental Analysis: Determines the elemental composition of a purified product, which can confirm the empirical formula.

This guide provides a foundational framework for the spectroscopic identification of common this compound reaction products. Researchers should always consult safety data sheets (SDS) before handling any arsenic compounds and perform all experiments with appropriate safety precautions.

References

A Comparative Guide to Safer Alternatives for Arsenical Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arsenical compounds, a critical process in drug development and various scientific research fields, has traditionally relied on the highly toxic and volatile precursor, arsenic trichloride (AsCl₃). Growing safety and environmental concerns necessitate a shift towards safer and more manageable alternatives. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on arsenic trioxide (As₂O₃), cacodylic acid, and arsenic triiodide (AsI₃). The comparative analysis is supported by experimental data on their synthetic utility, safety profiles, and handling requirements.

Executive Summary

This guide evaluates three primary alternatives to this compound for the synthesis of arsenical compounds.

  • Arsenic Trioxide (As₂O₃): A readily available solid precursor that can be used for the synthesis of a variety of organoarsenic compounds, including the direct synthesis of triphenylarsine.

  • Cacodylic Acid ((CH₃)₂AsO₂H): A solid organoarsenic compound that serves as a convenient starting material for dimethylarsine derivatives.

  • Arsenic Triiodide (AsI₃): A solid, air-stable, and less toxic alternative to this compound, particularly useful for the synthesis of arsines, arsenites, and thioarsenites.

Performance Comparison

The following tables provide a quantitative and qualitative comparison of this compound and its alternatives.

Table 1: Synthesis of Triphenylarsine (AsPh₃) - A Comparative Overview
PrecursorReaction ConditionsYield (%)PuritySafety and Handling Considerations
This compound (AsCl₃) Reaction with chlorobenzene and sodium in a Wurtz-like reaction.[1][2]35% (reported in a lab synthesis, literature suggests up to 88%)[3]HighHighly toxic, volatile, corrosive, and fumes in moist air.[2][4] Requires stringent handling in an inert atmosphere.
Arsenic Trioxide (As₂O₃) Reaction with thionyl chloride to form AsCl₃ in situ, followed by reaction with chlorobenzene and sodium.[5]94% (for the in situ generation of AsCl₃)[5]HighSolid, less volatile than AsCl₃, but still highly toxic.[6] Requires careful handling in a fume hood.
Table 2: General Comparison of Precursors for Arsenical Synthesis
FeatureThis compound (AsCl₃)Arsenic Trioxide (As₂O₃)Cacodylic Acid ((CH₃)₂AsO₂H)Arsenic Triiodide (AsI₃)
Physical State Oily Liquid[2]Solid[6]Solid[7]Solid[8]
Volatility High[2]Low[9]LowLow[10]
Toxicity Extremely High[2]High[6]High[7]Lower than AsCl₃[10]
Air/Moisture Stability Fumes in moist air, hydrolyzes rapidly.[2][4]StableHygroscopic[11]Air and water stable[10]
Primary Synthetic Use General precursor for organoarsenic compounds.[2]Precursor for other arsenic compounds and organoarsenicals.[12]Precursor for dimethylarsine derivatives.[7]Precursor for arsines, arsenites, and thioarsenites.[10]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Protocol 1: Synthesis of Triphenylarsine from this compound

Reaction: AsCl₃ + 3 PhCl + 6 Na → AsPh₃ + 6 NaCl[1]

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place 10.6 g of sodium metal in 75 mL of dry benzene.

  • Prepare a mixture of this compound and 21 mL of chlorobenzene.

  • Add a small amount of the this compound-chlorobenzene mixture to the flask and heat to boiling.

  • Once the reaction starts, add the remaining mixture from the dropping funnel.

  • Reflux the mixture for an extended period (e.g., 22 hours).[3]

  • After the reaction is complete, filter the hot mixture to remove sodium chloride and unreacted sodium.

  • The triphenylarsine can be isolated from the benzene solution by crystallization. A reported yield is 35%.[3]

Protocol 2: Synthesis of Triphenylarsine from Arsenic Trioxide (via in situ AsCl₃)

Reaction:

  • 2 As₂O₃ + 3 SOCl₂ → 2 AsCl₃ + 3 SO₂[5]

  • AsCl₃ + 3 PhCl + 6 Na → AsPh₃ + 6 NaCl[1]

Procedure:

  • In a flask equipped with a condenser, add 10 g of arsenic trioxide.

  • Slowly add 20 mL of thionyl chloride with stirring under an inert atmosphere.

  • Reflux the mixture until all the solid dissolves to form a brown solution (approximately 24 hours).

  • Distill the resulting this compound at 135°C under a positive argon pressure. A yield of 94% for AsCl₃ has been reported.[5]

  • Proceed with the synthesized this compound as described in Protocol 1 to synthesize triphenylarsine.

Protocol 3: Synthesis of Trialkylarsines from Arsenic Triiodide

Reaction: AsI₃ + 3 RMgBr → AsR₃ + 3 MgBrI[10]

Procedure:

  • Preparation of Arsenic Triiodide:

    • Add 28 g of arsenic(III) oxide to 400 mL of 37% aqueous HCl at 100°C and stir until dissolved.

    • Separately, dissolve 140 g of potassium iodide in a solution and slowly add it to the arsenic solution at 100°C with stirring for 30 minutes.

    • Collect the orange-red precipitate by filtration and wash with HCl.

    • Dry the solid by azeotropic distillation with cyclohexane using a Dean-Stark apparatus.

    • Recrystallize the crude product from warm chloroform to obtain pure arsenic triiodide (reported yield of 54%).[10]

  • Synthesis of Trialkylarsines:

    • Prepare the desired Grignard reagent (e.g., ethylmagnesium bromide) in an appropriate solvent like THF.

    • Under an argon atmosphere, add 15 g of the purified arsenic triiodide portionwise to the Grignard reagent.

    • Stir the reaction mixture for 12 hours at room temperature.

    • The trialkylarsine product can be isolated and purified using standard techniques.[10]

Protocol 4: Reduction of Cacodylic Acid to Dimethylarsine

Reaction: (CH₃)₂AsO₂H + 2 Zn + 4 HCl → (CH₃)₂AsH + 2 ZnCl₂ + 2 H₂O[7]

Procedure:

  • In a suitable reaction vessel, dissolve cacodylic acid in hydrochloric acid.

  • Add zinc metal portionwise to the solution.

  • The reduction reaction will proceed to form dimethylarsine, which is a versatile intermediate for further synthesis of other organoarsenic compounds.

Impact on Cellular Signaling Pathways

Arsenical compounds are known to exert their therapeutic and toxic effects by modulating various cellular signaling pathways. The choice of synthetic precursor does not alter the downstream biological effects of the final arsenical product. Key pathways affected by arsenicals include:

  • PI3K/Akt/mTOR Pathway: Arsenic compounds can have a biphasic effect on this pathway, either activating it to promote cell proliferation in some contexts or inhibiting it to induce apoptosis in others, such as in certain cancer cells.[13]

  • MAPK Pathways (JNK, p38, ERK): Arsenicals are known to activate MAPK signaling cascades, which are involved in cellular proliferation, differentiation, and apoptosis.[14][15][16]

  • Apoptosis Pathways: Arsenic compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[17][18][19]

Visualizing Cellular Impacts and Synthetic Workflows

The following diagrams illustrate key concepts related to the synthesis and action of arsenical compounds.

G Workflow for Triphenylarsine Synthesis cluster_0 This compound Route cluster_1 Arsenic Trioxide Route AsCl3 This compound AsPh3_1 Triphenylarsine AsCl3->AsPh3_1 Wurtz-like Reaction Na_PhCl Sodium & Chlorobenzene Na_PhCl->AsPh3_1 As2O3 Arsenic Trioxide in_situ_AsCl3 in situ AsCl3 As2O3->in_situ_AsCl3 SOCl2 Thionyl Chloride SOCl2->in_situ_AsCl3 AsPh3_2 Triphenylarsine in_situ_AsCl3->AsPh3_2 Wurtz-like Reaction Na_PhCl2 Sodium & Chlorobenzene Na_PhCl2->AsPh3_2

Caption: Synthetic routes to triphenylarsine.

G Arsenical-Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Arsenicals Arsenical Compounds DeathReceptor Death Receptor Arsenicals->DeathReceptor Mitochondria Mitochondria Arsenicals->Mitochondria Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext CytochromeC Cytochrome c Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3_int Caspase-3 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Caption: Arsenical-induced apoptosis signaling.

G Arsenical Impact on PI3K/Akt/mTOR & MAPK Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway Arsenicals Arsenical Compounds PI3K PI3K Arsenicals->PI3K Activation or Inhibition MAPK MAPK (JNK, p38, ERK) Arsenicals->MAPK Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth/Survival (Context Dependent) mTOR->CellGrowth TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellResponse Proliferation/Apoptosis TranscriptionFactors->CellResponse

Caption: Arsenical modulation of key signaling pathways.

Conclusion

The selection of a precursor for arsenical synthesis involves a trade-off between reactivity, safety, and ease of handling. While this compound is a potent reagent, its high toxicity and volatility present significant challenges. Arsenic trioxide, cacodylic acid, and particularly arsenic triiodide emerge as safer and more manageable alternatives. Arsenic triiodide, with its solid nature, air stability, and lower toxicity, offers a compelling option for researchers seeking to minimize risks without compromising synthetic utility. The choice of precursor will ultimately depend on the specific target molecule, scale of the reaction, and the available safety infrastructure. This guide provides the necessary data to make an informed decision towards safer and more sustainable practices in the synthesis of vital arsenical compounds.

References

Validating Trace Element Analysis in High-Purity Arsenic Trichloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like arsenic trichloride (AsCl₃) is paramount. Trace elemental impurities can significantly impact experimental outcomes, catalytic efficiencies, and the safety of final products. This guide provides a comparative overview of common analytical techniques for validating trace element levels in high-purity AsCl₃, supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique for trace element analysis in high-purity AsCl₃ depends on several factors, including the required detection limits, sample throughput, and the specific elements of interest. The three most common techniques employed for this purpose are Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), and Graphite Furnace Atomic Absorption Spectrometry (GFAAS).

The following table summarizes the key performance characteristics of these techniques for the analysis of trace elements in a high-purity arsenic and chloride-containing matrix.

Performance MetricInductively Coupled Plasma - Mass Spectrometry (ICP-MS)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
Detection Limits Excellent (ppt to low ppb)Good (low to mid ppb)Very Good (sub-ppb to ppb)
Throughput High (multi-element)High (multi-element)Low (single-element)
Matrix Tolerance Moderate (requires dilution for high matrix)Excellent (tolerant to high dissolved solids)Good (matrix modifiers often required)
Interferences Polyatomic interferences from Ar and Cl are significant but can be mitigated with collision/reaction cells.Spectral interferences are possible but generally less severe than for ICP-MS.Chemical and spectral interferences can occur; matrix modifiers and background correction are crucial.
Cost (Instrument) HighMediumLow to Medium
Cost (Operational) HighMediumLow
Key Advantage Unmatched sensitivity for a wide range of elements.Robustness and high tolerance for complex matrices.Excellent sensitivity for a limited number of elements with lower instrument cost.

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining accurate and reproducible results. The following sections outline the methodologies for the key analytical techniques discussed.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Objective: To determine ultra-trace elemental impurities in high-purity AsCl₃.

Methodology:

  • Sample Preparation:

    • Due to the high volatility and corrosivity of AsCl₃, direct analysis is challenging. A matrix volatilization or hydrolysis approach is recommended.

    • Hydrolysis: A known quantity of high-purity AsCl₃ is carefully and slowly hydrolyzed in a cooled, high-purity deionized water and nitric acid mixture in a fume hood. The final solution is diluted to a suitable concentration (e.g., 1% v/v).

    • Internal Standard: An internal standard (e.g., Rh, Re, Ir) is added to all samples, blanks, and calibration standards to correct for instrumental drift and matrix effects.

  • Instrumentation:

    • An ICP-MS instrument equipped with a collision/reaction cell is essential to mitigate polyatomic interferences, particularly from ⁴⁰Ar³⁵Cl⁺ which interferes with ⁷⁵As⁺.

    • A cooled spray chamber and a robust, corrosion-resistant sample introduction system are recommended.

  • Analysis:

    • The instrument is calibrated using multi-element standards in a matrix-matched solution.

    • The collision/reaction cell is pressurized with an appropriate gas (e.g., helium, hydrogen, or ammonia) to reduce polyatomic interferences.

    • Quality control samples, including calibration blanks, laboratory control samples, and matrix spikes, are analyzed periodically to ensure data quality.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Objective: To determine trace elemental impurities in high-purity AsCl₃ at the parts-per-billion level.

Methodology:

  • Sample Preparation:

    • Matrix Volatilization: A sample of high-purity arsenic (or AsCl₃ carefully converted to a stable form) is subjected to isopiestic distillation. This process separates the volatile arsenic matrix from non-volatile impurities.

    • The non-volatile residue containing the trace elements is then dissolved in a known volume of dilute high-purity nitric acid.

  • Instrumentation:

    • A modern ICP-OES instrument with either axial or dual (axial and radial) plasma viewing is suitable. Axial viewing provides better sensitivity.

    • A robust sample introduction system capable of handling acidic solutions is required.

  • Analysis:

    • The instrument is calibrated with matrix-matched multi-element standards.

    • Multiple emission lines are monitored for each element to identify and correct for potential spectral interferences.

    • Analysis of quality control samples is performed to validate the analytical run.

Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

Objective: To determine specific, low-level elemental impurities in high-purity AsCl₃.

Methodology:

  • Sample Preparation:

    • Similar to ICP-MS, the AsCl₃ sample is carefully hydrolyzed and diluted in high-purity dilute nitric acid.

    • Matrix Modifier: A chemical modifier (e.g., palladium-magnesium nitrate) is added to the sample to stabilize the analyte and reduce matrix interferences during the thermal program.

  • Instrumentation:

    • A GFAAS instrument with Zeeman background correction is highly recommended to correct for non-specific absorbance from the high-chloride matrix.

    • An autosampler is used for precise and reproducible injection of the sample into the graphite tube.

  • Analysis:

    • A specific hollow cathode lamp for the element of interest is used.

    • A temperature program for drying, ashing (pyrolysis), and atomization is optimized for the specific analyte and matrix.

    • Calibration is performed using the method of standard additions to compensate for matrix effects.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow for method validation and a logical comparison of the analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation cluster_reporting Reporting start High-Purity AsCl3 Sample prep Matrix Treatment (Hydrolysis/Volatilization) start->prep dilution Dilution & Internal Standard Addition prep->dilution icpms ICP-MS dilution->icpms Analysis icpoes ICP-OES dilution->icpoes Analysis gfaas GFAAS dilution->gfaas Analysis accuracy Accuracy icpms->accuracy Validation Parameters precision Precision icpms->precision Validation Parameters linearity Linearity icpms->linearity Validation Parameters lod_loq LOD/LOQ icpms->lod_loq Validation Parameters specificity Specificity icpms->specificity Validation Parameters icpoes->accuracy icpoes->precision icpoes->linearity icpoes->lod_loq icpoes->specificity gfaas->accuracy gfaas->precision gfaas->linearity gfaas->lod_loq gfaas->specificity report Final Report & Certificate of Analysis accuracy->report Data Compilation precision->report Data Compilation linearity->report Data Compilation lod_loq->report Data Compilation specificity->report Data Compilation

Caption: Experimental workflow for validating trace element analysis in AsCl₃.

method_comparison cluster_sensitivity Sensitivity cluster_throughput Throughput cluster_cost Cost icpms_sens ICP-MS (ppt) gfaas_sens GFAAS (sub-ppb) icpms_sens->gfaas_sens icpoes_sens ICP-OES (ppb) gfaas_sens->icpoes_sens icpms_thru ICP-MS (High) icpoes_thru ICP-OES (High) gfaas_thru GFAAS (Low) icpoes_thru->gfaas_thru icpms_cost ICP-MS (High) icpoes_cost ICP-OES (Medium) icpms_cost->icpoes_cost gfaas_cost GFAAS (Low) icpoes_cost->gfaas_cost

Caption: Comparison of analytical techniques for trace element analysis.

Volatility comparison between arsenic trichloride and phosphorus trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the physical properties of reagents is paramount for process control, safety, and efficiency. This guide provides an objective comparison of the volatility of two common trivalent inorganic chlorides: arsenic trichloride (AsCl₃) and phosphorus trichloride (PCl₃), supported by physical property data and a discussion of the underlying molecular principles.

Executive Summary

Phosphorus trichloride is significantly more volatile than this compound. This is evidenced by its lower boiling point and higher vapor pressure at a given temperature. The primary reason for this difference lies in the greater strength of intermolecular London dispersion forces in this compound, a consequence of its larger molar mass and greater number of electrons compared to phosphorus trichloride.

Quantitative Data Comparison

The physical properties directly influencing the volatility of these two compounds are summarized below.

PropertyPhosphorus Trichloride (PCl₃)This compound (AsCl₃)
Molar Mass 137.33 g/mol [1][2]181.28 g/mol [3][4]
Boiling Point 76.1 °C[1][5]130.2 °C[3][4]
Vapor Pressure 100 mmHg @ 21 °C (69.8 °F)[6]10 mmHg @ 23.5 °C (74.3 °F)[7]
Molecular Geometry Trigonal PyramidalTrigonal Pyramidal[3]
Polarity Polar[8][9]Polar[10]
Intermolecular Forces Dipole-Dipole, London Dispersion[8][9]Dipole-Dipole, London Dispersion[11][12]

Understanding the Difference in Volatility

Volatility is inversely related to the strength of intermolecular forces—the attractive forces between molecules. For a substance to vaporize, its molecules must gain enough energy to overcome these forces.[13]

Both PCl₃ and AsCl₃ are polar molecules with a trigonal pyramidal geometry, which results in a net molecular dipole.[3][8][9][10] Consequently, both exhibit dipole-dipole interactions. However, the key differentiator in their volatility is the magnitude of their London dispersion forces.

London dispersion forces are temporary attractive forces that arise from the instantaneous fluctuations in electron distribution within molecules. The strength of these forces increases with the number of electrons and the size of the molecule. This compound, with a higher molar mass (181.28 g/mol vs. 137.33 g/mol for PCl₃) and more electrons, experiences significantly stronger London dispersion forces than phosphorus trichloride.[1][3] These stronger forces in AsCl₃ require more energy to overcome, resulting in its lower volatility and higher boiling point.[3][14]

G cluster_pcl3 Phosphorus Trichloride (PCl₃) cluster_ascl3 This compound (AsCl₃) PCl3_mass Lower Molar Mass (137.33 g/mol) PCl3_forces Weaker London Dispersion Forces PCl3_mass->PCl3_forces PCl3_volatility Higher Volatility PCl3_forces->PCl3_volatility AsCl3_forces Stronger London Dispersion Forces PCl3_bp Lower Boiling Point (76.1 °C) PCl3_volatility->PCl3_bp AsCl3_mass Higher Molar Mass (181.28 g/mol) AsCl3_mass->AsCl3_forces AsCl3_volatility Lower Volatility AsCl3_forces->AsCl3_volatility AsCl3_bp Higher Boiling Point (130.2 °C) AsCl3_volatility->AsCl3_bp

Figure 1. Relationship between molar mass, intermolecular forces, and volatility.

Experimental Protocol: Vapor Pressure Measurement by Static Method

To experimentally quantify and compare the volatility of AsCl₃ and PCl₃, one can measure their vapor pressures at various temperatures using a static method.

Objective: To determine the vapor pressure of a liquid sample at a constant temperature.

Apparatus:

  • Isoteniscope or a similar static vapor pressure apparatus

  • Thermostatically controlled water or oil bath

  • Manometer (U-tube with mercury or a digital pressure sensor)

  • Vacuum pump

  • Sample flask

  • Temperature probe

Methodology:

  • Sample Preparation: A small amount of the liquid (e.g., AsCl₃ or PCl₃) is placed into the sample flask of the isoteniscope. Extreme caution and appropriate personal protective equipment (PPE) must be used due to the high toxicity and reactivity of these compounds.

  • Degassing: The sample is frozen using a cryogenic bath (e.g., liquid nitrogen). The apparatus is then evacuated using a vacuum pump to remove any dissolved or trapped air. The sample is then allowed to thaw. This freeze-pump-thaw cycle is repeated several times to ensure all non-condensable gases are removed.

  • Equilibration: The sample flask is immersed in the thermostatic bath set to the desired temperature. The system is allowed to reach thermal equilibrium, at which point the liquid establishes a dynamic equilibrium with its vapor.

  • Pressure Measurement: The pressure of the vapor in the system is measured using the manometer. The difference in the height of the liquid in the two arms of the U-tube manometer (if used) gives the vapor pressure of the substance at that temperature.

  • Data Collection: The procedure is repeated at several different temperatures to generate a vapor pressure curve for each compound. Plotting the natural logarithm of vapor pressure (ln P) versus the inverse of temperature (1/T) yields a straight line, from which the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

G start Place Sample in Flask freeze Freeze Sample (e.g., Liquid N₂) start->freeze evacuate Evacuate Apparatus (Vacuum Pump) freeze->evacuate thaw Thaw Sample evacuate->thaw repeat_check Repeat Cycle? thaw->repeat_check repeat_check->freeze Yes equilibrate Equilibrate at Target Temperature repeat_check->equilibrate No measure Measure Pressure (Manometer) equilibrate->measure end Record Data Point measure->end

Figure 2. Experimental workflow for vapor pressure measurement using the static method.

References

Safety Operating Guide

Proper Disposal of Arsenic Trichloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Arsenic trichloride (AsCl₃) is a highly toxic, corrosive, and water-reactive inorganic compound that demands meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper management of this compound waste.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is imperative to work within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often recommended), safety goggles, a face shield, and a lab coat.[1][2][3] An emergency eyewash station and safety shower must be readily accessible.[1]

Spill Management

In the event of an this compound spill, immediate action is critical to contain the substance and prevent exposure.

Minor Spills (within a chemical fume hood):

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Containment: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4] Do not use combustible materials like paper towels directly on the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable, and compatible waste container for hazardous waste disposal.[4]

  • Decontamination: Decontaminate the spill area and any affected equipment by wiping with soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

Major Spills (outside of a chemical fume hood):

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Contact Authorities: Notify your institution's environmental health and safety (EHS) office and emergency services. Do not attempt to clean up a major spill without specialized training and equipment.

Waste Disposal Procedures

All this compound waste, including residues, contaminated materials, and rinse water from decontamination, must be treated as hazardous waste.[3] Drain disposal is strictly forbidden.[3]

  • Waste Collection: Collect all this compound waste in a designated, leak-proof, and compatible container, such as a brown glass bottle.[3] The container must be kept tightly closed.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard warnings such as "Toxic," "Corrosive," and "Carcinogen."[3]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, active metals (like potassium and sodium), halogens, ammonia, and alkalis.[3][6]

  • Disposal Request: When the container is full, submit a chemical waste pick-up request to your institution's EHS office.[3]

Hazardous Waste Classification

This compound waste is classified as hazardous based on its characteristics of corrosivity, reactivity, and toxicity. The U.S. Environmental Protection Agency (EPA) has established specific quantitative limits for arsenic in waste to determine if it must be managed as hazardous waste.

ParameterRegulatory LimitEPA Waste CodeDescription
Toxicity Characteristic Leaching Procedure (TCLP) for Arsenic 5.0 mg/LD004If the leachate from a waste sample contains arsenic at or above this concentration, it is considered toxic hazardous waste.[7][8][9][10]
Corrosivity pH ≤ 2 or ≥ 12.5, or corrodes steel at a rate > 6.35 mm/yearD002This compound is corrosive and waste may exhibit this characteristic.[10]
Reactivity Reacts violently with water, forms potentially explosive mixtures with water, or generates toxic gases when mixed with water.D003This compound reacts with water, which may classify it as reactive hazardous waste.[10]
Acutely Hazardous Waste N/AP012 (for Arsenic Trioxide)While this compound is not specifically listed as a P-code waste, related compounds like arsenic trioxide are, indicating the high toxicity of arsenic compounds.[11]

Table 1: Quantitative data and EPA hazardous waste codes relevant to this compound disposal.

G cluster_0 This compound Waste Disposal Workflow start Start: Generate AsCl3 Waste collect Collect Waste in Compatible Container start->collect Step 1 label_waste Label as Hazardous Waste (Toxic, Corrosive, Carcinogen) collect->label_waste Step 2 store Store in Cool, Dry, Ventilated Area label_waste->store Step 3 request Submit Waste Pickup Request to EHS store->request Step 4 dispose Professional Disposal request->dispose Step 5

Caption: Workflow for the proper disposal of this compound waste.

Decontamination and Verification

Thorough decontamination of laboratory equipment and work surfaces is crucial after handling this compound.

Decontamination Protocol:

  • Initial Wipe-Down: Carefully wipe down all contaminated surfaces and equipment with an inert absorbent material to remove gross contamination. Dispose of the absorbent as hazardous waste.

  • Soap and Water Cleaning: Wash all surfaces and equipment with soap and water.[5] All rinse water must be collected as hazardous waste.[3]

  • Final Rinse: Rinse with deionized water, again collecting the rinse water as hazardous waste.

Verification of Decontamination:

To ensure that decontamination has been effective, analytical testing of wipe samples from the cleaned surfaces is recommended. The following are methodologies for the quantitative analysis of arsenic.

Experimental Protocol: Arsenic Analysis by Hydride Generation Atomic Absorption Spectroscopy (HGAAS)

This method is suitable for determining trace amounts of arsenic.

  • Principle: Arsenic in the sample is chemically reduced to its volatile hydride (arsine, AsH₃) using a reducing agent like sodium borohydride in an acidic solution. The arsine gas is then purged into a heated quartz cell in an atomic absorption spectrometer, where the arsenic concentration is measured by its absorbance of light at a specific wavelength (typically 193.7 nm).[12]

  • Sample Preparation:

    • Collect a wipe sample from the decontaminated surface using a suitable medium.

    • Extract the arsenic from the wipe medium into an acidic solution.

    • Perform an acid digestion to break down any organic matter and ensure all arsenic is in a soluble form.

  • Analysis:

    • Introduce the prepared sample into the hydride generation system.

    • React the sample with sodium borohydride to generate arsine gas.

    • Carry the arsine gas into the atomic absorption spectrometer for quantification.

    • Compare the absorbance of the sample to that of known arsenic standards to determine the concentration.[13]

Experimental Protocol: Arsenic Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) (EPA Method 6020)

ICP-MS is a highly sensitive method for detecting trace elements, including arsenic.

  • Principle: A liquid sample is introduced into a high-temperature argon plasma, which ionizes the arsenic atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for a specific mass, which is proportional to the concentration of arsenic in the original sample.[14]

  • Sample Preparation:

    • Similar to HGAAS, collect a wipe sample and extract the arsenic into a liquid matrix, typically a dilute acid solution.

    • Acid digestion may be necessary to ensure all arsenic is dissolved.

  • Analysis:

    • Introduce the prepared liquid sample into the ICP-MS instrument.

    • The instrument will nebulize the sample into an aerosol, which is then carried into the argon plasma.

    • The mass spectrometer measures the intensity of the arsenic ion signal (at m/z 75).

    • Quantify the arsenic concentration by comparing the sample signal to a calibration curve generated from arsenic standards.

G cluster_1 Decontamination Verification Workflow start_decon Start: Decontaminate Equipment/Surface wipe_sample Collect Wipe Sample start_decon->wipe_sample extract_as Extract Arsenic into Acidic Solution wipe_sample->extract_as analyze Analyze for Arsenic (HGAAS or ICP-MS) extract_as->analyze compare Compare to Acceptable Limits analyze->compare pass Decontamination Verified compare->pass Below Limit fail Repeat Decontamination compare->fail Above Limit fail->start_decon

References

Safeguarding Your Research: A Comprehensive Guide to Handling Arsenic Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

Arsenic trichloride, a highly toxic and corrosive compound, demands rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals in its safe handling. Adherence to these procedures is critical to mitigate the significant health risks associated with this chemical.

Immediate Safety Information and Personal Protective Equipment (PPE)

Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion, with potentially fatal consequences.[1] The substance is corrosive to the eyes, skin, and respiratory tract. It is classified as a human carcinogen.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent any direct contact.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Respiratory Protection A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode. An acid-type canister gas mask or a self-contained breathing apparatus (SCBA) may also be appropriate.[2][3][4] Half-mask respirators are not suitable due to the rapid absorption of this compound through the skin.[3]Prevents inhalation of toxic and corrosive vapors.
Eye and Face Protection Chemical splash goggles and a face shield.[1][2]Protects against severe eye irritation and corrosive damage.[5]
Hand Protection Chemical-resistant gloves (e.g., rubber gloves).[2][6] It is crucial to consult the glove manufacturer's compatibility data for this compound.[7]Prevents skin contact, which can cause severe irritation and absorption of the toxic substance.[2]
Body Protection Impervious and appropriate protective clothing, such as coveralls or a full suit, to prevent skin exposure.[1][3]Shields the body from accidental splashes and contamination.
Foot Protection Protective shoes or shoe coverlets.[3]Prevents contamination of personal footwear and potential exposure.
Occupational Exposure Limits

Strict adherence to established occupational exposure limits is crucial for personnel safety.

Table 2: Occupational Exposure Limits for this compound (as Arsenic)

OrganizationExposure LimitNotes
ACGIH TLV 0.01 mg/m³ (TWA)[5][8]A1 - Confirmed Human Carcinogen[1]
OSHA PEL 0.010 mg/m³ (TWA)[5][8]
NIOSH REL 0.002 mg/m³ (15-minute CEILING)[8]Potential occupational carcinogen[8]
NIOSH IDLH 5 mg/m³ (as As)[1][5][8][9]Immediately Dangerous to Life or Health

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, with appropriate signage indicating the hazards.[4]

  • Ventilation: Ensure adequate general or local exhaust ventilation to maintain airborne concentrations below permissible exposure limits.[1][6]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

  • Material & Equipment: All systems and equipment must be scrupulously dry, as this compound reacts violently with water.[1][4] Avoid contact with metals, as this can form flammable hydrogen gas.

Donning of Personal Protective Equipment (PPE)
  • Before entering the designated handling area, all personnel must don the required PPE as specified in Table 1.

  • Ensure all PPE is in good condition and fits correctly.

Handling and Use
  • Container Inspection: Before use, inspect the container for any damage or leaks.

  • Dispensing: Use a closed system for transferring this compound to minimize the release of vapors.[10] If direct handling is necessary, perform all manipulations within a certified chemical fume hood.

  • Avoid Incompatibilities: Keep this compound away from bases, strong oxidants, water, and metals.

  • Hygiene: Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly after handling, even if gloves were worn.[1][6]

Storage
  • Store this compound in a tightly closed, unbreakable container in a cool, dry, dark, and well-ventilated area.[1]

  • The storage area should be a locked poison room, separate from incompatible substances.[1]

  • Store protected from moisture and light.[1][11]

Emergency and Disposal Plan

Spills and Leaks
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing full PPE, including respiratory protection, stop the leak if it is safe to do so.

  • Absorption: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomite.[1][6] Do NOT use water.

  • Collection: Carefully collect the absorbed material into a sealable, labeled plastic container for hazardous waste disposal.[6]

  • Decontamination: Decontaminate the spill area.

  • Reporting: Notify the appropriate environmental health and safety personnel.

Waste Disposal
  • This compound and any contaminated materials must be disposed of as hazardous waste.[1][4]

  • Collect waste in approved, properly labeled, and sealed containers.[6]

  • Do not empty into drains or release into the environment.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep 1. Preparation & Engineering Controls - Designate Area - Verify Ventilation - Check Emergency Equipment ppe 2. Don PPE - Full Respiratory Protection - Eye/Face Shield - Impervious Gloves & Clothing prep->ppe handle 3. Handling & Use - Work in Fume Hood - Use Dry Equipment - Avoid Incompatibles ppe->handle storage 4. Storage - Tightly Closed Container - Cool, Dry, Dark, Ventilated Area - Locked Poison Room handle->storage After Use spill EMERGENCY: Spill/Leak - Evacuate - Contain with Dry Absorbent - Collect for Disposal handle->spill disposal 5. Waste Disposal - Collect in Labeled Container - Treat as Hazardous Waste - Follow Regulations handle->disposal Generate Waste spill->disposal

References

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